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  • Product: Methyl 2-(hydroxy(4-methoxyphenyl)methyl)acrylate
  • CAS: 115240-92-1

Core Science & Biosynthesis

Foundational

Methyl 2-(hydroxy(4-methoxyphenyl)methyl)acrylate chemical structure analysis

An In-Depth Technical Guide to the Structural Analysis of Methyl 2-(hydroxy(4-methoxyphenyl)methyl)acrylate Executive Summary This guide provides a comprehensive technical analysis of Methyl 2-(hydroxy(4-methoxyphenyl)me...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structural Analysis of Methyl 2-(hydroxy(4-methoxyphenyl)methyl)acrylate

Executive Summary

This guide provides a comprehensive technical analysis of Methyl 2-(hydroxy(4-methoxyphenyl)methyl)acrylate, a multifunctional molecule synthesized via the Morita-Baylis-Hillman (MBH) reaction. As a member of the MBH adduct family, this compound serves as a versatile building block in organic synthesis and holds significant potential in drug discovery due to its dense functionalization.[1][2][3] This document details the mechanistic rationale behind its synthesis, offers a validated experimental protocol, and presents a thorough structural elucidation using modern spectroscopic techniques, including NMR, IR, and Mass Spectrometry. The causality behind experimental choices and data interpretation is emphasized to provide field-proven insights for researchers, scientists, and drug development professionals.

Introduction: A Compound of Strategic Importance

Methyl 2-(hydroxy(4-methoxyphenyl)methyl)acrylate (CAS 115240-92-1) is a prominent example of a Morita-Baylis-Hillman (MBH) adduct.[3] The MBH reaction is a powerful, atom-economical, organocatalyzed carbon-carbon bond-forming reaction that couples an activated alkene with an electrophile, typically an aldehyde.[4][5] The resulting products, like the title compound, are characterized by a high density of functional groups—specifically an allylic alcohol, an ester, and an electron-rich aromatic ring—all in close proximity. This structural arrangement makes them highly valuable intermediates for the synthesis of complex pharmaceutical agents and natural products.[1][2][4]

The core value of this molecule lies in its polyfunctional nature, which allows for a multitude of subsequent chemical transformations, providing a strategic platform for building molecular diversity in drug development pipelines.[3]

Synthesis and Mechanistic Insight: The Morita-Baylis-Hillman Reaction

The synthesis of Methyl 2-(hydroxy(4-methoxyphenyl)methyl)acrylate is achieved by reacting p-anisaldehyde (4-methoxybenzaldehyde) with methyl acrylate. The reaction is catalyzed by a nucleophilic tertiary amine, most commonly 1,4-diazabicyclo[2.2.2]octane (DABCO).[5][6]

The Catalytic Cycle: A Self-Validating System

Understanding the mechanism is key to appreciating the reaction's elegance and troubleshooting its execution. The process is a cascade of nucleophilic additions and proton transfers.[7][8]

Step 1: Michael Addition: The tertiary amine catalyst (DABCO) performs a nucleophilic attack on the β-carbon of the activated alkene (methyl acrylate), forming a zwitterionic enolate intermediate. This is the crucial "nucleophilic trigger" step.[6]

Step 2: Aldol Addition: The generated enolate, now a potent carbon nucleophile, attacks the electrophilic carbonyl carbon of p-anisaldehyde. This forms a new carbon-carbon bond and creates a zwitterionic aldol adduct.

Step 3: Proton Transfer & Catalyst Elimination: An intramolecular proton transfer occurs, followed by the elimination of the DABCO catalyst. This regenerates the catalyst for the next cycle and yields the final allylic alcohol product.[7][8] The rate-determining step is generally the second-order reaction involving the aldehyde.[6][8]

G cluster_workflow Morita-Baylis-Hillman Reaction Workflow MA Methyl Acrylate (Activated Alkene) step1 Step 1: Michael Addition MA->step1 ALD p-Anisaldehyde (Electrophile) step2 Step 2: Aldol Addition ALD->step2 CAT_in DABCO (Catalyst) CAT_in->step1 zwit1 Zwitterionic Enolate Intermediate step1->zwit1 zwit1->step2 zwit2 Zwitterionic Aldol Adduct step2->zwit2 step3 Step 3: Proton Transfer & Elimination zwit2->step3 PRODUCT Methyl 2-(hydroxy(4-methoxyphenyl)methyl)acrylate step3->PRODUCT CAT_out DABCO (Regenerated) step3->CAT_out Regeneration

Caption: The catalytic cycle of the Morita-Baylis-Hillman reaction.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous Baylis-Hillman adducts.[9][10]

  • Reagent Preparation: In a round-bottomed flask, combine p-anisaldehyde (1.0 eq) and methyl acrylate (4-5 eq). The excess methyl acrylate also serves as a solvent, driving the reaction forward.

  • Catalyst Addition: Add DABCO (0.3-0.6 eq) to the mixture at room temperature with constant stirring. Causality Note: DABCO is a sterically unhindered and highly nucleophilic amine, making it an exceptionally effective catalyst for this transformation.[6]

  • Reaction Monitoring: The reaction is typically slow, often requiring 24 hours to several days for completion at room temperature.[7][9] Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/n-hexane (e.g., 20:80 v/v).

  • Workup: Once the starting aldehyde is consumed, evaporate the excess methyl acrylate under reduced pressure. Dilute the resulting crude residue with ethyl acetate and wash with water to remove the DABCO catalyst.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product via column chromatography on silica gel using a gradient of ethyl acetate in n-hexane to yield the pure product.[9]

Comprehensive Structural Elucidation

The confirmation of the molecular structure of Methyl 2-(hydroxy(4-methoxyphenyl)methyl)acrylate relies on a combination of spectroscopic methods. Each technique provides a unique piece of the structural puzzle.

Caption: Chemical structure of the title compound. (Note: This is a conceptual representation as Graphviz is not ideal for precise chemical structures).

Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₂H₁₄O₄[11]
Molecular Weight 222.24 g/mol [11]
CAS Number 115240-92-1[11]
Appearance Expected to be a colorless oil or low-melting solidN/A
¹H NMR Spectroscopy

The proton NMR spectrum is the most informative tool for confirming the structure. The expected signals in CDCl₃ are:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.25Doublet (d)2HAr-H Protons ortho to the CH(OH) group on the aromatic ring.
~ 6.85Doublet (d)2HAr-H Protons ortho to the -OCH₃ group on the aromatic ring.
~ 6.30Singlet (s)1H=CH aVinylic proton, deshielded by the adjacent ester group.[2]
~ 5.85Singlet (s)1H=CH bVinylic proton, geminal to the main chain.
~ 5.50Singlet (s)1HCH (OH)Benzylic proton attached to the hydroxyl group.
~ 3.80Singlet (s)3HAr-OCHMethoxy group protons on the aromatic ring.[12][13]
~ 3.75Singlet (s)3HCOOCHMethyl ester protons.
~ 3.0-4.0Broad Singlet (br s)1HOH Hydroxyl proton; chemical shift is variable and depends on concentration and solvent.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum confirms the carbon framework of the molecule.

Chemical Shift (δ, ppm)AssignmentRationale
~ 167.0C =OCarbonyl carbon of the methyl ester.[14]
~ 159.0Ar-C -OCH₃Aromatic carbon attached to the methoxy group, highly shielded.
~ 141.0C =CH₂Quaternary vinylic carbon.
~ 132.0Ar-C -CH(OH)Aromatic carbon attached to the main chain.
~ 128.5Ar-C HAromatic carbons ortho to the main chain.
~ 126.0=C H₂Terminal vinylic carbon.
~ 114.0Ar-C HAromatic carbons ortho to the methoxy group.[12]
~ 72.0C H(OH)Carbinol carbon, attached to the hydroxyl group.[2]
~ 55.5Ar-OC H₃Methoxy carbon.[12]
~ 52.0COOC H₃Methyl ester carbon.[12]
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3550 - 3200 (broad)O-H stretchHydroxyl (-OH)
~ 1715 (strong, sharp)C=O stretchEster carbonyl
~ 1630 (medium)C=C stretchAlkene
~ 1610, 1510C=C stretchAromatic Ring
~ 1250, 1030 (strong)C-O stretchEther and Ester
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

  • Molecular Ion (M⁺): The expected molecular ion peak would be at m/z = 222, corresponding to the molecular formula C₁₂H₁₄O₄.

  • Key Fragments:

    • m/z = 204: Loss of water (-H₂O) from the molecular ion.

    • m/z = 191: Loss of the methoxy group (-OCH₃) from the ester.

    • m/z = 135: A prominent peak corresponding to the 4-methoxybenzyl cation [CH₃O-C₆H₄-CH]⁺, resulting from cleavage of the C-C bond adjacent to the ring. This is a very stable fragment.

    • m/z = 121: The 4-methoxyphenyl cation [CH₃O-C₆H₄]⁺.

Conclusion

The structural analysis of Methyl 2-(hydroxy(4-methoxyphenyl)methyl)acrylate is a clear demonstration of the synergy between rational synthetic design and modern spectroscopic methods. The Morita-Baylis-Hillman reaction provides an efficient route to this densely functionalized molecule. Its structure is unequivocally confirmed by a combination of ¹H and ¹³C NMR, IR, and Mass Spectrometry, each providing complementary and self-validating data points. For the drug development professional, this molecule represents a well-characterized and strategically valuable platform for the synthesis of novel chemical entities.

References

  • Applications of Morita-Baylis-Hillman Reaction to the Synthesis of Natural Products and Drug Molecules. Bentham Science Publisher.
  • Importance of Baylis-Hillman adducts in modern drug discovery.
  • Applications of Morita-Baylis-Hillman Reaction to the Synthesis of Natural Products and Drug Molecules. Bentham Science Publishers.
  • Morita-Baylis-Hillman adducts and their derivatives: a patent-based exploration of diverse biological activities. PubMed.
  • Morita-Baylis-Hillman Reaction and Its Applic
  • Baylis-Hillman Reaction. Organic Chemistry Portal.
  • Intramolecular Baylis-Hillman reaction: synthesis of heterocyclic molecules. Arkivoc.
  • Methyl 2-(hydroxy(4-methoxyphenyl)methyl)
  • The Morita-Baylis-Hillman Reaction. University of California, Irvine.
  • Baylis-Hillman Reaction Mechanism Overview. Scribd.
  • Synthesis and Characterization with Computational Studies of Metal Complexes of Methyl 2-((4-cyanophenyl)(hydroxy) methyl)acrylate: A New Biologically Active Multi-Functional Adduct. MDPI.
  • Baylis–Hillman reaction. Wikipedia.
  • Supplementary M
  • Additional experimental d
  • 1 H-NMR spectra of (a) menthyl 3-(4-methoxyphenyl) oxirane-carboxylate,...
  • 4-Methoxyphenethyl (E)-3-(o-tolyl)
  • Methyl 2-(4-methoxyphenyl)acrylate - Optional[MS (GC)] - Spectrum. SpectraBase.
  • 2-[Hydroxy(2-methoxyphenyl)methyl]acrylonitrile. PMC.

Sources

Exploratory

Technical Guide: Physical Properties of Methyl 2-(hydroxy(4-methoxyphenyl)methyl)acrylate

Executive Summary & Chemical Identity Methyl 2-(hydroxy(4-methoxyphenyl)methyl)acrylate (CAS: 115240-92-1) is a densely functionalized organic intermediate primarily synthesized via the Morita-Baylis-Hillman (MBH) reacti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Methyl 2-(hydroxy(4-methoxyphenyl)methyl)acrylate (CAS: 115240-92-1) is a densely functionalized organic intermediate primarily synthesized via the Morita-Baylis-Hillman (MBH) reaction. Structurally, it consists of an acrylate backbone functionalized at the alpha-position with a secondary alcohol and a para-methoxyphenyl group. This unique architecture makes it a versatile scaffold for the synthesis of bioactive heterocycles, functionalized polymers, and metal-coordinating ligands.

This guide provides a comprehensive analysis of its physical properties, synthesis protocols, and characterization standards for researchers in drug discovery and materials science.

Chemical Identity Table
PropertyDetail
IUPAC Name Methyl 2-[hydroxy(4-methoxyphenyl)methyl]prop-2-enoate
Common Name Baylis-Hillman adduct of methyl acrylate and p-anisaldehyde
CAS Number 115240-92-1
Molecular Formula C₁₂H₁₄O₄
Molecular Weight 222.24 g/mol
SMILES COC1=CC=C(C=C1)C(O)C(=C)C(=O)OC

Physical Properties & Constants

The physical behavior of this compound is governed by the interplay between the polar hydroxyl/ester groups and the lipophilic aromatic ring. Unlike simpler acrylates which are volatile liquids, this adduct is typically isolated as a solid due to hydrogen bonding and π-stacking interactions.

Key Physical Constants
PropertyValue / RangeNote
Physical State Solid (Crystalline)Typically isolated as white to off-white crystals or powder.
Melting Point 62–63 °C Experimental value [1].[1] Sharp range indicates high purity potential.
Boiling Point 361.3 ± 42.0 °CPredicted at 760 mmHg. Decomposes/polymerizes before boiling.
Density 1.155 ± 0.06 g/cm³Predicted.[1] Denser than water due to oxygen content.
Solubility Organic SolventsHighly soluble in DCM, EtOAc, MeOH, DMSO. Insoluble in water.
pKa 12.92 ± 0.20Predicted (Secondary alcohol proton).[1]
Flash Point > 110 °CEstimated. Not flammable under standard ambient conditions.
Stability & Reactivity Profile
  • Polymerization: Contains a reactive acrylate double bond. Prone to spontaneous polymerization if stored without inhibitors (e.g., MEHQ) or exposed to UV/heat.

  • Dehydration: The secondary alcohol is benzylic and allylic, making it susceptible to acid-catalyzed dehydration to form dienes.

  • Storage: Store at 4 °C or -20 °C under inert atmosphere (N₂/Ar) to prevent oxidation or polymerization.

Synthesis & Experimental Protocol

The synthesis of this compound relies on the atom-economic Morita-Baylis-Hillman reaction. The protocol below prioritizes purity and reproducibility.

Reaction Mechanism

The reaction is catalyzed by a tertiary amine (DABCO), which initiates the cycle by attacking the acrylate, creating a zwitterionic enolate that attacks the aldehyde.

MBH_Mechanism Start Methyl Acrylate + DABCO Zwitterion1 Zwitterionic Enolate (A) Start->Zwitterion1 Michael Addition Adduct_Z Zwitterionic Alkoxide (B) Zwitterion1->Adduct_Z Aldol Attack Aldehyde Add 4-Methoxy- benzaldehyde Aldehyde->Adduct_Z Proton_Transfer Proton Transfer & Elimination Adduct_Z->Proton_Transfer H-Shift Product Final Adduct + DABCO (Recycled) Proton_Transfer->Product E1cB Elimination

Caption: Catalytic cycle of the DABCO-mediated Morita-Baylis-Hillman reaction.

Optimized Synthesis Protocol

Objective: Synthesis of Methyl 2-(hydroxy(4-methoxyphenyl)methyl)acrylate on a 10 mmol scale.

  • Reagent Prep:

    • Methyl Acrylate (1.2 eq, 12 mmol): Pass through a short plug of basic alumina to remove polymerization inhibitors immediately before use.

    • 4-Methoxybenzaldehyde (1.0 eq, 10 mmol): Use high-purity (>98%) grade.

    • DABCO (0.5 - 1.0 eq): Stoichiometric amounts often accelerate the reaction compared to catalytic quantities for this specific substrate.

  • Reaction Setup:

    • Combine aldehyde and methyl acrylate in a round-bottom flask.

    • Add DABCO. Solvent is usually unnecessary (neat conditions promote faster kinetics), but THF (5 mL) can be used if solubility is an issue.

    • Stir at Room Temperature (20-25 °C) .

    • Time: Reaction is slow (typically 24–72 hours). Monitor by TLC (30% EtOAc/Hexane).

  • Workup & Purification:

    • Dilute mixture with Diethyl Ether (Et₂O) or Dichloromethane (DCM).

    • Wash with water (2x) and brine (1x) to remove DABCO.

    • Dry organic phase over anhydrous Na₂SO₄ and concentrate in vacuo.

    • Purification: Flash column chromatography (Silica gel, Gradient 10% → 30% EtOAc in Hexanes).

    • Crystallization: If oil persists, triturating with cold pentane/hexane often induces crystallization (MP: 62-63 °C).

Purification_Workflow Raw Crude Reaction Mixture Extract Dilute (Et2O) & Wash (H2O/Brine) Raw->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry Check State Check: Solid or Oil? Dry->Check Solid Recrystallize (Hexane/EtOAc) Check->Solid Solid Oil Flash Chromatography (10-30% EtOAc/Hex) Check->Oil Oil Final Pure Product (White Solid) Solid->Final Oil->Final

Caption: Purification decision tree ensuring isolation of high-purity crystalline product.

Characterization Standards

To validate the identity of CAS 115240-92-1, the following spectral fingerprints must be observed.

Nuclear Magnetic Resonance (NMR)[2][3][4]
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.2–6.8 ppm (m, 4H): Aromatic protons (AA'BB' system of p-anisyl).

    • δ 6.3 ppm (s, 1H) & 5.8 ppm (s, 1H): Vinyl protons (C=CH₂). Distinctive singlets characteristic of MBH adducts.

    • δ 5.5 ppm (s, 1H): Methine proton (CH-OH).

    • δ 3.8 ppm (s, 3H): Methoxy group (-OCH₃) on the ring.

    • δ 3.7 ppm (s, 3H): Methyl ester (-COOCH₃).

    • δ ~3.0 ppm (br s, 1H): Hydroxyl proton (-OH), exchangeable with D₂O.

Infrared Spectroscopy (FT-IR)[4]
  • 3400–3500 cm⁻¹: Broad O-H stretch (Alcohol).

  • 1715–1725 cm⁻¹: Strong C=O stretch (Conjugated Ester).

  • 1600–1630 cm⁻¹: C=C stretch (Acrylate & Aromatic).

References

  • ChemBK. (2024). Methyl 2-[hydroxyl(4-methoxyphenyl)methyl]prop-2-enoate - Physico-chemical Properties. Retrieved from [Link]

  • Basavaiah, D., et al. (2003). The Baylis–Hillman Reaction: A Novel Carbon–Carbon Bond Forming Reaction. Chemical Reviews. (General grounding on MBH reaction mechanism).

Sources

Foundational

An In-depth Technical Guide to Methyl 2-(hydroxy(4-methoxyphenyl)methyl)acrylate

This guide provides a comprehensive overview of Methyl 2-(hydroxy(4-methoxyphenyl)methyl)acrylate, a functionalized acrylate monomer with significant potential in polymer and materials science. This document is intended...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of Methyl 2-(hydroxy(4-methoxyphenyl)methyl)acrylate, a functionalized acrylate monomer with significant potential in polymer and materials science. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering in-depth technical information on its chemical identity, synthesis, properties, and potential applications.

Chemical Identity and Properties

Methyl 2-(hydroxy(4-methoxyphenyl)methyl)acrylate is a unique molecule that combines the reactive acrylate group with a hydroxyl functional group and a methoxy-substituted aromatic ring. This combination of functionalities makes it a versatile building block for the synthesis of a wide array of polymers with tailored properties.

Chemical Identifiers

A clear and unambiguous identification of a chemical substance is paramount for research and regulatory purposes. The primary identifiers for Methyl 2-(hydroxy(4-methoxyphenyl)methyl)acrylate are listed below.

IdentifierValue
CAS Number 115240-92-1[1][2][3]
Molecular Formula C₁₂H₁₄O₄[1][2]
Molecular Weight 222.24 g/mol [1][2]
InChI Code 1S/C12H14O4/c1-8(12(14)16-3)11(13)9-4-6-10(15-2)7-5-9/h4-7,11,13H,1H2,2-3H3[1][2][3]
InChI Key RUCJNHNMQXTVOS-UHFFFAOYSA-N[1][2][3]
Synonyms Methyl 2-[hydroxy(4-methoxyphenyl)methyl]acrylate[1]
Physicochemical Properties

Detailed experimental data on the physicochemical properties of Methyl 2-(hydroxy(4-methoxyphenyl)methyl)acrylate are not extensively reported in publicly available literature. However, based on its structure, the following properties can be inferred:

  • Appearance: Likely a colorless to pale yellow liquid or a low-melting solid at room temperature.

  • Solubility: Expected to be soluble in common organic solvents such as alcohols, ethers, and chlorinated hydrocarbons. Its solubility in water is likely to be limited due to the presence of the aromatic ring and the ester group.

  • Purity: Commercially available with purities typically around 95-98%.[2][3]

  • Storage: It is recommended to be stored at 2-8°C or 4°C under a nitrogen atmosphere to prevent polymerization and degradation.[2][3]

Synthesis and Mechanism

The primary and most efficient method for the synthesis of Methyl 2-(hydroxy(4-methoxyphenyl)methyl)acrylate is the Morita-Baylis-Hillman (MBH) reaction . This powerful carbon-carbon bond-forming reaction involves the coupling of an activated alkene (in this case, methyl acrylate) with an aldehyde (4-methoxybenzaldehyde) in the presence of a nucleophilic catalyst, typically a tertiary amine or phosphine.[4][5]

The Morita-Baylis-Hillman Reaction

The MBH reaction is a three-component reaction that offers high atom economy, as all the atoms of the reactants are incorporated into the final product.[5] The general mechanism involves the following key steps:

  • Michael Addition: The nucleophilic catalyst (e.g., DABCO - 1,4-diazabicyclo[2.2.2]octane) adds to the activated alkene (methyl acrylate) to form a zwitterionic enolate intermediate.

  • Aldol-type Addition: The enolate then attacks the electrophilic carbonyl carbon of the aldehyde (4-methoxybenzaldehyde).

  • Proton Transfer and Catalyst Elimination: A subsequent proton transfer and elimination of the catalyst regenerates the catalyst and yields the final α-methylene-β-hydroxy carbonyl compound.[5]

MBH_Reaction cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product MA Methyl Acrylate Zwitterion Zwitterionic Enolate MA->Zwitterion Michael Addition (with Catalyst) MBA 4-Methoxybenzaldehyde Adduct Aldol Adduct MBA->Adduct Aldol Addition (with Zwitterion) Cat Catalyst (e.g., DABCO) Zwitterion->Adduct Product Methyl 2-(hydroxy(4-methoxyphenyl)methyl)acrylate Adduct->Product Proton Transfer & Catalyst Elimination Product->Cat Catalyst Regeneration

Caption: Generalized workflow of the Morita-Baylis-Hillman reaction.

Experimental Protocol for Synthesis

A general laboratory-scale procedure for the synthesis of a similar MBH adduct, Methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate, is described in the literature and can be adapted for the synthesis of the title compound.[6]

Materials:

  • Methyl acrylate

  • 4-Methoxybenzaldehyde

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Acetonitrile (or other suitable solvent)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve the catalyst (e.g., DABCO, 20 mol%) and 4-methoxybenzaldehyde (1 equivalent) in acetonitrile.[7]

  • Add methyl acrylate (2 equivalents) to the solution.[7]

  • Stir the resulting mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[6]

  • The reaction time can vary, often taking 48-96 hours for completion with methyl acrylate.[7]

  • Upon completion, evaporate the solvent under reduced pressure.[7]

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the pure Methyl 2-(hydroxy(4-methoxyphenyl)methyl)acrylate.[7]

Potential Applications

While specific applications of Methyl 2-(hydroxy(4-methoxyphenyl)methyl)acrylate are not extensively documented, its chemical structure suggests a range of potential uses in polymer chemistry and drug development, primarily leveraging the reactivity of the acrylate and hydroxyl groups.

Polymer Chemistry

The presence of the polymerizable acrylate group allows this monomer to be incorporated into various polymer backbones via free-radical polymerization. The hydroxyl and methoxyphenyl groups can impart specific functionalities to the resulting polymers.

  • Functional Copolymers: It can be copolymerized with other monomers like methyl methacrylate (MMA) or other acrylates to introduce hydroxyl functionality.[8][9] This can improve properties such as adhesion, crosslinking density, and hydrophilicity.

  • Adhesives and Coatings: The hydroxyl group can enhance adhesion to polar substrates and serve as a site for crosslinking, which is beneficial in the formulation of structural adhesives and coatings.[10]

  • Hydrogels: The hydrophilic nature of the hydroxyl group makes this monomer a candidate for the synthesis of hydrogels for various applications, including drug delivery and biomedical devices.[8]

Polymer_Applications cluster_polymers Polymer Architectures cluster_applications End-Use Applications Monomer Methyl 2-(hydroxy(4-methoxyphenyl)methyl)acrylate Copolymer Functional Copolymers Monomer->Copolymer Copolymerization Crosslinked Crosslinked Networks Monomer->Crosslinked Crosslinking Reactions Hydrogel Hydrogels Monomer->Hydrogel Hydrophilic Polymerization Adhesives Adhesives & Coatings Copolymer->Adhesives Crosslinked->Adhesives Biomaterials Biomaterials Hydrogel->Biomaterials DrugDelivery Drug Delivery Systems Hydrogel->DrugDelivery

Caption: Potential pathways for polymer synthesis and applications.

Drug Development

In the context of drug development, this molecule can serve as a versatile intermediate or a component of drug delivery systems.

  • Drug Delivery Systems: Copolymers containing this monomer could be used to create nanoparticles, microsponges, or transdermal patches for controlled drug release.[11][12] The hydroxyl group can be further functionalized to attach drug molecules.

  • Biocompatible Materials: Acrylate and methacrylate-based polymers are widely used in biomedical applications due to their biocompatibility.[12] Polymers derived from this monomer could be explored for use in medical devices and implants.

Safety and Handling

Hazard Statements for Methyl Acrylate (as a reference):

  • H225: Highly flammable liquid and vapour.[13][14]

  • H302 + H312: Harmful if swallowed or in contact with skin.[13]

  • H315: Causes skin irritation.[13][14]

  • H317: May cause an allergic skin reaction.[13][14]

  • H319: Causes serious eye irritation.[13]

  • H331: Toxic if inhaled.[13]

  • H335: May cause respiratory irritation.[13][14]

  • H412: Harmful to aquatic life with long lasting effects.[13]

Precautionary Measures:

  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[15]

  • Personal Protective Equipment (PPE): Wear protective gloves (e.g., Viton®/Butyl Rubber), safety goggles with side shields, and a lab coat.[14][16]

  • Handling: Keep away from heat, sparks, open flames, and other ignition sources.[15][16] Ground and bond containers and receiving equipment.[16] Avoid contact with skin, eyes, and clothing.[13] Do not breathe vapors or mists.[14]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.[16] The addition of an inhibitor is often necessary to prevent spontaneous polymerization.[16]

Conclusion

Methyl 2-(hydroxy(4-methoxyphenyl)methyl)acrylate is a highly functionalized monomer with considerable potential for the development of advanced materials. Its synthesis via the efficient Morita-Baylis-Hillman reaction makes it an accessible building block for researchers. The presence of a polymerizable acrylate group, a reactive hydroxyl group, and a methoxy-substituted aromatic ring opens up a wide range of possibilities for creating polymers with tailored properties for applications in adhesives, coatings, biomaterials, and drug delivery systems. As with any chemical, proper safety precautions should be strictly followed during its handling and use. Further research into the specific properties and applications of polymers derived from this monomer is warranted and is expected to yield exciting new materials.

References

  • New Jersey Department of Health. (n.d.). Methyl Acrylate Hazard Summary. Retrieved from [Link]

  • Chrzanowska, M., Dreas, A., & Stankiewicz, W. (2022). Highly Efficient Asymmetric Morita–Baylis–Hillman Reaction Promoted by Chiral Aziridine-Phosphines. Molecules, 27(7), 2236. [Link]

  • Thames River Chemical Corp. (2018, March 21). Methyl Acrylate - Safety Data Sheet. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 27. Morita-Baylis-Hillman reaction of methyl acrylate (2a) and... Retrieved from [Link]

  • ResearchGate. (n.d.). The synthesis of the title molecule, I. (i) Methyl acrylate, MeOH, 25... Retrieved from [Link]

  • Khan, S. A., Al-Sunna, A. M., Al-Sehemi, A. G., & Al-Amri, J. F. (2022). Synthesis and Characterization with Computational Studies of Metal Complexes of Methyl 2-((4-cyanophenyl)(hydroxy) methyl)acrylate: A New Biologically Active Multi-Functional Adduct. Molecules, 27(20), 6891. [Link]

  • Hampden-Sydney College. (n.d.). Synthesis of Various Catalysts for the Morita-Baylis-Hillman Reaction. Retrieved from [Link]

  • Smietana, M., & Vasseur, J. J. (2021). Reactivity of secondary N-alkyl acrylamides in Morita–Baylis–Hillman reactions. Comptes Rendus Chimie, 24(S2), 1-8. [Link]

  • Fini, A., & Minghetti, P. (2014). Application of methyl methacrylate copolymers to the development of transdermal or loco-regional drug delivery systems. Expert Opinion on Drug Delivery, 11(4), 585-601. [Link]

  • Carl ROTH. (2016, June 14). Safety Data Sheet: Methyl methacrylate. Retrieved from [Link]

  • Google Patents. (n.d.). CN106336357A - Preparation method of 2-hydroxymethyl methyl acrylate.
  • Al-Lami, M. K., & Al-Amiery, A. A. (2025). Synthesis and characterizations of poly(hydroxybenzyl methacrylate-co-acrylamide) based hydrogel as drug delivery system. Polimery, 70(1), 43-51.
  • Fonseca, A. C., Serro, A. P., & Simões, S. (2012). Poly(methyl methacrylate) particulate carriers in drug delivery. Journal of Drug Delivery, 2012, 823426. [Link]

  • Raposo, M., Ribeiro, A. C., & Basílio, N. (2013). Synthesis and Characterization of Co-polymers Based on Methyl Methacrylate and 2-Hexyl Acrylate Containing Naphthopyrans for a Light-Sensitive Contact Lens. Journal of the Brazilian Chemical Society, 24(9), 1439-1447.
  • Evonik Industries. (n.d.). Markets | Adhesives and Sealants - VISIOMER® Specialty Methacrylates. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Application of methyl methacrylate copolymers to the development of transdermal or loco-regional drug delivery systems | Request PDF. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis and characteristics of poly(methyl methacrylate-co-methacrylic acid)/Poly(methacrylic acid-co-N-isopropylacrylamide) thermosensitive semi-hollow latex particles and their application to drug carriers. Retrieved from [Link]

Sources

Exploratory

Advanced Synthesis & Applications of p-Anisaldehyde Baylis-Hillman Adducts

Topic: Literature Review of Baylis-Hillman Adducts Derived from p-Anisaldehyde Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The Morita-Bay...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature Review of Baylis-Hillman Adducts Derived from p-Anisaldehyde Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Morita-Baylis-Hillman (MBH) reaction is a cornerstone of atom-economic synthesis, generating multifunctional allylic alcohols. However, the application of this reaction to p-anisaldehyde (4-methoxybenzaldehyde) presents a specific kinetic challenge. Due to the strong electron-donating effect of the para-methoxy group, the electrophilicity of the carbonyl carbon is significantly reduced, leading to sluggish reaction rates and lower yields under classical conditions.

This technical guide analyzes the mechanistic bottlenecks specific to p-anisaldehyde and details advanced catalytic strategies—including microwave irradiation, ionic liquids, and hydrogen-bond donor co-catalysis—to overcome these limitations. Furthermore, it reviews the pharmacological potential of these adducts as precursors for antimicrobial and antitumor agents.[1]

Mechanistic Analysis & Kinetic Bottlenecks

The Deactivation Problem

In the standard MBH catalytic cycle, the rate-determining step (RDS) is often the aldol-type addition of the zwitterionic enolate to the aldehyde.[2]

  • General Case: Electron-withdrawing groups on the aldehyde accelerate the reaction.

  • p-Anisaldehyde Case: The methoxy group (+M effect) increases electron density at the carbonyl carbon. This raises the energy barrier for the nucleophilic attack by the DABCO-acrylate zwitterion.

Mechanistic Pathway

The reaction proceeds via three stages:

  • Michael Addition: Catalyst (DABCO) attacks the activated alkene (e.g., methyl acrylate).

  • Aldol Addition (RDS for p-anisaldehyde): The resulting zwitterion attacks p-anisaldehyde.

  • Elimination: Proton transfer and release of the catalyst.

MBH_Mechanism Start Substrates (p-Anisaldehyde + Acrylate) Zwitterion1 Zwitterionic Enolate (I) Start->Zwitterion1 + DABCO (Michael Addn) Aldol_TS Aldol Transition State (High Energy Barrier due to p-OMe) Zwitterion1->Aldol_TS Slow Step Zwitterion2 Zwitterionic Alkoxide (II) Aldol_TS->Zwitterion2 ProtonTransfer Proton Transfer & Elimination Zwitterion2->ProtonTransfer ProtonTransfer->Start Catalyst Recycling Product MBH Adduct (Allylic Alcohol) ProtonTransfer->Product - DABCO

Figure 1: Catalytic cycle of the MBH reaction highlighting the kinetic bottleneck caused by the electron-rich nature of p-anisaldehyde.

Strategic Synthesis: Overcoming Deactivation

To synthesize p-anisaldehyde adducts efficiently, researchers must employ strategies that stabilize the zwitterionic intermediates or activate the carbonyl group.

Comparative Methodologies

The following table summarizes reaction metrics for p-anisaldehyde with methyl acrylate under various conditions.

MethodCatalyst systemSolventTimeYieldMechanism of Acceleration
Classical DABCO (1.0 eq)Neat / THF7–14 Days30–50%None (Baseline)
Microwave DABCO + SilicaSolvent-free10–30 min85–92%Thermal activation & surface catalysis
Ionic Liquid DABCO[bmim][PF6]12–24 h80–90%Stabilization of charged intermediates
Aq. Medium DABCOWater/Dioxane24–48 h75–85%Hydrophobic effect & H-bonding
Co-Catalysis DABCO + PhenolToluene24–48 h88%H-bond activation of carbonyl
Advanced Protocol: Microwave-Assisted Synthesis

This protocol is recommended for rapid library generation, reducing reaction time from days to minutes.

Materials
  • p-Anisaldehyde (10 mmol)

  • Methyl acrylate (15 mmol)

  • DABCO (2 mmol, 20 mol%)

  • Silica gel (200-400 mesh)

Step-by-Step Procedure
  • Preparation: Mix p-anisaldehyde and methyl acrylate in a microwave-safe vial.

  • Catalyst Loading: Add DABCO and silica gel. Mix thoroughly to create a solvent-free slurry.

  • Irradiation: Place in a microwave reactor. Set parameters:

    • Power: 300W

    • Temperature limit: 80°C

    • Time: 15 minutes (pulsed mode to prevent overheating).

  • Extraction: Cool to room temperature. Add ethyl acetate (20 mL) and filter to remove silica.

  • Purification: Wash filtrate with water (2 x 10 mL) and brine. Dry over anhydrous Na₂SO₄.[3][4] Concentrate in vacuo.

  • Isolation: Purify via flash column chromatography (Hexane:EtOAc 80:20).

Chemical Transformations & Derivatization[2][3][6][7][8][9][10][11]

The MBH adduct of p-anisaldehyde (typically methyl 2-[hydroxy(4-methoxyphenyl)methyl]acrylate) serves as a versatile scaffold.

Acetylation and Kinetic Resolution

The secondary hydroxyl group can be acetylated using Ac₂O/Pyridine. This derivative is often used in enzymatic kinetic resolution studies to produce chiral MBH adducts, which are valuable for asymmetric synthesis.

Isomerization to (E)-Cinnamates

Under acidic conditions (e.g., H₂SO₄ or solid acid catalysts), the MBH adduct undergoes allylic rearrangement or dehydration to form thermodynamically stable (E)-cinnamate derivatives, which are precursors to lignans.

Synthesis of Oxime Derivatives

Recent studies highlight the conversion of the keto-derivatives of MBH adducts into oximes. These compounds have shown enhanced biological profiles compared to the parent adducts.

Derivatization Adduct p-Anisaldehyde MBH Adduct Acetate Allylic Acetate (Kinetic Resolution Substrate) Adduct->Acetate Ac2O, Pyridine Bromide Allylic Bromide (SN2' Electrophile) Adduct->Bromide HBr or NBS/PPh3 Oxime Oxime Derivative (Enhanced Bioactivity) Adduct->Oxime 1. Oxidation 2. NH2OH·HCl Heterocycle Coumarin/Quinoline Derivatives Adduct->Heterocycle Cyclization (if functionalized)

Figure 2: Synthetic divergence from the core p-anisaldehyde MBH scaffold.

Pharmacological Potential[13]

The biological relevance of p-anisaldehyde-derived MBH adducts is well-documented in recent medicinal chemistry literature.

  • Antibacterial Activity: The lipophilicity provided by the p-methoxy group facilitates cell membrane penetration. Adducts have shown significant zones of inhibition against S. aureus and E. coli.[5]

  • Antitumor Agents: The

    
    -methylene-
    
    
    
    -hydroxy carbonyl moiety acts as a Michael acceptor, potentially alkylating DNA or essential enzymes in tumor cells.
  • Structure-Activity Relationship (SAR):

    • The hydroxyl group is essential for H-bonding interactions within the active site.

    • The

      
      -methylene group  is the pharmacophore responsible for covalent interactions (cysteine trapping).
      
    • The p-methoxy group enhances bioavailability but reduces electrophilicity; balancing this via derivatives (e.g., oximes) is a key optimization strategy.

References

  • Synthesis and Biological Activity of Morita Baylis Hillman Adducts and their Oximes. Source: ResearchGate (2022) URL:[Link]

  • Biological Activities of Morita-Baylis-Hillman Adducts (MBHA). Source: Bentham Science / PubMed (2023) URL:[Link]

  • Baylis-Hillman reaction under solvent-free conditions: Remarkable rate acceleration. Source: ResearchGate URL:[Link]

  • The Morita-Baylis-Hillman Reaction: Insights into Asymmetry and Reaction Mechanisms. Source: MDPI (2009) URL:[Link]

  • DABCO/Amberlyst® 15-Cocatalysed One-Pot Three-Component Aza-Morita–Baylis–Hillman Reaction. Source: MDPI (2024) URL:[Link]

Sources

Foundational

An In-depth Technical Guide to the Solubility Profile of Methyl 2-(hydroxy(4-methoxyphenyl)methyl)acrylate in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals Executive Summary This technical guide provides a comprehensive analysis of the solubility profile of methyl 2-(hydroxy(4-methoxyphenyl)methyl)acr...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the solubility profile of methyl 2-(hydroxy(4-methoxyphenyl)methyl)acrylate, a functionalized acrylate of interest in various chemical and pharmaceutical research fields. Understanding the solubility of this compound is paramount for its effective use in synthesis, formulation, and biological screening. This document delineates the theoretical principles governing its solubility, presents a predicted solubility profile based on Hansen Solubility Parameters (HSP), and provides detailed, field-proven experimental protocols for the empirical determination of both its kinetic and thermodynamic solubility. By integrating theoretical predictions with practical methodologies, this guide serves as an essential resource for scientists and researchers engaged in work involving this and structurally related molecules.

Introduction to Methyl 2-(hydroxy(4-methoxyphenyl)methyl)acrylate

Methyl 2-(hydroxy(4-methoxyphenyl)methyl)acrylate (CAS No: 115240-92-1) is a complex organic molecule belonging to the class of Baylis-Hillman adducts.[1] Its structure incorporates several key functional groups that dictate its physicochemical properties: a methyl acrylate moiety, a hydroxyl group, and a methoxy-substituted phenyl ring.

  • Molecular Formula: C₁₂H₁₄O₄

  • Molecular Weight: 222.24 g/mol [2]

  • SMILES: COC(=O)C(=C)C(O)c1ccc(OC)cc1

The presence of both polar (hydroxyl, ester, ether) and non-polar (phenyl ring, methyl groups) functionalities suggests a nuanced solubility behavior across a spectrum of organic solvents.[3] The hydroxyl group can act as a hydrogen bond donor and acceptor, while the ester and ether oxygens are hydrogen bond acceptors. This capacity for hydrogen bonding, coupled with its moderate polarity, is a primary determinant of its solubility profile.

Theoretical Framework for Solubility

The principle of "like dissolves like" provides a foundational, qualitative understanding of solubility.[4] This concept is more quantitatively defined by physicochemical parameters such as the partition coefficient (LogP) and Hansen Solubility Parameters (HSP).

Partition Coefficient (LogP)

LogP is a measure of a compound's lipophilicity, defined as the logarithm of the ratio of its concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous phase at equilibrium. A positive LogP value indicates a preference for the lipid phase (hydrophobicity), while a negative value suggests a preference for the aqueous phase (hydrophilicity). For methyl 2-(hydroxy(4-methoxyphenyl)methyl)acrylate, the predicted LogP value is approximately 1.5 to 2.0 . This moderately positive value suggests a greater affinity for organic solvents over water, but the presence of polar functional groups prevents extreme lipophilicity. This prediction is based on computational models that analyze molecular structure.[1][5]

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters offer a more sophisticated, three-dimensional approach to predicting solubility by dissecting the total cohesive energy of a molecule into three components:[6][7]

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

Every solvent and solute can be described by a unique set of these three parameters. The principle underlying HSP is that substances with similar (δD, δP, δH) coordinates are likely to be miscible. The "distance" (Ra) between two substances in Hansen space is a quantitative measure of their dissimilarity and can be calculated using the following equation:

Ra = √[4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²]

A smaller Ra value indicates a higher likelihood of solubility.

Predicted Physicochemical Properties and Solubility Profile

While experimental determination is the gold standard, computational tools provide valuable estimations of a molecule's properties, guiding solvent selection and experimental design.[8][9]

Predicted Properties of Methyl 2-(hydroxy(4-methoxyphenyl)methyl)acrylate

Based on its chemical structure, the following Hansen Solubility Parameters have been estimated for methyl 2-(hydroxy(4-methoxyphenyl)methyl)acrylate using group contribution methods available through various cheminformatics platforms:[10]

  • δD (Dispersion): ~18.5 MPa½

  • δP (Polar): ~9.5 MPa½

  • δH (Hydrogen Bonding): ~11.0 MPa½

Predicted Solubility in Common Organic Solvents

Using the predicted HSP values for methyl 2-(hydroxy(4-methoxyphenyl)methyl)acrylate and the known HSPs for a range of common organic solvents, the Hansen distance (Ra) can be calculated to predict solubility.[11][12] A lower Ra value suggests better solubility.

Solvent CategorySolventδD (MPa½)δP (MPa½)δH (MPa½)Calculated RaPredicted Solubility
Non-Polar n-Hexane14.90.00.020.4Poor
Toluene18.01.42.012.3Moderate to Poor
Chloroform17.83.15.78.8Moderate
Polar Aprotic Dichloromethane17.07.37.15.6Good
Tetrahydrofuran (THF)16.85.78.05.8Good
Ethyl Acetate15.85.37.27.3Good
Acetone15.510.47.06.5Good
Acetonitrile15.318.06.111.7Moderate to Poor
Dimethylformamide (DMF)17.413.711.34.3Good
Dimethyl Sulfoxide (DMSO)18.416.410.27.0Good
Polar Protic 1-Butanol16.05.715.87.9Moderate
Isopropanol15.86.116.48.7Moderate
Ethanol15.88.819.410.8Moderate to Poor
Methanol14.712.322.313.5Poor

Disclaimer: These are predicted values and should be confirmed by experimental data.

Experimental Determination of Solubility

To empirically validate the predicted solubility profile, both kinetic and thermodynamic solubility assays are recommended. These protocols provide a self-validating system for assessing the solubility of methyl 2-(hydroxy(4-methoxyphenyl)methyl)acrylate.

Kinetic Solubility Assay

This high-throughput method is ideal for early-stage assessment and involves measuring the solubility of a compound from a concentrated stock solution (typically in DMSO) upon dilution into the target organic solvent.[12][13]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of methyl 2-(hydroxy(4-methoxyphenyl)methyl)acrylate in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with the target organic solvent to achieve a range of final concentrations (e.g., from 1 µM to 200 µM). Ensure the final DMSO concentration is low (e.g., <2%) to minimize its co-solvent effect.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25 °C) with shaking for a defined period (e.g., 2 hours).

  • Turbidity Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).[12]

  • Data Analysis: Plot the measured turbidity against the compound concentration. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.

Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility of the solid compound in a solvent and is considered the gold standard.[8][11]

  • Sample Preparation: Add an excess amount of solid methyl 2-(hydroxy(4-methoxyphenyl)methyl)acrylate to a known volume of the target organic solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Supernatant Collection: Carefully collect an aliquot of the clear supernatant.

  • Dilution: Dilute the supernatant with a suitable solvent (often the mobile phase for HPLC) to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted supernatant using a validated HPLC-UV method. The presence of a chromophore (the substituted phenyl ring) in the molecule makes UV detection a suitable quantification method.[14] A standard calibration curve of the compound should be prepared to determine the concentration in the diluted sample.

  • Solubility Calculation: Calculate the original concentration in the undissolved sample, which represents the thermodynamic solubility.

For solvents where HPLC is not ideal, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can be employed.[4][9] This involves adding a known amount of an internal standard to the saturated solution and determining the concentration of the analyte by comparing the integration of their respective NMR signals.

Visualizations

HSP-Based Solubility Prediction Workflow

HSP_Workflow cluster_input Inputs cluster_prediction Prediction & Calculation cluster_output Output Solute Solute SMILES COC(=O)C(=C)C(O)c1ccc(OC)cc1 Predict_HSP Predict Solute HSP (δD, δP, δH) Solute->Predict_HSP Solvents Solvent HSP Database Calc_Ra Calculate Hansen Distance (Ra) Ra = √[4(ΔδD)² + (ΔδP)² + (ΔδH)²] Solvents->Calc_Ra Solvent HSPs Predict_HSP->Calc_Ra Solute HSP Profile Predicted Solubility Profile (Good, Moderate, Poor) Calc_Ra->Profile

Caption: Workflow for predicting solubility using Hansen Solubility Parameters.

Thermodynamic Solubility Experimental Workflow

Thermo_Solubility_Workflow cluster_analysis Quantification Start Add excess solid solute to solvent Equilibrate Equilibrate with agitation (24-48h at constant T) Start->Equilibrate Centrifuge Centrifuge to pellet excess solid Equilibrate->Centrifuge Supernatant Collect clear supernatant Centrifuge->Supernatant Dilute Dilute supernatant for analysis Supernatant->Dilute HPLC HPLC-UV Analysis Dilute->HPLC Calculate Calculate Solubility (mg/mL or mol/L) HPLC->Calculate Cal_Curve Prepare Calibration Curve Cal_Curve->HPLC

Caption: Step-by-step workflow for the shake-flask thermodynamic solubility assay.

Conclusion and Future Directions

The solubility of methyl 2-(hydroxy(4-methoxyphenyl)methyl)acrylate is governed by its unique molecular structure, which imparts a moderate polarity and a significant capacity for hydrogen bonding. The predictive analysis using Hansen Solubility Parameters suggests good solubility in polar aprotic solvents like DMSO, DMF, and dichloromethane, and moderate solubility in alcohols and some less polar solvents. For researchers and drug development professionals, this guide provides a robust framework for both predicting and experimentally determining the solubility of this compound, which is a critical step for its application in organic synthesis, formulation development, and high-throughput screening. The provided experimental protocols are designed to be self-validating and can be adapted for similar functionalized molecules.

References

  • Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. Analytical Chemistry. [Link]

  • Propersea (Property Prediction) - PSDS. Physical Sciences Data-science Service. [Link]

  • NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. ADMET & DMPK. [Link]

  • Calculate Physicochemical Properties | PhysChem Suite. ACD/Labs. [Link]

  • What is the solubility of Acrylic UV Monomer in different solvents? - Blog. Polymer System. [Link]

  • Hildebrand, Hansen solubility parameters and dielectric constants for the organic solvents at 298.15 K. ResearchGate. [Link]

  • Turbidimetric Solubility Assay. Evotec. [Link]

  • DIY HSP (Methods to Calculate/Estimate Your Own HSP). Pirika. [Link]

  • Acrylates. Matyjaszewski Polymer Group - Carnegie Mellon University. [Link]

  • Hansen solubility parameters. Stenutz. [Link]

  • Designer Solvent Blends - Hansen Solubility Parameters. Hansen Solubility. [Link]

  • Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chromatography. E3S Web of Conferences. [Link]

  • Hansen solubility parameter - Wikipedia. Wikipedia. [Link]

  • Molecular Properties Prediction - Osiris Property Explorer. Organic Chemistry Portal. [Link]

  • Reliability of the Hansen solubility parameters as co-crystal formation prediction tool. PubMed. [Link]

  • Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. Kinam Park. [Link]

  • Hansen Solubility Parameters. Hansen Solubility. [Link]

  • MatSolCa MSC | MI tool for HSP, SP & LogP as solubility prediction. AIST. [Link]

  • A Python tool for predicting optimal solvent blends based on Hansen solubility parameters. SpringerLink. [Link]

  • Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PubMed. [Link]

  • Development and test of highly accurate endpoint free energy methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PubMed. [Link]

  • Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. MDPI. [Link]

  • (PDF) Prediction of n-Octanol/Water Partition Coefficients from PHYSPROP Database Using Artificial Neural Networks and E-State Indices. ResearchGate. [Link]

  • Prediction of octanol-water partition coefficients for the SAMPL6- log P molecules using molecular dynamics simulations with OPLS-AA, AMBER and CHARMM force fields. Arizona State University. [Link]

  • Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chromatography. ResearchGate. [Link]

  • Chemical Name : Methyl 3-(3-Hydroxy-4-methoxyphenyl)acrylate-d3. Pharmaffiliates. [Link]

  • Pushing the limit of logP prediction accuracy: ChemAxon's results for the SAMPL 6 blind challenge. ChemAxon. [Link]

  • The Morita–Baylis–Hillman reaction in aqueous–organic solvent system. ResearchGate. [Link]

  • Quick and efficient synthesis of Morita-Baylis-Hillman adducts of isatin derivatives. Arkivoc. [Link]

  • Morita–Baylis–Hillman reaction in eutectic solvent under aqueous medium. RSC Publishing. [Link]

  • Morita–Baylis–Hillman reaction of acrylamide with isatin derivatives. Beilstein Journals. [Link]

Sources

Exploratory

Thermodynamic properties of methyl acrylate and p-anisaldehyde adducts

Thermodynamic Profiling and Synthesis of the Methyl Acrylate–p-Anisaldehyde Adduct: A Morita-Baylis-Hillman Framework Executive Summary The interaction between methyl acrylate and p-anisaldehyde is not merely a physical...

Author: BenchChem Technical Support Team. Date: February 2026

Thermodynamic Profiling and Synthesis of the Methyl Acrylate–p-Anisaldehyde Adduct: A Morita-Baylis-Hillman Framework

Executive Summary

The interaction between methyl acrylate and p-anisaldehyde is not merely a physical mixing process but the precursor to a carbon-carbon bond-forming transformation known as the Morita-Baylis-Hillman (MBH) reaction. This guide provides a comprehensive technical analysis of this system, covering the thermodynamic landscape of the reaction, the physicochemical transport properties of the binary mixture, and the specific protocols required to synthesize and characterize the resulting adduct: methyl 2-[hydroxy(4-methoxyphenyl)methyl]prop-2-enoate .

This document is designed for process chemists and engineers scaling up functionalized intermediates. It bridges the gap between molecular mechanism and macroscopic reactor design parameters.

The Chemical System

The system comprises an electron-deficient alkene (Michael acceptor) and an aromatic aldehyde. Under the influence of a nucleophilic catalyst (typically a tertiary amine like DABCO or a phosphine), these components yield a densely functionalized allylic alcohol.

  • Reactant A: Methyl Acrylate (

    
    ) – The activated alkene.
    
  • Reactant B: p-Anisaldehyde (

    
    ) – The electrophile.
    
  • Product: MBH Adduct (

    
    ).
    

Reaction Scheme:



Reaction Mechanism & Thermodynamics

Understanding the thermodynamics of the MBH reaction is critical for optimizing yield and managing the exotherm during scale-up. The reaction is generally reversible, with the equilibrium position heavily influenced by the specific electrophile and catalyst.

The Catalytic Cycle

The mechanism involves a sequence of Michael addition, aldol reaction, and elimination. The rate-determining step (RDS) is frequently the proton transfer/elimination phase, particularly in aprotic solvents.

MBH_Mechanism Reactants Reactants (Acrylate + Aldehyde) Zwitterion Zwitterionic Enolate Reactants->Zwitterion + DABCO (Michael Addn) Aldol_Int Aldol Intermediate Zwitterion->Aldol_Int + p-Anisaldehyde (C-C Bond Formation) Product MBH Adduct + Catalyst Aldol_Int->Product Proton Transfer & Elimination Product->Reactants Reversibility

Figure 1: The Morita-Baylis-Hillman catalytic cycle. The formation of the C-C bond creates a zwitterionic intermediate that must undergo proton transfer to release the catalyst.

Thermodynamic Parameters
  • Enthalpy of Reaction (

    
    ):  Typically exothermic (
    
    
    
    ) due to the formation of a stable C-C
    
    
    -bond replacing a
    
    
    -bond, though the loss of conjugation in the acrylate moiety mitigates this slightly.
  • Entropy (

    
    ):  Negative (
    
    
    
    ) as two molecules combine to form one, reducing the system's degrees of freedom.
  • Gibbs Free Energy (

    
    ):  The reaction is often close to equilibrium (
    
    
    
    ). High concentrations or solvent effects (e.g., H-bonding stabilization of the aldol intermediate) are required to drive the reaction to completion.

Physicochemical & Transport Properties (Binary Mixture)

Before reaction initiation, the behavior of the binary mixture (Methyl Acrylate + p-Anisaldehyde) governs mass transfer and mixing efficiency. While specific literature values for this exact pair are rare, we apply standard solution thermodynamics to predict and measure these critical parameters.

Excess Molar Properties

Real mixtures deviate from ideality due to intermolecular forces. For this system, we expect negative excess molar volumes (


)  due to:
  • Dipole-Dipole Interactions: Between the carbonyl of the acrylate and the aldehyde.

  • 
    -
    
    
    
    Stacking:
    Between the acrylate double bond and the anisaldehyde aromatic ring.

Representative Data Structure for Process Design: Note: These values are representative of typical acrylate-aromatic aldehyde binary systems and should be validated via the protocol in Section 5.

Mole Fraction (

) Methyl Acrylate
Density

(g/cm³)
Refractive Index (

)
Viscosity

(mPa[1][2]·s)
Excess Volume

(

)
0.00 (Pure p-Anisaldehyde)1.1211.5734.200.00
0.201.0951.5402.85-0.15
0.501.0451.4951.20-0.32
0.800.9901.4400.65-0.18
1.00 (Pure Methyl Acrylate)0.9561.4040.390.00
Mathematical Modeling

To correlate the experimental density data for reactor modeling, use the Redlich-Kister Polynomial :



Where:

  • 
     is the excess molar volume.
    
  • 
     are mole fractions.[3]
    
  • 
     are temperature-dependent coefficients determined by regression of the experimental data.
    

Experimental Protocols

Protocol A: Synthesis of the MBH Adduct

Objective: Isolate the methyl 2-[hydroxy(4-methoxyphenyl)methyl]prop-2-enoate with high purity.

  • Reagents:

    • Methyl Acrylate (3.0 equiv, excess accelerates rate).

    • p-Anisaldehyde (1.0 equiv).

    • DABCO (0.1 – 0.5 equiv, catalyst).

    • Solvent: Acetonitrile (MeCN) or solvent-free (neat).

  • Procedure:

    • Step 1: Dissolve p-anisaldehyde (10 mmol) and DABCO (5 mmol) in MeCN (5 mL) in a round-bottom flask.

    • Step 2: Add methyl acrylate (30 mmol) slowly to the stirring solution.

    • Step 3: Stir at room temperature (25°C) for 24–48 hours. Monitor via TLC (30% EtOAc/Hexane) or HPLC.

    • Step 4: Upon completion, evaporate the solvent and excess acrylate under reduced pressure.

    • Step 5: Purify the residue via silica gel column chromatography (Gradient: 10%

      
       30% EtOAc/Hexane).
      
    • Step 6: Characterize the product (typically a colorless oil or low-melting solid) via

      
      H NMR.
      
Protocol B: Thermodynamic Characterization (PAT Workflow)

Objective: Generate the density and viscosity curves for the binary mixture to inform mixing impellers and pump sizing.

PAT_Workflow Prep Sample Preparation (Gravimetric Mixing) Eq Thermal Equilibration (±0.01 K) Prep->Eq Measure Simultaneous Measurement (Density Meter + Viscometer) Eq->Measure Calc Data Processing (Calculate V_E, fit Redlich-Kister) Measure->Calc

Figure 2: Process Analytical Technology (PAT) workflow for determining transport properties.

  • Preparation: Prepare 9 binary mixtures covering the mole fraction range (

    
     to 
    
    
    
    ) by mass, using an analytical balance (precision
    
    
    mg).
  • Instrumentation: Use an oscillating U-tube density meter (e.g., Anton Paar DMA 5000) coupled with a rolling-ball viscometer.

  • Measurement:

    • Inject sample avoiding bubbles.

    • Equilibrate at 298.15 K.[3][4]

    • Record Density (

      
      ) and Viscosity (
      
      
      
      ).
  • Calculation:

    • Calculate Excess Molar Volume:

      
      
      

References

  • Basavaiah, D., et al. (2003). "The Baylis–Hillman Reaction: A Novel Carbon–Carbon Bond Forming Reaction." Tetrahedron, 52(24), 8001-8062.

  • Nain, A. K. (2013).[1] "Densities, ultrasonic speeds, viscosities and excess properties of binary mixtures of methyl methacrylate with..." The Journal of Chemical Thermodynamics, 60, 105-116.[1]

  • Morita, K., et al. (1968). "Reaction of Acrylic Compounds with Aldehydes in the Presence of Phosphines." Bulletin of the Chemical Society of Japan, 41(11), 2815.

  • Plata, R. E., & Singleton, D. A. (2015). "A Case Study of the Mechanism of Alcohol-Mediated Morita-Baylis-Hillman Reactions." Journal of the American Chemical Society, 137(11), 3811–3826.

  • Sigma-Aldrich. "Methyl 2-(hydroxy(4-methoxyphenyl)methyl)acrylate Product Page."

Sources

Foundational

Advanced Mechanistic Control in Morita-Baylis-Hillman Reactions: Overcoming the Electron-Rich Aldehyde Barrier

Executive Summary The Morita-Baylis-Hillman (MBH) reaction represents a cornerstone of atom-economic synthesis, generating densely functionalized allylic alcohols from activated alkenes and aldehydes.[1] However, for dru...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Morita-Baylis-Hillman (MBH) reaction represents a cornerstone of atom-economic synthesis, generating densely functionalized allylic alcohols from activated alkenes and aldehydes.[1] However, for drug development professionals, the reaction presents a distinct kinetic dichotomy: while electron-deficient aldehydes react rapidly, electron-rich aldehydes (e.g., aliphatic, ortho-substituted, or alkoxy-benzaldehydes) suffer from sluggish reaction rates and poor conversion.

This guide moves beyond standard textbook definitions to address the specific mechanistic hurdles of electron-rich substrates. We analyze the shift in the Rate-Determining Step (RDS) caused by electronic deactivation and provide a validated, self-consistent protocol utilizing protic activation to overcome these barriers.

The Kinetic Bottleneck: Why Electron-Rich Substrates Fail

To optimize the MBH reaction for difficult substrates, one must first deconstruct the catalytic cycle. The widely accepted mechanism involves three stages:

  • Michael Addition: The nucleophilic catalyst (DABCO/Phosphine) attacks the activated alkene, generating a zwitterionic enolate.

  • Aldol Addition: The enolate attacks the aldehyde electrophile.[2]

  • Proton Transfer & Elimination: A proton is shifted from the

    
    -position to the alkoxide, followed by E1cb elimination to release the catalyst.
    
The Reactivity Gap

For electron-rich aldehydes, the failure mode is twofold:

  • Thermodynamic Disadvantage (Step 2): The zwitterionic enolate is a soft nucleophile. Electron-rich aldehydes lack the electrophilicity to drive the equilibrium of the aldol step forward. The reaction effectively stalls, favoring the starting materials (retro-aldol).

  • Kinetic Stall (Step 3): Recent kinetic studies, notably by McQuade and Aggarwal , suggest that for many substrates, the proton transfer is the RDS.[3] In the absence of proton donors, this step relies on a slow, high-order autocatalytic pathway involving a second molecule of aldehyde.

Mechanistic Visualization

The following diagram illustrates the divergence between the "Stalled" cycle (typical of unoptimized electron-rich substrates) and the "Accelerated" cycle using protic mediation.

MBH_Mechanism cluster_activation Protic Activation Pathway Start Substrates (Aldehyde + Acrylate) Zwitterion Zwitterionic Enolate (I) Start->Zwitterion Michael Addn (Cat. Attack) Aldol_Int Aldol Betaine Intermediate (II) Zwitterion->Aldol_Int Aldol Addn (Unfavorable for e- rich) Aldol_Int->Zwitterion Retro-Aldol (Fast) Product Allylic Alcohol (MBH Adduct) Aldol_Int->Product Proton Transfer (RDS) Protic_Complex H-Bond Stabilized Complex Aldol_Int->Protic_Complex + ROH/H2O Protic_Complex->Product Rapid E1cb

Caption: Figure 1. The MBH Catalytic Cycle.[3][4][5][6][7] Note the red "Retro-Aldol" loop which dominates in electron-rich substrates unless the Proton Transfer (blue path) is accelerated via additives.

Catalytic Modulation Strategies

To force the reaction of electron-rich aldehydes, we must modulate the catalyst system to lower the activation energy of the RDS.

A. Protic Additives (The Aggarwal/McQuade Effect)

The addition of H-bond donors (Water, Methanol, Phenol) is the most effective strategy for electron-rich substrates.

  • Mechanism: The additive stabilizes the developing negative charge on the alkoxide oxygen (Intermediate II), preventing the retro-aldol collapse.

  • Proton Shuttle: It acts as a bridge, facilitating the transfer of the proton from the

    
    -carbon to the alkoxide oxygen, lowering the barrier of the RDS.
    
B. Lewis Acid Co-Catalysis

Lewis acids (e.g., TiCl


, La(OTf)

) coordinate to the aldehyde carbonyl, lowering its LUMO energy.
  • Pros: Extremely effective for sterically hindered, electron-rich aromatics.

  • Cons: often requires strictly anhydrous conditions and can lead to polymerization of the acrylate if not carefully controlled.

C. Nucleophile Selection: Phosphines vs. Amines

While DABCO is standard, alkyl phosphines (e.g., PBu


) are often superior for aliphatic aldehydes. Phosphines possess higher nucleophilicity toward the Michael acceptor, generating a higher concentration of the active enolate (Intermediate I).

Validated Experimental Protocol

Objective: Synthesis of MBH adduct from p-anisaldehyde (electron-rich model) or hexanal (aliphatic model) using a DABCO/Aqueous System .

Rationale: This protocol utilizes water as a co-solvent. Contrary to traditional "dry chemistry" intuition, water accelerates the MBH reaction for electron-rich aldehydes by stabilizing the zwitterionic intermediates and facilitating proton transfer via H-bonding (Hu et al., 2011).

Materials
  • Aldehyde: p-Anisaldehyde (10 mmol) or Hexanal.

  • Alkene: Methyl Acrylate (15 mmol, 1.5 eq).

  • Catalyst: DABCO (1,4-Diazabicyclo[2.2.2]octane) (10 mmol, 1.0 eq). Note: Stoichiometric DABCO is often required for difficult substrates to push equilibrium.

  • Solvent: 1,4-Dioxane / Water (1:1 v/v).

Step-by-Step Methodology
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve DABCO (1.12 g, 10 mmol) in a mixture of 1,4-dioxane (5 mL) and deionized water (5 mL).

  • Substrate Addition: Add the electron-rich aldehyde (10 mmol) to the homogenous catalyst solution. Stir for 5 minutes to ensure mixing.

  • Alkene Injection: Add Methyl Acrylate (1.35 mL, 15 mmol) dropwise over 2 minutes.

  • Reaction: Seal the flask (septum or stopper) and stir vigorously at room temperature (25°C).

    • Checkpoint: For extremely sluggish substrates (e.g., ortho-substituted), mild heating to 40°C may be applied, but avoid higher temperatures to prevent polymerization.

  • Monitoring: Monitor via TLC (30% EtOAc/Hexane) every 2 hours. Electron-rich substrates typically require 4–12 hours in this aqueous system (compared to 48+ hours in neat conditions).

  • Workup:

    • Dilute the reaction mixture with water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).

    • Wash the combined organic layers with 1M HCl (10 mL) to remove DABCO, followed by Brine (20 mL).

    • Dry over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate under reduced pressure.
  • Purification: Purify the crude oil via flash column chromatography (Silica gel, gradient 10-20% EtOAc/Hexane).

Expected Results
SubstrateConditionTime (h)Yield (%)
p-Nitrobenzaldehyde (Control)Neat/DABCO295
p-Anisaldehyde (Electron-Rich)Neat/DABCO48< 30
p-Anisaldehyde Dioxane/Water/DABCO 6 82
Hexanal (Aliphatic)Dioxane/Water/DABCO578

Troubleshooting & Optimization Matrix

When the protocol fails, use this logic tree to diagnose the failure based on the specific behavior of the reaction mixture.

ObservationDiagnosisCorrective Action
No Product, SM Recovered Aldol step equilibrium is fully reversed.Switch catalyst to PBu

(more nucleophilic) or add LiClO

(Lewis Acid) to stabilize the betaine.
Polymerization of Acrylate Reaction temperature too high or lack of inhibitor.Add trace Hydroquinone; reduce temperature; ensure oxygen is not completely excluded (some inhibitors require O

).
Low Conversion (<50%) Proton transfer is too slow; catalyst deactivation.Increase solvent proticity (add Methanol or Phenol 10 mol%).
Cannizzaro Side Product Hydroxide concentration too high (if using aqueous base).Ensure pH is neutral; stick to DABCO/Water, avoid strong inorganic bases.
Advanced Optimization: The Dual-Activation Diagram

For the most stubborn substrates, a dual-activation strategy is required.

Optimization Problem Substrate: Electron-Rich Aldehyde (Low Electrophilicity) Strategy1 Strategy A: Activate Nucleophile (Switch to Phosphines) Problem->Strategy1 Strategy2 Strategy B: Activate Electrophile (Lewis Acids: TiCl4, La(OTf)3) Problem->Strategy2 Strategy3 Strategy C: Facilitate Proton Transfer (Additives: Water, Phenol, Thiourea) Problem->Strategy3 Outcome1 Higher Enolate Concentration Strategy1->Outcome1 Outcome2 Lower LUMO Energy Strategy2->Outcome2 Outcome3 Stabilized Transition State (RDS) Strategy3->Outcome3

Caption: Figure 2. Decision matrix for optimizing MBH reactions based on failure mode.

References

  • McQuade, D. T., et al. (2005).[8] "A New Interpretation of the Morita-Baylis-Hillman Mechanism." Journal of Organic Chemistry. Link

  • Aggarwal, V. K., et al. (2003).[4][9] "Catalytic Asymmetric Morita-Baylis-Hillman Reactions." Journal of Organic Chemistry. Link

  • Hu, J., et al. (2011).[10] "Efficient and practical Morita–Baylis–Hillman reaction using stoichiometric DABCO in water–dioxane system." Green Chemistry. Link

  • Basavaiah, D., et al. (2010).[9] "The Baylis-Hillman Reaction: A Novel Carbon-Carbon Bond Forming Reaction."[1] Chemical Reviews. Link

  • Li, G., et al. (2003). "Lewis Acid-Promoted Baylis-Hillman Reaction."[9] Tetrahedron Letters. Link

Sources

Protocols & Analytical Methods

Method

Application Note: High-Performance Polymer Synthesis Using Methyl 2-(hydroxy(4-methoxyphenyl)methyl)acrylate

Abstract Methyl 2-(hydroxy(4-methoxyphenyl)methyl)acrylate (MHPMA) is a multifunctional Morita-Baylis-Hillman (MBH) adduct that serves as a specialized building block for advanced polymeric materials. Distinguished by it...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 2-(hydroxy(4-methoxyphenyl)methyl)acrylate (MHPMA) is a multifunctional Morita-Baylis-Hillman (MBH) adduct that serves as a specialized building block for advanced polymeric materials. Distinguished by its high refractive index potential , secondary hydroxyl functionality , and aromatic stacking capabilities , MHPMA offers unique property enhancements over standard acrylates. This guide provides a validated protocol for the synthesis, purification, and copolymerization of MHPMA, specifically addressing the steric challenges inherent to


-functionalized acrylates.

Part 1: Molecule Profile & Strategic Utility

Chemical Identity
  • IUPAC Name: Methyl 2-(hydroxy(4-methoxyphenyl)methyl)acrylate

  • Common Name: MBH Adduct of Methyl Acrylate and p-Anisaldehyde

  • CAS Number: (Generic for MBH adducts, specific registry varies; treat as custom monomer)

  • Molecular Weight: 222.24 g/mol

Structural Advantages
  • Refractive Index (RI) Boosting: The electron-rich 4-methoxyphenyl moiety significantly increases the optical density of the resulting polymer, making it ideal for optical coatings and lenses.

  • Dual-Functionality:

    • Vinyl Group: Michael acceptor/radical polymerization site.

    • 
      -Hydroxyl Group:  Provides a handle for post-polymerization crosslinking (e.g., with isocyanates) or hydrogen-bonding-mediated adhesion.
      
  • Steric Bulk: The bulky

    
    -substituent increases the glass transition temperature (
    
    
    
    ) of copolymers by restricting chain rotation.
The "Steric Challenge"

Critical Insight: Like most MBH adducts, MHPMA exhibits a low ceiling temperature and slow kinetics in homopolymerization due to severe steric hindrance at the propagation site.

  • Operational Solution: This guide recommends copolymerization (with MMA, Styrene, or n-BA) as the primary route to incorporate MHPMA. Homopolymerization requires specialized conditions (high pressure or Lewis acid catalysis) not covered here.

Part 2: Monomer Synthesis & Purification Protocol

Objective: Synthesize high-purity MHPMA monomer free of amine catalyst (DABCO), which acts as a retarder in radical polymerization.

Reagents
  • Methyl Acrylate (MA): 1.5 equivalents (Excess drives equilibrium).

  • 4-Methoxybenzaldehyde (p-Anisaldehyde): 1.0 equivalent.

  • DABCO (1,4-Diazabicyclo[2.2.2]octane): 0.1 equivalent (Catalyst).

  • Solvent: THF (optional, neat preferred for speed) or Dioxane/Water (for rate acceleration).

Synthesis Workflow (Neat Conditions)
  • Mixing: In a round-bottom flask, combine p-Anisaldehyde (100 mmol) and DABCO (10 mmol).

  • Addition: Add Methyl Acrylate (150 mmol) slowly.

  • Reaction: Stir at room temperature (

    
    ) for 24–48 hours. Monitor via TLC (30% EtOAc/Hexane) until aldehyde consumption >90%.
    
    • Note: MBH reactions are equilibrium-controlled and slow.

Critical Purification (The "Polymer-Grade" Step)

Stop: Do not distill immediately. DABCO residues will cause rapid degradation or inhibition during polymerization.

  • Acid Wash: Dissolve crude mixture in Diethyl Ether (

    
    ). Wash 
    
    
    
    with 1M HCl (removes DABCO).
  • Neutralization: Wash

    
     with Saturated 
    
    
    
    , then
    
    
    with Brine.
  • Drying: Dry organic layer over anhydrous

    
    .
    
  • Isolation: Remove solvent under reduced pressure.

  • Final Polish: Flash chromatography (Silica gel, Gradient 10-30% EtOAc/Hexane) is mandatory for optical-grade polymers to remove trace aldehyde (yellowing agent).

Part 3: Polymerization Protocol (Copolymerization)

Objective: Create a transparent, high-RI copolymer: Poly(MMA-co-MHPMA) . Target Composition: 80% MMA / 20% MHPMA (molar).

Experimental Setup
  • Initiator: AIBN (Azobisisobutyronitrile), recrystallized from methanol.

  • Solvent: DMF or Toluene (MHPMA is polar; Toluene is preferred for chain transfer control).

  • Atmosphere: Nitrogen or Argon (Strict oxygen exclusion required).

Step-by-Step Procedure
  • Preparation:

    • In a Schlenk tube, dissolve MMA (40 mmol, 4.00 g) and MHPMA (10 mmol, 2.22 g) in Toluene (20 mL). Total monomer concentration

      
      .
      
    • Add AIBN (0.5 mmol, 1 mol% relative to total monomer).

  • Degassing (Essential):

    • Perform 3 cycles of Freeze-Pump-Thaw. Oxygen inhibition is severe for hindered acrylates.

  • Polymerization:

    • Immerse tube in a pre-heated oil bath at

      
       .
      
    • Stir for 12–16 hours.

    • Note: Conversion will likely plateau around 70-80% due to steric factors.

  • Termination:

    • Quench reaction by cooling in liquid nitrogen or ice water.

    • Expose to air.

  • Purification:

    • Precipitate dropwise into cold Methanol (10x volume of reaction solution).

    • Filter white precipitate.

    • Re-dissolve in THF and re-precipitate in Methanol (removes unreacted MHPMA monomer).

  • Drying: Vacuum oven at

    
     for 24 hours.
    
Data Summary Table: Expected Properties
ParameterPoly(MMA) ControlPoly(MMA-co-MHPMA 20%)Impact of MHPMA
Refractive Index (

)
1.49~1.53 - 1.55Significant Increase
Glass Transition (

)


Increased Rigidity
Water Contact Angle


Increased Hydrophilicity (-OH)
Solubility THF, Toluene, DCMTHF, DMF, AcetoneBroader Polar Solubility

Part 4: Mechanism & Logic Visualization

The following diagrams illustrate the synthesis pathway and the copolymerization logic, emphasizing the role of the hydroxyl group.

MBH_Polymerization cluster_structure Structural Impact Reactants Methyl Acrylate + p-Anisaldehyde Catalysis DABCO Catalyst (Michael Addition -> Aldol -> Elimination) Reactants->Catalysis Neat, 25°C Monomer MHPMA Monomer (Bulky, Functional -OH) Catalysis->Monomer Slow Kinetics Purification Acid Wash (HCl) Remove DABCO Monomer->Purification Critical Step Copolymerization Radical Copolymerization (with MMA/Styrene) Purification->Copolymerization AIBN, 70°C Polymer Poly(MMA-co-MHPMA) High RI, Adhesion Sites Copolymerization->Polymer Random Incoporation Function1 Aromatic Ring: Increases Refractive Index Polymer->Function1 Function2 Hydroxyl Group: Allows H-Bonding/Crosslinking Polymer->Function2

Caption: Figure 1. Synthesis workflow from MBH reaction to functional copolymer, highlighting the critical purification step.

Part 5: Applications & Functionalization

Optical Coatings

The 4-methoxyphenyl group provides high molar refraction. MHPMA is an excellent additive for:

  • Anti-Reflective Coatings: When copolymerized with fluorinated monomers.

  • Encapsulants: For LEDs where high transparency and RI > 1.50 are required.

Post-Polymerization Functionalization

The secondary hydroxyl group allows the polymer to be "cured" or modified after synthesis.

Protocol: Urethane Crosslinking

  • Dissolve: Poly(MMA-co-MHPMA) in dry THF.

  • Add Crosslinker: Add Hexamethylene Diisocyanate (HDI) (0.5 eq relative to -OH content).

  • Catalyst: Add 1 drop Dibutyltin Dilaurate (DBTDL).

  • Cure: Cast film and heat at

    
     for 2 hours.
    
    • Result: Solvent-resistant, hard optical coating.

Part 6: References

  • Morita, K., Suzuki, Z., & Hirose, H. (1968). Reaction of Tertiary Phosphines with

    
    -Unsaturated Carbonyl Compounds. Bulletin of the Chemical Society of Japan. Link
    
  • Baylis, A. B., & Hillman, M. E. D. (1972). German Patent 2155113. Chemical Abstracts 77, 34174q. (The foundational patent for MBH chemistry).

  • Agarwal, S., et al. (2014). Radical Polymerization of Morita–Baylis–Hillman Adducts: A Review. Polymer Chemistry. Link

  • Hoyle, C. E., & Bowman, C. N. (2010). Thiol-Ene Click Chemistry. Angewandte Chemie International Edition. (Context for functional acrylate reactivity). Link

  • Vana, P. (2007). Kinetic Modeling of the Radical Polymerization of Acrylates. Macromolecular Theory and Simulations. (Reference for copolymerization kinetics of hindered acrylates). Link

Application

Application Note: Methyl 2-(hydroxy(4-methoxyphenyl)methyl)acrylate as a Divergent Synthon in Natural Product Synthesis

The following is a comprehensive Application Note and Protocol Guide for Methyl 2-(hydroxy(4-methoxyphenyl)methyl)acrylate , a versatile Morita-Baylis-Hillman (MBH) adduct used in the total synthesis of lignans, indenes,...

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive Application Note and Protocol Guide for Methyl 2-(hydroxy(4-methoxyphenyl)methyl)acrylate , a versatile Morita-Baylis-Hillman (MBH) adduct used in the total synthesis of lignans, indenes, and heterocyclic natural products.

Executive Summary

Methyl 2-(hydroxy(4-methoxyphenyl)methyl)acrylate (hereafter MBH-Anis ) is a densely functionalized "privileged scaffold" derived from the atom-economical Morita-Baylis-Hillman reaction between methyl acrylate and p-anisaldehyde.

In natural product synthesis, MBH-Anis serves as a strategic branching point. Its structure contains three distinct reactive sites:

  • The Allylic Alcohol: Amenable to acylation, oxidation, or conversion to a leaving group for

    
     substitutions.
    
  • The Michael Acceptor (Enone/Enoate): Primed for conjugate additions or radical traps.

  • The Electron-Rich Aromatic Ring: Facilitates intramolecular Friedel–Crafts cyclizations to form indene and tetralin cores.

This guide details the optimized synthesis of MBH-Anis and its application in constructing Indene derivatives (related to Pterosin sesquiterpenes) and Lignans (tetrahydrofuran type).

Chemical Identity & Properties

PropertyDescription
IUPAC Name Methyl 2-[hydroxy(4-methoxyphenyl)methyl]prop-2-enoate
Structure ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

-Methylene-

-hydroxy ester
Molecular Formula C

H

O

Molecular Weight 222.24 g/mol
Physical State Viscous oil or low-melting solid (white to pale yellow)
Solubility Soluble in MeOH, DCM, EtOAc; Insoluble in water
Stability Store at 4°C. Stabilize with MEHQ to prevent polymerization.

Core Synthesis Protocol

Objective: Scalable, green synthesis of MBH-Anis using DABCO catalysis.

Mechanism of Formation

The reaction proceeds via a nucleophilic organocatalytic cycle initiated by DABCO (1,4-diazabicyclo[2.2.2]octane).[1]

MBH_Mechanism Start Methyl Acrylate + DABCO Enolate Zwitterionic Enolate Start->Enolate Michael Addn Aldol Aldol Adduct Enolate->Aldol + p-Anisaldehyde Elim Elimination (- DABCO) Aldol->Elim Proton Transfer Product MBH-Anis (Adduct) Elim->Product Product Release

Figure 1: The catalytic cycle of the Morita-Baylis-Hillman reaction.

Experimental Procedure

Reagents:

  • Methyl Acrylate (1.5 equiv)

  • 4-Methoxybenzaldehyde (p-Anisaldehyde) (1.0 equiv)

  • DABCO (0.1 - 0.5 equiv)

  • Solvent: Neat (preferred for speed) or MeOH/Water (1:1) for green chemistry.

Step-by-Step:

  • Setup: In a round-bottom flask, combine p-anisaldehyde (13.6 g, 100 mmol) and methyl acrylate (12.9 g, 150 mmol).

  • Catalyst Addition: Add DABCO (5.6 g, 50 mmol). Note: Higher catalyst loading accelerates this inherently slow reaction.

  • Reaction: Stir the homogeneous mixture at room temperature (25°C) for 24–48 hours. Monitor by TLC (Hexane/EtOAc 7:3). The aldehyde spot (

    
    ) should disappear, and a new polar spot (
    
    
    
    ) should appear.
  • Workup:

    • Dilute with Et

      
      O (100 mL) and wash with water (3 x 50 mL) to remove DABCO.
      
    • Wash with 0.1 M HCl (optional, to ensure full amine removal) followed by brine.

    • Dry over anhydrous Na

      
      SO
      
      
      
      and concentrate in vacuo.
  • Purification: Purify via flash column chromatography (SiO

    
    , gradient 10% 
    
    
    
    30% EtOAc in Hexanes).
  • Yield: Typical isolated yield is 85–92%.

Application 1: Synthesis of Indene Cores (Intramolecular Friedel-Crafts)

Context: The indene skeleton is the core of Indanomycin (antibiotic) and Pterosins (bracken fern toxins). MBH-Anis provides a rapid entry into 2-substituted indenes via an acid-catalyzed cascade.

Reaction Logic

The allylic alcohol is activated (usually as an acetate) to generate a carbocation or an electrophilic allylic species. The electron-rich p-methoxyphenyl ring then attacks this position in an intramolecular Friedel-Crafts alkylation.

Protocol: Synthesis of Methyl 6-methoxy-1H-indene-2-carboxylate
  • Acetylation (Activation):

    • Dissolve MBH-Anis (1.0 equiv) in DCM. Add Ac

      
      O (1.2 equiv) and DMAP (0.1 equiv). Stir 2h. Isolate the acetate quantitatively.
      
  • Cyclization:

    • Dissolve the MBH-acetate in dry 1,2-dichloroethane (DCE).

    • Add Lewis Acid: BF

      
      OEt
      
      
      
      (1.0 equiv) or Sc(OTf)
      
      
      (5 mol%).
    • Heat to reflux for 3–6 hours.

  • Mechanism: The Lewis acid ionizes the acetate to form a pentadienyl cation equivalent, which is trapped by the aromatic ring.

  • Result: Formation of the Indene ester.

    • Yield: 75–85%.

    • Note: The position of the methoxy group (para to the attachment point) directs the cyclization to the ortho position, ensuring regioselectivity.

Application 2: Synthesis of Lignans (Tetrahydrofuran Type)

Context: Lignans like Lariciresinol and Podophyllotoxin derivatives possess antiviral and antineoplastic properties. MBH-Anis can be converted into tetrahydrofuran lignans via radical cyclization.

Protocol: Radical Cascade to Tetrahydrofurans
  • Propargylation:

    • React MBH-Anis with propargyl bromide (NaH, THF) to form the propargyl ether.

  • Radical Cyclization:

    • Treat the ether with Bu

      
      SnH  (1.2 equiv) and AIBN (cat.) in refluxing benzene/toluene.
      
  • Outcome:

    • The tributyltin radical adds to the terminal alkyne.

    • The resulting vinyl radical cyclizes onto the acrylate double bond (5-exo-trig).

    • Final H-abstraction yields the 3-methylene-4-aryl-tetrahydrofuran core, a direct precursor to furofuran lignans.

Strategic Pathway Visualization

Synthesis_Pathways MBH MBH-Anis (Reagent) Acetate Allylic Acetate (Activated) MBH->Acetate Ac2O, DMAP Propargyl Propargyl Ether MBH->Propargyl Propargyl Bromide, NaH Indene Indene Core (Pterosin/Indanomycin) Acetate->Indene Lewis Acid (BF3) Friedel-Crafts Cyclization Lactone alpha-Methylene butyrolactone Acetate->Lactone Allylic Substitution + Cyclization Lignan Tetrahydrofuran (Lignan Precursor) Propargyl->Lignan Bu3SnH, AIBN Radical Cascade

Figure 2: Divergent synthetic applications of Methyl 2-(hydroxy(4-methoxyphenyl)methyl)acrylate.

Troubleshooting & Optimization

IssueProbable CauseSolution
Slow Reaction Rate Reversible nature of MBH reaction; low catalyst concentration.Increase DABCO to 1.0 equiv or add H-bonding additives (e.g., phenol, water) to stabilize the transition state.
Polymerization Acrylate self-polymerization.Ensure MEHQ inhibitor is present.[2] Run reaction at ambient temperature, do not overheat.
Low Cyclization Yield Competitive polymerization of the alkene during acid catalysis.Use high dilution (0.05 M) for the Friedel-Crafts step to favor intramolecular reaction.

References

  • Bertuzzi, G., et al. (2022).[3][4] Regio- and Stereoselective Electrochemical Alkylation of Morita–Baylis–Hillman Adducts. Organic Letters. Link

  • Soundararajan, K., et al. (2021).[5][6] Facile and innovative catalytic protocol for intramolecular Friedel–Crafts cyclization of Morita–Baylis–Hillman adducts. Beilstein Journal of Organic Chemistry. Link

  • Basavaiah, D., et al. (2003). The Baylis–Hillman Reaction: A Novel Carbon–Carbon Bond Forming Reaction. Tetrahedron. Link

  • Krishna, P. R., et al. (2006). Synthesis of 3-Heteroaryl-Substituted Tetrahydrofurans from Baylis–Hillman Adducts. Synlett.
  • Sigma-Aldrich. Product Specification: Methyl 2-(hydroxy(4-methoxyphenyl)methyl)acrylate. Link

Sources

Method

Application Note: Functionalization of the Hydroxyl Group in Methyl 2-(hydroxy(4-methoxyphenyl)methyl)acrylate

Executive Summary Methyl 2-(hydroxy(4-methoxyphenyl)methyl)acrylate is a classic Morita-Baylis-Hillman (MBH) adduct. Structurally, it possesses three distinct reactive centers: an -unsaturated ester, a Michael acceptor s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-(hydroxy(4-methoxyphenyl)methyl)acrylate is a classic Morita-Baylis-Hillman (MBH) adduct. Structurally, it possesses three distinct reactive centers: an


-unsaturated ester, a Michael acceptor system, and a secondary allylic/benzylic hydroxyl group.

This application note focuses exclusively on the functionalization of the hydroxyl group . This moiety acts as a "chemical pivot," allowing researchers to access diverse chemical space through activation, substitution, and oxidation. Due to the presence of the p-methoxy group (an electron-donating group, EDG), the benzylic position is electronically activated, stabilizing carbocationic intermediates and facilitating


 or 

pathways. However, this also increases sensitivity to acid-catalyzed elimination or polymerization.

This guide provides validated protocols for three primary transformations:

  • Acylation: Activation for nucleophilic displacement.

  • Allylic Bromination: Conversion to a potent electrophile.

  • Oxidation: Access to highly reactive divinyl ketones.

Reaction Landscape & Logic

The hydroxyl group in MBH adducts is rarely the final target; it is a handle for diversity. The following diagram illustrates the divergent pathways available from the parent scaffold.

MBH_Functionalization MBH MBH Adduct (Parent Alcohol) Acetate MBH Acetate (Activated Electrophile) MBH->Acetate Ac2O, DMAP (Activation) Bromide Allylic Bromide (Z/E Isomers) MBH->Bromide HBr or PBr3 (Halogenation) Enone Divinyl Ketone (Michael Acceptor) MBH->Enone MnO2 or IBX (Oxidation) SN2_Product Nu-Substituted Alkene (SN2') Acetate->SN2_Product Nucleophile (SN2' Displacement) Bromide->SN2_Product Nucleophile (SN2 Displacement)

Figure 1: Divergent functionalization pathways for the MBH hydroxyl group.

Module 1: Activation via Acetylation

Objective: Convert the poor hydroxyl leaving group into an acetate. This is the prerequisite for most


 nucleophilic substitutions (e.g., with amines, phosphines, or active methylenes).

Mechanism: The reaction proceeds via nucleophilic catalysis using DMAP. The p-methoxy group makes the benzylic alcohol prone to elimination; therefore, base-catalyzed conditions (pyridine/DMAP) are superior to acid-catalyzed methods.

Protocol A: Standard Acetylation

Reagents: Acetic anhydride (


), Pyridine, DMAP (4-Dimethylaminopyridine), Dichloromethane (DCM).
  • Preparation: Dissolve methyl 2-(hydroxy(4-methoxyphenyl)methyl)acrylate (1.0 equiv, e.g., 5 mmol) in anhydrous DCM (20 mL).

  • Addition: Add pyridine (1.5 equiv) followed by a catalytic amount of DMAP (0.1 equiv).

  • Reaction: Cool the solution to 0°C. Dropwise add acetic anhydride (1.2 equiv).

  • Incubation: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (usually 30% EtOAc/Hexane). The product (acetate) will have a higher

    
     than the alcohol.
    
  • Workup: Quench with saturated

    
     solution. Extract with DCM (
    
    
    
    mL). Wash the organic layer with 1M HCl (to remove pyridine), then brine.
  • Purification: Dry over

    
     and concentrate. Flash chromatography (silica gel, 10-20% EtOAc/Hexane) yields the MBH acetate as a clear or pale yellow oil.
    

Data Validation:

  • 1H NMR: Look for the disappearance of the benzylic -CH(OH)- signal (~5.5 ppm) and the appearance of the benzylic -CH(OAc)- signal (~6.5 ppm, downfield shift) plus the singlet for the acetate methyl group (~2.1 ppm).

Module 2: Allylic Bromination (Halogenation)

Objective: Transform the hydroxyl group into a bromide. Critical Note: MBH alcohols treated with HBr typically undergo rearrangement to form the thermodynamically more stable


-allylic bromide. This species is a potent electrophile for coupling reactions.
Protocol B: Bromination with HBr

Reagents: 48% Aqueous HBr, Sulfuric acid (catalytic), or HBr/Acetic Acid.

  • Preparation: Dissolve the MBH adduct (1.0 equiv) in DCM or Benzene (if strictly non-aqueous conditions are needed, use

    
     in ether).
    
  • Reaction: Add 48% HBr (1.5 equiv) dropwise at 0°C.

  • Kinetics: Stir at RT for 1–2 hours. The reaction is usually fast due to the stabilization of the carbocation by the p-methoxy group.

  • Workup: Dilute with water. Extract with DCM. Wash carefully with saturated

    
     (gas evolution!) until neutral.
    
  • Stability Warning: Allylic bromides are unstable on silica gel. Do not perform column chromatography. Use the crude material immediately for the next step or store at -20°C under Argon.

Mechanistic Pathway: The reaction likely proceeds via an


 or 

mechanism where the bromide attacks the terminal alkene carbon, leading to a shift of the double bond and formation of the allylic bromide.

Bromination_Mech Alcohol MBH Alcohol (Benzylic OH) Cation Resonance Stabilized Cation Alcohol->Cation H+ / -H2O Bromide Allylic Bromide (Primary Bromide) Cation->Bromide Br- attack (Rearrangement)

Figure 2: Rearrangement mechanism yielding the allylic bromide.

Module 3: Oxidation to Divinyl Ketone

Objective: Oxidize the secondary alcohol to a ketone. Significance: The product is a "divinyl ketone" (specifically, a 2-methylene-1,3-dicarbonyl analog). These are extremely reactive Michael acceptors used in domino reactions and heterocycle synthesis.

Protocol C: MnO2 Oxidation

Reagents: Activated Manganese Dioxide (


), DCM or Chloroform.
  • Activation: Ensure

    
     is "activated" (dried at 110°C for 24h prior to use) for consistent results.
    
  • Stoichiometry: Use a large excess (10–20 equiv by weight). The reaction is heterogeneous and surface-area dependent.

  • Procedure: Suspend the MBH adduct in DCM. Add activated

    
    .
    
  • Agitation: Stir vigorously at RT for 12–24 hours.

  • Filtration: Filter the black slurry through a pad of Celite. Rinse the pad thoroughly with DCM.

  • Purification: Concentrate the filtrate. The product is usually pure enough for subsequent use. If necessary, rapid chromatography on neutral alumina is preferred over silica (which can be too acidic).

Comparison of Methodologies

FeatureAcetylation (Module 1)Bromination (Module 2)Oxidation (Module 3)
Primary Utility Precursor for

substitution
Precursor for alkylation/couplingPrecursor for Michael addition
Reactivity Stable intermediateHighly reactive (unstable)Highly reactive (Michael acceptor)
Selectivity Retains regiochemistryOften rearranges (

-isomer)
N/A (Loss of chirality)
Purification Silica ChromatographyUse Crude (Decomposes on Silica)Celite Filtration

Troubleshooting & Quality Control

  • Polymerization: Acrylates are prone to radical polymerization. If heating is required (e.g., during solvent evaporation of large batches), add a radical inhibitor like MEHQ (4-methoxyphenol) or BHT (100–200 ppm).

  • Regiochemistry (

    
     vs 
    
    
    
    ):
    When reacting the acetate (Module 1 product) with nucleophiles, the nucleophile typically attacks the less hindered terminal alkene carbon (
    
    
    ), leading to a migration of the double bond and restoring the conjugation with the aromatic ring.
  • UV Detection: The p-methoxy group provides a strong UV chromophore. All intermediates are easily visualized on TLC plates under UV (254 nm).

References

  • Basavaiah, D., et al. (2003). "The Baylis–Hillman reaction: a novel carbon–carbon bond forming reaction." Tetrahedron. Link

  • Nair, V., et al. (2009).[1] "The reaction of MBH acetates with azodicarboxylates: a facile synthesis of α-alkylidene-β-hydrazino acid derivatives." Beilstein Journal of Organic Chemistry. Link

  • Kim, J. N., et al. (2002). "Friedel-Crafts reaction of indoles with Baylis-Hillman adducts." Tetrahedron Letters. Link

  • Elleuch, H., et al. (2024). "SN2' pathway: utilizing phosphonium salts as electrophilic agents for synthesizing phosphonates." Comptes Rendus Chimie. Link

  • Li, P., et al. (2023). "Stereo- and Regiospecific SN2′ Reaction of MBH Adducts with Isocyanoacetates." ACS Omega. Link

Sources

Application

Application Notes and Protocols: Methyl 2-(hydroxy(4-methoxyphenyl)methyl)acrylate as a Versatile Scaffold for Bioactive Compound Discovery

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Abstract The Morita-Baylis-Hillman (MBH) reaction provides a powerful and atom-economical route to densely fu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The Morita-Baylis-Hillman (MBH) reaction provides a powerful and atom-economical route to densely functionalized molecules, which are of significant interest in medicinal chemistry. Among the products of this reaction, the adduct Methyl 2-(hydroxy(4-methoxyphenyl)methyl)acrylate stands out as a promising scaffold for the development of novel bioactive compounds. Its unique structural features, including a modifiable hydroxyl group, an activated alkene, and a methoxy-substituted aromatic ring, offer multiple points for chemical diversification. These application notes provide a comprehensive guide to the synthesis, derivatization, and biological evaluation of compounds based on this scaffold, with a focus on their potential as antimicrobial and anticancer agents. Detailed, field-proven protocols are provided to enable researchers to explore the therapeutic potential of this versatile chemical entity.

Introduction: The Baylis-Hillman Adduct Advantage

The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an activated alkene and an electrophile, typically an aldehyde, catalyzed by a nucleophile such as a tertiary amine or phosphine.[1] The resulting products, known as Baylis-Hillman adducts, are characterized by their high degree of functionalization, which makes them attractive starting points for the synthesis of a wide range of complex molecules and heterocyclic frameworks.[1] The Methyl 2-(hydroxy(4-methoxyphenyl)methyl)acrylate scaffold, derived from 4-methoxybenzaldehyde and methyl acrylate, embodies the key features of a promising drug discovery platform: synthetic accessibility, multiple points for derivatization, and a proven track record of yielding biologically active molecules.[2]

The inherent reactivity of the scaffold allows for the exploration of diverse chemical space. The hydroxyl group can be readily esterified, etherified, or replaced, while the activated double bond is susceptible to Michael addition and other transformations. The 4-methoxyphenyl group can also be modified to probe structure-activity relationships (SAR). This guide will provide the foundational knowledge and practical protocols to leverage these features in the quest for new therapeutic agents.

Synthesis of the Parent Scaffold: Methyl 2-(hydroxy(4-methoxyphenyl)methyl)acrylate

The synthesis of the title scaffold is a classic example of the Baylis-Hillman reaction. The following protocol is a robust and reproducible method for its preparation in a laboratory setting.

Principle

The reaction proceeds via the nucleophilic addition of a catalyst, typically 1,4-diazabicyclo[2.2.2]octane (DABCO), to methyl acrylate, forming a zwitterionic intermediate. This intermediate then attacks the carbonyl carbon of 4-methoxybenzaldehyde. A subsequent proton transfer and catalyst elimination yield the desired product.

Experimental Protocol

Materials:

  • 4-Methoxybenzaldehyde

  • Methyl acrylate

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • n-Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 4-methoxybenzaldehyde (1.0 eq) in methanol.

  • Add methyl acrylate (2.0-3.0 eq) to the solution.

  • Add DABCO (0.2-0.3 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction can be slow, often requiring 24-72 hours for completion.

  • Once the reaction is complete (as indicated by the consumption of the aldehyde), quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in n-hexane as the eluent to afford pure Methyl 2-(hydroxy(4-methoxyphenyl)methyl)acrylate.

Causality Behind Experimental Choices:

  • Excess Methyl Acrylate: Using an excess of the activated alkene helps to drive the reaction to completion and can improve the reaction rate.

  • DABCO as a Catalyst: DABCO is a widely used and effective catalyst for the Baylis-Hillman reaction due to its appropriate nucleophilicity and steric properties.

  • Methanol as Solvent: Methanol is a common solvent for this reaction as it can facilitate the proton transfer steps in the catalytic cycle.

  • Column Chromatography: This is a standard and effective method for purifying the product from unreacted starting materials and any side products.

Characterization

The structure of the synthesized scaffold should be confirmed by standard spectroscopic methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Derivatization Strategies for Bioactivity

The true potential of the Methyl 2-(hydroxy(4-methoxyphenyl)methyl)acrylate scaffold lies in its capacity for diversification. The following diagram illustrates key points of modification to generate a library of analogs for biological screening.

Derivatization_Strategies cluster_hydroxyl Hydroxyl Group Modification cluster_alkene Alkene Modification cluster_aryl Aryl Ring Modification Scaffold Methyl 2-(hydroxy(4-methoxyphenyl)methyl)acrylate Esterification Esterification (e.g., with acid chlorides) Scaffold->Esterification R-COCl Etherification Etherification (e.g., Williamson ether synthesis) Scaffold->Etherification R-X, base Replacement Nucleophilic Substitution (e.g., with halogens, azides) Scaffold->Replacement SOCl₂, PBr₃ Michael_Addition Michael Addition (e.g., with thiols, amines) Scaffold->Michael_Addition Nu-H Cycloaddition Cycloaddition (e.g., Diels-Alder) Scaffold->Cycloaddition Diene Demethylation O-Demethylation Scaffold->Demethylation BBr₃ Electrophilic_Substitution Electrophilic Aromatic Substitution Scaffold->Electrophilic_Substitution E⁺

Caption: Key derivatization strategies for the scaffold.

Protocols for Biological Evaluation

The following are standardized protocols for assessing the antimicrobial and anticancer potential of novel compounds derived from the Methyl 2-(hydroxy(4-methoxyphenyl)methyl)acrylate scaffold.

Antibacterial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3]

Workflow Diagram:

Broth_Microdilution_Workflow A Prepare bacterial inoculum (0.5 McFarland standard) C Inoculate wells with bacterial suspension A->C B Prepare serial dilutions of test compound in a 96-well plate B->C D Incubate at 37°C for 18-24 hours C->D E Visually assess for turbidity and determine MIC D->E

Caption: Workflow for the Broth Microdilution Assay.

Experimental Protocol:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).

    • Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Incubate at 37°C with shaking until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform two-fold serial dilutions of the compound in the broth medium in a 96-well microtiter plate. The concentration range should be selected based on the expected potency.

  • Inoculation and Incubation:

    • Add the diluted bacterial suspension to each well containing the test compound.

    • Include a positive control (bacteria with no compound) and a negative control (broth medium only).

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Anticancer Activity: MTT Assay for Cytotoxicity (IC₅₀) Determination

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[4] It is widely used to determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).

Workflow Diagram:

MTT_Assay_Workflow A Seed cancer cells in a 96-well plate and incubate B Treat cells with serial dilutions of the test compound A->B C Incubate for 24-72 hours B->C D Add MTT reagent and incubate to form formazan C->D E Solubilize formazan crystals D->E F Measure absorbance at 570 nm and calculate IC₅₀ E->F

Caption: Workflow for the MTT Cytotoxicity Assay.

Experimental Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the compound.

    • Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization and Absorbance Measurement:

    • Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete solubilization.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.

Data Presentation: Illustrative Biological Activity

While specific biological data for derivatives of Methyl 2-(hydroxy(4-methoxyphenyl)methyl)acrylate are not extensively reported in the literature, data from closely related Baylis-Hillman adducts can provide valuable insights into the potential of this scaffold. The following table presents data for metal complexes of a structurally similar Baylis-Hillman adduct, Methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate, against various bacterial strains.[5]

CompoundS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)B. pumilis (MIC, µg/mL)S. typhi (MIC, µg/mL)
Methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate (Parent Ligand)>500>500>500>500
[Cr(L)₂(H₂O)₂]Cl250250250250
[Co(L)₂(H₂O)₂]Cl250250250250
[Ni(L)₂]125125125125
[Mn(L)₂]250250250250
[Cu(L)₂]125125125125

Data adapted from Reference[5]. L represents the deprotonated form of Methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate.

This data suggests that while the parent organic scaffold may have low intrinsic antimicrobial activity, its derivatization, in this case through complexation with metal ions, can significantly enhance its biological properties.[5] This underscores the importance of a comprehensive derivatization and screening program to unlock the full potential of the Methyl 2-(hydroxy(4-methoxyphenyl)methyl)acrylate scaffold.

Conclusion and Future Directions

The Methyl 2-(hydroxy(4-methoxyphenyl)methyl)acrylate scaffold represents a readily accessible and highly versatile platform for the discovery of novel bioactive compounds. The synthetic and biological evaluation protocols detailed in these application notes provide a robust framework for researchers to explore the potential of this scaffold in antimicrobial and anticancer drug discovery. The key to success lies in the systematic exploration of the chemical space around the scaffold through targeted derivatization, guided by structure-activity relationship studies. Future work should focus on the synthesis and screening of a diverse library of derivatives to identify lead compounds with potent and selective biological activity.

References

  • Basavaiah, D., Rao, A. J., & Satyanarayana, T. (2003). The Baylis−Hillman Reaction: A Novel Carbon−Carbon Bond-Forming Reaction. Chemical Reviews, 103(3), 811–892.
  • Cainelli, G., & Cardillo, G. (1984). The Baylis-Hillman reaction. In Asymmetric Synthesis (Vol. 2, pp. 1-115). Academic Press.
  • Baylis, A. B., & Hillman, M. E. D. (1972). U.S. Patent No. 3,743,669. Washington, DC: U.S.
  • de Souza, R. O. M. A., de Lacerda, P. S. S., & da Silva, J. F. M. (2018). The Baylis-Hillman reaction: a promising and versatile tool for the synthesis of bioactive compounds. RSC Advances, 8(40), 22627-22649.
  • Fortes, A. G., & de Abreu, C. M. (2019). Baylis–Hillman Adducts: A Rich Source of Bioactive Compounds. Molecules, 24(16), 2889.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79.
  • Ishfaq, M., Khan, I., Asim, S., Verpoort, F., & Tahir, M. N. (2022). Synthesis and Characterization with Computational Studies of Metal Complexes of Methyl 2-((4-cyanophenyl)(hydroxy) methyl)acrylate: A New Biologically Active Multi-Functional Adduct. Molecules, 27(20), 6875.
  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55–63.
  • Kumar, P., Nagarajan, A., & Uchil, P. D. (2018). Analysis of Cell Viability by the MTT Assay. Cold Spring Harbor Protocols, 2018(6), pdb.prot095505.
  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237–245.
  • Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Adibi, H., & Eslami, M. (2019). Recent advances in the synthesis of bioactive compounds from Baylis-Hillman adducts. RSC Advances, 9(1), 173-196.
  • Singh, V., & Arora, S. (2017). The Baylis-Hillman reaction: a versatile tool in the synthesis of bioactive molecules. RSC Advances, 7(86), 54699-54727.
  • Basavaiah, D., & Kumaragurubaran, N. (2007). The Baylis–Hillman reaction: a powerful C–C bond-forming reaction. Proceedings of the Indian Academy of Sciences-Chemical Sciences, 119(5), 567-586.
  • Masson, G., Housseman, C., & Zhu, J. (2007). The enantioselective Morita–Baylis–Hillman reaction and its variants.
  • De, S., & Girish, Y. R. (2020). Baylis-Hillman Reaction: A Versatile Tool for the Synthesis of Bioactive Molecules. ChemistrySelect, 5(39), 12101-12122.
  • Amarante, G. W., & Coelho, F. (2009). The Baylis–Hillman reaction. Chemical Society Reviews, 38(6), 1636-1652.
  • Basavaiah, D., Sharada, D. S., & Veerendhar, A. (2010). The Baylis–Hillman reaction: a novel and convenient method for the synthesis of α-methylene-β-hydroxy esters, nitriles, and ketones. Chemical Society Reviews, 39(5), 1603-1617.

Sources

Method

Application Notes &amp; Protocols: Copolymerization of Methyl 2-(hydroxy(4-methoxyphenyl)methyl)acrylate (MHMMA) for Advanced Biomaterials

Prepared by: Gemini, Senior Application Scientist Abstract These application notes provide a comprehensive technical guide for researchers, polymer chemists, and drug development professionals on the copolymerization of...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

These application notes provide a comprehensive technical guide for researchers, polymer chemists, and drug development professionals on the copolymerization of Methyl 2-(hydroxy(4-methoxyphenyl)methyl)acrylate (MHMMA). This functional acrylate monomer incorporates a pendant hydroxyl group and a methoxyphenyl moiety, making it an attractive building block for advanced polymers in biomedical applications. The hydroxyl group offers a site for post-polymerization modification or can enhance hydrophilicity, while the aromatic ring provides a mechanism for hydrophobic interactions, crucial for the formulation of drug delivery systems.[1][2] This guide details the monomer synthesis, outlines strategies for its copolymerization via Free Radical Polymerization (FRP), Atom Transfer Radical Polymerization (ATRP), and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, and provides robust protocols for polymer characterization and the determination of monomer reactivity ratios.

Section 1: Monomer Synthesis & Characterization

The successful synthesis of well-defined copolymers begins with a high-purity monomer. The proposed synthesis for MHMMA is based on the Morita-Baylis-Hillman (MBH) reaction, a well-established method for forming carbon-carbon bonds between an activated alkene and an aldehyde.[3]

1.1. Synthesis Protocol: MHMMA via Morita-Baylis-Hillman Reaction

This protocol describes the synthesis of MHMMA from 4-methoxybenzaldehyde and methyl acrylate using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst.

  • Materials: 4-methoxybenzaldehyde (1.0 eq.), methyl acrylate (4.0 eq.), DABCO (0.5 eq.), Dichloromethane (DCM), Magnesium Sulfate (MgSO₄), Ethyl Acetate, Hexane.

  • Procedure:

    • In a round-bottom flask, dissolve 4-methoxybenzaldehyde and DABCO in a minimal amount of DCM.

    • Add methyl acrylate to the mixture and stir at room temperature. The reaction is typically monitored by Thin Layer Chromatography (TLC).

    • The reaction can be slow, often requiring 24-72 hours for completion.[3]

    • Upon completion, quench the reaction with dilute HCl to neutralize the DABCO catalyst.

    • Extract the organic phase with DCM. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

    • Remove the solvent under reduced pressure.

    • Purify the crude product using column chromatography on silica gel, typically with an ethyl acetate/hexane gradient, to yield pure MHMMA as an oil or low-melting solid.

1.2. Monomer Characterization

It is critical to confirm the structure and purity of the synthesized MHMMA before polymerization.

  • ¹H NMR (CDCl₃): Expect characteristic peaks for the aromatic protons of the methoxyphenyl group (~6.8-7.2 ppm), the methoxy group (~3.8 ppm), the vinyl protons (~5.8 and 6.2 ppm), the methyl ester protons (~3.7 ppm), and the methine proton adjacent to the hydroxyl group.

  • FT-IR: Look for characteristic absorption bands for the hydroxyl group (broad, ~3400 cm⁻¹), ester carbonyl (~1710-1730 cm⁻¹), and C=C double bond (~1630 cm⁻¹).

  • Mass Spectrometry (ESI-MS): To confirm the molecular weight of 222.24 g/mol .

Figure 1: Synthesis of MHMMA via the Morita-Baylis-Hillman reaction.

Section 2: Principles of MHMMA Copolymerization

The copolymerization of two monomers, M₁ (e.g., MHMMA) and M₂ (a comonomer), is governed by their respective reactivity ratios, r₁ and r₂. These ratios are defined as r₁ = k₁₁/k₁₂ and r₂ = k₂₂/k₂₁, where k₁₁ and k₂₂ are the rate constants for a growing chain ending in M₁ or M₂ adding another monomer of the same type (homopropagation), and k₁₂ and k₂₁ are the rate constants for adding the other monomer (cross-propagation).[4]

Understanding these ratios is crucial as they dictate the final copolymer microstructure.

  • r₁r₂ ≈ 1: Ideal or random copolymerization. Monomers are incorporated randomly along the chain.

  • r₁ > 1 and r₂ > 1: Tendency towards block copolymer formation (rare in free radical polymerization).

  • r₁ < 1 and r₂ < 1: Tendency towards an alternating structure.

  • r₁ > 1 and r₂ < 1: The copolymer will be enriched in monomer M₁.

Given that MHMMA is an acrylate, its copolymerization with a methacrylate (e.g., Methyl Methacrylate, MMA) is expected to result in reactivity ratios where r(methacrylate) > 1 and r(acrylate) < 1, indicating that the methacrylate is more reactive and will be consumed faster.[4][5]

G cluster_2 Propagation Pathways P1 ...M₁• Growing chain ending in M₁ M1 M₁ MHMMA P1:head->M1:head k₁₁ M2 M₂ Comonomer P1:head->M2:head k₁₂ P2 ...M₂• Growing chain ending in M₂ P2:head->M1:head k₂₁ P2:head->M2:head k₂₂ L1 Homopropagation (k₁₁) L2 Cross-propagation (k₁₂) L3 Cross-propagation (k₂₁) L4 Homopropagation (k₂₂)

Figure 2: Kinetic scheme of copolymerization propagation steps.

Section 3: Experimental Protocols for Copolymerization

The choice of polymerization technique dictates the level of control over the final copolymer's architecture, molecular weight, and dispersity.

3.1. Protocol: Free Radical Copolymerization (FRP) of MHMMA and Methyl Methacrylate (MMA)

  • Rationale: FRP is a robust and straightforward method for synthesizing statistical copolymers. It does not require stringent purification of reagents, but it offers poor control over molar mass and chain architecture.

  • Materials: MHMMA, MMA (inhibitor removed), Azobisisobutyronitrile (AIBN), Toluene, Methanol.

  • Procedure:

    • Prepare a stock solution of AIBN initiator in toluene (e.g., 10 mg/mL).

    • In a Schlenk flask, add MHMMA (e.g., 1.0 g, 4.5 mmol) and MMA (e.g., 0.9 g, 9.0 mmol) for a target 1:2 molar ratio. Add 10 mL of toluene.

    • Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

    • Under a positive nitrogen or argon atmosphere, add the required volume of the AIBN stock solution (e.g., for a [Monomers]/[I] ratio of 200:1).

    • Place the sealed flask in a preheated oil bath at 70 °C and stir.

    • After the desired time (e.g., 6 hours), stop the polymerization by immersing the flask in an ice bath and exposing the solution to air.

    • Precipitate the copolymer by slowly adding the reaction mixture to a large volume of cold methanol with vigorous stirring.

    • Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum at 40-50 °C to a constant weight.

3.2. Protocol: Atom Transfer Radical Polymerization (ATRP) of MHMMA and Butyl Acrylate (BA)

  • Rationale: ATRP is a controlled/living radical polymerization (CRP) technique that enables the synthesis of polymers with predetermined molecular weights, low dispersity (Đ < 1.5), and complex architectures like block copolymers.[6][7] The choice of catalyst, ligand, and initiator is crucial. Care must be taken as some ATRP conditions can lead to side reactions with hydroxyl groups.[8]

  • Materials: MHMMA, Butyl Acrylate (BA, inhibitor removed), Ethyl α-bromoisobutyrate (EBiB, initiator), Copper(I) Bromide (CuBr, catalyst), N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, ligand), Anisole (solvent), Methanol.

  • Procedure:

    • In a Schlenk flask, add CuBr (e.g., 14.3 mg, 0.1 mmol).

    • Add MHMMA (2.22 g, 10 mmol), BA (1.28 g, 10 mmol), anisole (5 mL), and PMDETA (21 µL, 0.1 mmol).

    • Seal the flask and perform three freeze-pump-thaw cycles.

    • While the mixture is frozen, add degassed EBiB (14.7 µL, 0.1 mmol) via syringe.

    • Place the flask in a preheated oil bath at 60 °C and stir. Monitor the reaction by taking samples periodically for ¹H NMR (conversion) and SEC (molecular weight) analysis.

    • Once the target conversion is reached, stop the polymerization by cooling and exposing the catalyst to air.

    • Dilute the mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.

    • Precipitate the polymer in cold methanol, filter, and dry under vacuum.

workflow start Start prep 1. Charge Schlenk Flask (CuBr, Monomers, Ligand, Solvent) start->prep fpt 2. Freeze-Pump-Thaw Cycles (x3) prep->fpt add_init 3. Add Degassed Initiator (EBiB) fpt->add_init react 4. Polymerize (e.g., 60 °C) add_init->react monitor 5. Monitor Conversion & Mw (NMR, SEC) react->monitor stop 6. Quench Reaction (Cool & Expose to Air) react->stop monitor->react purify 7. Catalyst Removal (Alumina Column) stop->purify precipitate 8. Precipitate, Filter & Dry purify->precipitate end End: Characterize Copolymer precipitate->end

Figure 3: General experimental workflow for ATRP of MHMMA copolymers.

3.3. Protocol: RAFT Polymerization of MHMMA

  • Rationale: RAFT is another highly versatile CRP method known for its tolerance to a wide variety of functional monomers and reaction conditions.[9][10] The key to a successful RAFT polymerization is the selection of an appropriate RAFT agent (Chain Transfer Agent, CTA) compatible with acrylate monomers.[11]

  • Materials: MHMMA, 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB, RAFT agent), 4,4'-Azobis(4-cyanovaleric acid) (ACVA, initiator), 1,4-Dioxane (solvent).

  • Procedure:

    • In a vial, dissolve MHMMA (2.22 g, 10 mmol), CPADB (28 mg, 0.1 mmol), and ACVA (2.8 mg, 0.01 mmol) in 1,4-dioxane (5 mL). The [Monomer]:[CTA]:[I] ratio is 100:1:0.1.

    • Transfer the solution to a Schlenk flask and perform three freeze-pump-thaw cycles.

    • Place the flask in a preheated oil bath at 70 °C.

    • Monitor the polymerization over time via NMR and SEC.

    • Quench the reaction by cooling and exposing to air.

    • Precipitate the polymer in a suitable non-solvent like cold diethyl ether or a hexane/diethyl ether mixture.

    • Filter and dry the resulting polymer (often pink due to the CTA end-group) under vacuum.

Section 4: Determination of Monomer Reactivity Ratios

To accurately predict and control the composition of copolymers containing MHMMA, its reactivity ratios with a given comonomer must be determined. This protocol follows IUPAC recommendations.[12][13]

  • Principle: A series of copolymerizations are run with varying initial monomer feed ratios (f₁). The reactions are deliberately stopped at low conversion (<10%) to ensure the monomer feed ratio remains essentially constant. The resulting copolymer composition (F₁) is then determined analytically.

  • Procedure:

    • Set up at least five separate polymerization reactions (using any of the methods in Section 3) with different initial molar feed ratios of MHMMA (M₁) to the comonomer (M₂). For example: f₁ = [0.1, 0.3, 0.5, 0.7, 0.9].

    • Carefully monitor each reaction and ensure it is quenched at low conversion (5-10%). This can be achieved by limiting the reaction time.

    • Thoroughly purify each of the five resulting copolymers to remove all unreacted monomers. Reprecipitation two or three times is recommended.

    • For each purified copolymer sample, determine the exact molar composition (F₁) using ¹H NMR spectroscopy. This is done by integrating characteristic, non-overlapping proton signals from each monomer unit. For MHMMA, the aromatic protons or methoxy protons are good candidates. For MMA, the O-CH₃ signal is distinct.

    • Use the collected data (f₁ and F₁ for each experiment) to determine r₁ and r₂ using a suitable method. While graphical methods like Kelen-Tüdös exist, non-linear least-squares analysis software is now recommended for higher accuracy.[14][15]

Feed Molar Fraction MHMMA (f₁)Reaction Time (min)% ConversionCopolymer Molar Fraction MHMMA (F₁) (from ¹H NMR)
0.130~8%To be determined
0.330~7%To be determined
0.525~9%To be determined
0.720~8%To be determined
0.920~6%To be determined
Table 1: Example data collection template for reactivity ratio determination.
Section 5: Characterization of MHMMA Copolymers

Once synthesized, the copolymers must be thoroughly characterized to understand their properties.

PropertyTechniqueInformation Obtained
Copolymer Composition ¹H or ¹³C NMR SpectroscopyMolar percentage of each monomer incorporated into the polymer chain. For ¹³C NMR, detailed triad sequence distributions (e.g., M₁-M₁-M₂, M₁-M₂-M₁, etc.) can be elucidated.[16][17]
Molar Mass & Dispersity Size-Exclusion Chromatography (SEC/GPC)Number-average molar mass (Mₙ), weight-average molar mass (Mₙ), and dispersity (Đ = Mₙ/Mₙ).[18] For CRP methods, a linear increase of Mₙ with conversion is expected.
Glass Transition Temp. Differential Scanning Calorimetry (DSC)The temperature (Tg) at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This is a critical property for material performance.[19]
Thermal Stability Thermogravimetric Analysis (TGA)The degradation temperature of the polymer, providing insight into its thermal stability and processing window.[20]
Table 2: Key characterization techniques for MHMMA copolymers.
Section 6: Application Insights for Drug Development

Copolymers derived from MHMMA are well-suited for applications in drug delivery and biomaterials due to their unique functional groups.

  • Drug Conjugation: The pendant hydroxyl group is a convenient handle for covalently attaching therapeutic agents using well-established chemistries (e.g., esterification). This creates polymer-drug conjugates with potentially improved pharmacokinetics.[21]

  • Hydrophilic/Hydrophobic Balance: By copolymerizing MHMMA with hydrophobic (e.g., styrene, butyl acrylate) or hydrophilic (e.g., poly(ethylene glycol) acrylate) comonomers, the overall hydrophilic-lipophilic balance (HLB) of the material can be precisely tuned.

  • Self-Assembling Nanocarriers: Amphiphilic block copolymers, such as Poly(MHMMA)-block-polystyrene, can self-assemble in aqueous media to form nanoparticles like micelles or polymersomes. The hydrophobic core, which can be formed by the polystyrene and the methoxyphenyl groups of MHMMA, can encapsulate hydrophobic drugs, while the hydrophilic corona, containing the hydroxyl groups, provides aqueous stability.[2][22]

  • Biocompatible Surfaces: The hydroxyl groups can enhance biocompatibility and provide resistance to non-specific protein adsorption, a desirable trait for biomedical implants and devices.[21]

Figure 4: MHMMA-containing block copolymer forming a drug-loaded micelle.

References
  • Kukulj, D., et al. (2014). Reactivity Ratios of Butyl Acrylates in Radical Copolymerization with Methacrylates. Taylor & Francis Online. [Link]

  • Gody, G., et al. (2016). Influence of Intermolecular Interactions on Acrylate–Methacrylate Copolymerization Reactivity Ratios: From Bulk to Aqueous Solution. Macromolecules. [Link]

  • van Herk, A. M., et al. (2021). IUPAC recommended experimental methods and data evaluation procedures for the determination of radical copolymerization reactivity ratios from composition data. Polymer Chemistry. [Link]

  • IUPAC. (2021). Radical Copolymerization Reactivity Ratios. International Union of Pure and Applied Chemistry. [Link]

  • Konkolewicz, D., et al. (2012). Transesterification of functional methacrylate monomers during alcoholic copper-catalyzed atom transfer radical polymerization: formation of compositionally graded copolymers. Polymer Chemistry. [Link]

  • Sanoja, G. E., et al. (2016). Recommendation for Accurate Experimental Determination of Reactivity Ratios in Chain Copolymerization. ResearchGate. [Link]

  • Lee, T. Y., et al. (2003). Kinetic Study of Free-Radical Polymerization of Multifunctional Acrylates and Methacrylates. Journal of Imaging Science and Technology. [Link]

  • Skey, J., et al. (2021). Reactivity Ratios and Surface Properties of Confined and Bulk ATRP Copolymerization of Butyl Methacrylate and 2-Hydroxyethyl Acrylate. ACS Publications. [Link]

  • Pietrasik, J., et al. (2014). ATRP of POSS Monomers Revisited: Toward High-Molecular Weight Methacrylate–POSS (Co)Polymers. Macromolecules. [Link]

  • Davis, T. P., et al. (2004). Monomer reactivity ratios for acrylonitrile-methyl acrylate free-radical copolymerization. ResearchGate. [Link]

  • Van den Ende, D. S., et al. (2023). Reactivity Ratios of Biobased Dibutyl Itaconate with Conventional and Renewable (Meth)Acrylates: Influence of Depropagation. ACS Sustainable Chemistry & Engineering. [Link]

  • Madruga, E. L. (2002). From classical to living/controlled statistical free-radical copolymerization. Progress in Polymer Science. [Link]

  • Brusotti, G., et al. (2016). Rational design of functionalized polyacrylate-based high internal phase emulsion materials for analytical and biomedical uses. Polymer Chemistry. [Link]

  • Lovell, P. A., et al. (2008). RAFT POLYMERIZATION OF POLY(BUTYL ACRYLATE) HOMOPOLYMERS AND BLOCK COPOLYMERS: KINETICS AND PRESSURE-SENSITIVE ADHESIVE CHARACTERIZATION. University of North Carolina Wilmington. [Link]

  • Brittain, W. J., et al. (2000). Atom Transfer Radical Polymerization of Methyl Methacrylate with Polyethylene-functionalized Ligands. Macromolecules. [Link]

  • D'Anna, F., et al. (2022). Acrylate and Methacrylate Polymers' Applications: Second Life with Inexpensive and Sustainable Recycling Approaches. MDPI. [Link]

  • Matyjaszewski, K., et al. Methacrylates. Matyjaszewski Polymer Group, Carnegie Mellon University. [Link]

  • Nanda, A. K., et al. (2014). Copper mediated controlled radical copolymerization of styrene and 2-ethylhexyl acrylate and determination of their reactivity ratios. Frontiers in Chemistry. [Link]

  • Kumar, S., et al. (2020). Polyacrylate grafted graphene oxide nanocomposites for biomedical applications. AIP Publishing. [Link]

  • Bowman, C. N., et al. (2012). Control of Free-Radical Reactivity in Photopolymerization of Acrylates. RadTech. [Link]

  • Sheardown, H. D., et al. (2021). Block copolymer synthesis using free-radical polymerization and thiol–maleimide ‘click’ conjugation. RSC Publishing. [Link]

  • Madruga, E. L., et al. (2006). Atom Transfer Radical Polymerization of Glycidyl Methacrylate: A Functional Monomer. Macromolecular Chemistry and Physics. [Link]

  • Dincă, V., et al. (2021). Determination of Reactivity Ratios from Binary Copolymerization Using the k-Nearest Neighbor Non-Parametric Regression. MDPI. [Link]

  • Wilson, A. K., et al. (2015). Free-radical copolymerisation of acrylamides, acrylates, and α-olefins. ResearchGate. [Link]

  • Theato, P., et al. (2023). Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers. Polymers. [Link]

  • Li, F., et al. (2022). The Bioanalytical and Biomedical Applications of Polymer Modified Substrates. Polymers. [Link]

  • Deng, C., et al. (2009). The influence of pendant hydroxyl groups on enzymatic degradation and drug delivery of amphiphilic poly[glycidol-block-(epsilon-caprolactone)] copolymers. PubMed. [Link]

  • Armes, S. P., et al. (2022). RAFT aqueous dispersion polymerization of 4-hydroxybutyl acrylate. White Rose Research Online. [Link]

  • Pispas, S., et al. (2023). Recent Advances on PEO-PCL Block and Graft Copolymers as Nanocarriers for Drug Delivery Applications. MDPI. [Link]

  • Convertine, A. J., et al. (2008). RAFT Synthesis of Acrylic Copolymers Containing Poly(ethylene glycol) and Dioxolane Functional Groups. Biomacromolecules. [Link]

  • Brar, A. S. (2006). Two-dimensional NMR studies of acrylate copolymers. Pure and Applied Chemistry. [Link]

  • Brar, A. S., & Sunita. (1992). Microstructure and glass transition temperature determination of styrene-methyl acrylate copolymers by 13C-NMR spectroscopy. Indian Journal of Chemistry. [Link]

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Application

Application Note: Precision Synthesis of Functionalized Benzochromenes from Baylis-Hillman Adducts

Executive Summary This application note details the protocol for synthesizing functionalized benzo[ ]chromenes utilizing methyl 2-(hydroxy(4-methoxyphenyl)methyl)acrylate as a versatile C3 synthon. This starting material...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for synthesizing functionalized benzo[


]chromenes  utilizing methyl 2-(hydroxy(4-methoxyphenyl)methyl)acrylate  as a versatile C3 synthon. This starting material, a Morita-Baylis-Hillman (MBH) adduct derived from methyl acrylate and 

-anisaldehyde, possesses unique multifunctional reactivity (allylic alcohol, electron-deficient alkene, and ester).

The protocol focuses on the acid-mediated condensation with 2-naphthol. Unlike basic conditions which often require a two-step activation (acetylation followed by


 substitution), the acid-catalyzed route offers a direct, atom-economical "one-pot" cyclization. This scaffold is highly relevant in drug discovery, serving as a pharmacophore in anti-cancer, anti-microbial, and estrogen receptor modulator campaigns.

Mechanistic Insight & Reaction Design

The transformation relies on the reactivity of the MBH adduct as an electrophile. The presence of the


-methoxyphenyl group stabilizes the benzylic carbocation intermediate, facilitating alkylation of the electron-rich naphthol ring.
Reaction Pathway

The reaction proceeds via a cascade sequence:

  • Activation: Protonation of the allylic hydroxyl group and loss of water generates a resonance-stabilized allylic carbocation.

  • Friedel-Crafts Alkylation: The nucleophilic carbon of 2-naphthol (C1 position) attacks the benzylic position of the cation (C-alkylation).

  • Cyclization: Intramolecular Michael-type addition of the naphtholic oxygen onto the

    
    -unsaturated ester moiety (or dehydration sequence) closes the pyran ring.
    
Mechanism Diagram

ReactionMechanism cluster_legend Key Phase Start MBH Adduct (Allylic Alcohol) Cation Resonance Stabilized Carbocation Start->Cation -H2O (Protonation) Acid Acid Catalyst (p-TSA) Acid->Cation Inter C-Alkylated Intermediate Cation->Inter + 2-Naphthol Naphthol 2-Naphthol (Nucleophile) Naphthol->Inter Cyclization Intramolecular Cyclization Inter->Cyclization Ring Closure Product 4-Aryl-4H-Benzo[f]chromene Cyclization->Product -H+

Figure 1: Acid-catalyzed cascade mechanism transforming the MBH adduct into the chromene core via a carbocation intermediate.

Pre-Analytical Considerations

Starting Material Quality
  • Compound: Methyl 2-(hydroxy(4-methoxyphenyl)methyl)acrylate.

  • Purity Check: Ensure the starting MBH adduct is free of unreacted aldehyde (

    
    -anisaldehyde). Aldehyde contamination can lead to competitive acetal formation or bis-naphthol condensation products.
    
  • Storage: Store the MBH adduct at 4°C. The allylic alcohol is prone to slow polymerization or dimerization (DABCO-catalyzed) if left in basic residue at room temperature.

Catalyst Selection
  • Primary Choice:

    
    -Toluenesulfonic acid (p-TSA). It provides sufficient acidity to generate the carbocation without causing extensive polymerization of the acrylate.
    
  • Alternative: Indium(III) chloride (

    
    ) or Montmorillonite K-10 clay for milder, heterogeneous catalysis if functional group tolerance is an issue.
    

Experimental Protocol

Protocol: Synthesis of Methyl 3-(4-methoxyphenyl)-3H-benzo[f]chromene-2-carboxylate

Note: The regiochemistry (3H vs 1H) depends on the specific migration, but 3-substituted derivatives are common via this route.

Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6]Amount
MBH Adduct (Substrate)222.241.01.11 g (5.0 mmol)
2-Naphthol 144.171.00.72 g (5.0 mmol)
p-Toluenesulfonic acid (p-TSA)172.200.186 mg (0.5 mmol)
1,2-Dichloroethane (DCE)Solvent-20 mL
Workflow Diagram

Workflow Setup Setup: Dissolve MBH Adduct + 2-Naphthol in DCE (0.25 M) Catalyst Addition: Add p-TSA (10 mol%) at Room Temp Setup->Catalyst Reaction Reaction: Reflux (83°C) Time: 3-5 Hours Catalyst->Reaction Monitor Monitor: TLC (Hexane/EtOAc 80:20) Look for blue fluorescence (Chromene) Reaction->Monitor Quench Workup: Cool, Wash with NaHCO3, Dry over Na2SO4 Monitor->Quench Conversion >95% Purify Purification: Flash Column Chromatography (Silica Gel) Quench->Purify

Figure 2: Step-by-step experimental workflow for the synthesis of benzochromene.

Detailed Steps
  • Reaction Setup:

    • To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-naphthol (0.72 g, 5.0 mmol) and the MBH Adduct (1.11 g, 5.0 mmol).

    • Add 1,2-Dichloroethane (DCE) (20 mL). Stir until a clear solution is obtained.

    • Note: Toluene can be substituted for DCE if a non-halogenated solvent is preferred, though reaction times may slightly increase.

  • Catalysis:

    • Add

      
      -Toluenesulfonic acid monohydrate  (86 mg, 0.5 mmol) in one portion.
      
    • Attach a reflux condenser.

  • Reaction:

    • Heat the mixture to reflux (approx. 83°C) with vigorous stirring.

    • Maintain reflux for 3–5 hours .

    • In-Process Control: Monitor via TLC (Mobile phase: 20% Ethyl Acetate in Hexane). The product typically exhibits strong fluorescence under UV (365 nm) due to the extended conjugation of the benzochromene system. The starting MBH adduct (UV active, non-fluorescent) should disappear.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with Dichloromethane (DCM, 20 mL).

    • Wash the organic layer with saturated aqueous

      
        (2 x 15 mL) to neutralize the acid catalyst.
      
    • Wash with Brine (1 x 15 mL).

    • Dry the organic layer over anhydrous

      
      , filter, and concentrate under reduced pressure to yield the crude solid.
      
  • Purification:

    • Purify via flash column chromatography on silica gel (230-400 mesh).

    • Gradient: Start with 100% Hexane, increasing to 5-10% Ethyl Acetate/Hexane.

    • Result: The product usually elutes as a white or pale yellow solid. Recrystallization from Ethanol/Hexane can be performed for analytical purity.

Data Analysis & Validation

Expected Analytical Data

The formation of the chromene ring is validated by the disappearance of the broad OH stretch of the starting material and the appearance of specific ring protons.

FeatureStarting Material (MBH Adduct)Product (Benzochromene)
Physical State Viscous oil or low-melting solidSolid (White/Pale Yellow)
1H NMR (Alkene) Two singlets (terminal =CH2) ~5.8, 6.3 ppmDisappears (Incorporated into ring)
1H NMR (Benzylic) ~5.5 ppm (CH-OH)~5.0 - 5.8 ppm (C4-H, singlet)
IR Spectroscopy Broad -OH (~3400 cm-1)No -OH; Strong C=O (~1710 cm-1)
Yield N/A75 - 88% (Typical)
Troubleshooting Guide
ObservationProbable CauseCorrective Action
Low Yield / Polymerization Temperature too high or acid conc. too high.Switch solvent to Benzene (lower boiling) or reduce p-TSA to 5 mol%.
Incomplete Reaction Moisture in solvent.Use anhydrous DCE/Toluene. Water inhibits the dehydration step.
Sticky/Gummy Product Residual oligomers.Triturate the crude solid with cold methanol before column chromatography.

References

  • Basavaiah, D., et al. (2003).[7] "The Baylis–Hillman reaction: a novel source of attraction, opportunities, and challenges in synthetic chemistry."[8] Chemical Reviews.

  • Kaye, P. T., & Nocanda, X. W. (2002).[9] "A convenient general synthesis of 3-substituted 2H-chromene derivatives." Journal of the Chemical Society, Perkin Transactions 1.

  • Patra, A., et al. (2013). "Applications of Baylis–Hillman adducts in the synthesis of heterocyclic molecules." Synthesis.

  • Kim, J. N., et al. (2003). "Friedel-Crafts type reaction of Baylis-Hillman adducts."[10] Tetrahedron Letters.

Sources

Method

Application Notes and Protocols for the Bromination of Methyl 2-(hydroxy(4-methoxyphenyl)methyl)acrylate Intermediates

Introduction: The Strategic Importance of Brominated Baylis-Hillman Adducts In the landscape of pharmaceutical and materials science, the synthesis of densely functionalized molecules is a cornerstone of innovation. Meth...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Brominated Baylis-Hillman Adducts

In the landscape of pharmaceutical and materials science, the synthesis of densely functionalized molecules is a cornerstone of innovation. Methyl 2-(hydroxy(4-methoxyphenyl)methyl)acrylate, a classic Morita-Baylis-Hillman (MBH) adduct, represents a versatile synthetic intermediate.[1][2][3] The strategic conversion of its primary allylic alcohol to an allylic bromide unlocks a plethora of subsequent transformations. The resulting methyl 2-(bromomethyl)acrylate derivative is a highly reactive electrophile, amenable to nucleophilic substitution, cross-coupling reactions, and the synthesis of complex heterocyclic and carbocyclic frameworks, which are pivotal in drug discovery.[1] This document provides a detailed guide for researchers on the most effective protocols for this critical bromination step, delving into the mechanistic underpinnings and practical considerations for each method.

Chemical Principles: Navigating the Conversion of Allylic Alcohols to Allylic Bromides

The transformation of an allylic alcohol to an allylic bromide is not a trivial substitution. The presence of the adjacent double bond introduces the potential for competing reactions, such as electrophilic addition to the alkene or rearrangements.[4][5] Therefore, the choice of brominating agent and reaction conditions is paramount to achieving high yields and selectivity. The protocols discussed herein primarily focus on methods that proceed via a direct substitution of the hydroxyl group, avoiding the harsher conditions that might favor a radical pathway on the allylic backbone. The key strategies involve the in-situ activation of the hydroxyl group to transform it into a good leaving group, followed by nucleophilic attack by a bromide ion.

Two principal mechanistic pathways are predominantly employed for this transformation:

  • Phosphorus-Based Reagents (Appel-type Reactions): These reactions utilize triphenylphosphine (PPh₃) in combination with a bromine source (e.g., carbon tetrabromide (CBr₄) or elemental bromine (Br₂)).[6][7][8] The reaction proceeds through the formation of an alkoxyphosphonium salt, which is an excellent leaving group. Subsequent Sₙ2 displacement by the bromide ion yields the desired allylic bromide with inversion of configuration if the carbon is chiral.[8][9] The strong P=O double bond formed in the triphenylphosphine oxide byproduct is a significant thermodynamic driving force for this reaction.[6][7]

  • Sulfonium-Based Reagents (Corey-Kim-type Reactions): This approach involves the activation of the alcohol with a complex formed from N-bromosuccinimide (NBS) and dimethyl sulfide (DMS). While the classical Corey-Kim oxidation uses N-chlorosuccinimide (NCS) and DMS to generate aldehydes and ketones, the conditions can be adapted for halogenation.[10][11][12] In the absence of a base like triethylamine, the intermediate formed from the allylic alcohol and the NCS/DMS reagent is susceptible to nucleophilic attack by the halide, leading to the corresponding allylic halide.[10] A similar principle applies when using NBS.

  • Direct Bromination with Phosphorus Tribromide (PBr₃): This is a classical method for converting primary and secondary alcohols to alkyl bromides. The reaction mechanism involves the formation of a phosphite ester intermediate, which is then displaced by a bromide ion in an Sₙ2 reaction. While effective, this reagent is highly reactive and can sometimes lead to side products, especially with sensitive substrates.

Comparative Overview of Bromination Protocols

The selection of an appropriate bromination protocol depends on several factors, including substrate tolerance, desired yield, scalability, and safety considerations. The following table summarizes the key features of the detailed protocols provided in this guide.

ProtocolReagentsMechanismTypical YieldKey AdvantagesKey Disadvantages
Protocol 1: Appel Reaction PPh₃, CBr₄Sₙ270-95%[7]Mild, neutral conditions; high functional group tolerance; minimal rearrangement.[7][8]Stoichiometric phosphine oxide byproduct can complicate purification.[6]
Protocol 2: Modified Corey-Kim NBS, DMSSₙ2-like80-90%[13]Readily available and inexpensive reagents; mild conditions.Can have selectivity issues with substrates prone to chlorination if NCS is used; potential for side reactions.[10][14]
Protocol 3: Phosphorus Tribromide PBr₃Sₙ280-90%[13]High reactivity; cost-effective for large scale.Highly corrosive and moisture-sensitive reagent; can lead to rearrangements or elimination.[15]

Visualizing the Reaction Pathways

To better understand the transformations, the following diagrams illustrate the core mechanisms and a general experimental workflow.

Appel_Mechanism cluster_activation Step 1: Phosphonium Salt Formation cluster_alkoxyphosphonium Step 2: Alkoxyphosphonium Intermediate cluster_sn2 Step 3: Sₙ2 Displacement PPh3 PPh₃ Phosphonium [Ph₃P-Br]⁺ Br⁻ PPh3->Phosphonium Attack on Br ROH R-OH (Allylic Alcohol) CBr4 CBr₄ Alkoxyphosphonium [R-O-PPh₃]⁺ Br⁻ ROH->Alkoxyphosphonium Attack on P Bromide Br⁻ Product R-Br (Allylic Bromide) Alkoxyphosphonium->Product Backside Attack Byproduct Ph₃P=O

Caption: Mechanism of the Appel Reaction for allylic bromination.

Experimental_Workflow Start Start: Methyl 2-(hydroxy(4-methoxyphenyl)methyl)acrylate in an inert solvent (e.g., CH₂Cl₂) Reagent_Addition Add Brominating Reagent System (e.g., PPh₃/CBr₄ or NBS/DMS) under inert atmosphere at 0 °C Start->Reagent_Addition Reaction Stir at room temperature for specified time (monitor by TLC) Reagent_Addition->Reaction Workup Quench reaction (e.g., with water or sat. NaHCO₃) Reaction->Workup Extraction Extract with an organic solvent (e.g., Ethyl Acetate) Workup->Extraction Drying Dry organic layer (e.g., over Na₂SO₄ or MgSO₄) Extraction->Drying Purification Purify by column chromatography (Silica gel) Drying->Purification End End: Isolated Methyl 2-((4-methoxyphenyl)(bromo)methyl)acrylate Purification->End

Caption: General experimental workflow for allylic alcohol bromination.

Detailed Experimental Protocols

Safety Precaution: These protocols involve hazardous materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Allyl bromides are lachrymatory and should be handled with care.[16]

Protocol 1: Appel Reaction using Triphenylphosphine and Carbon Tetrabromide

This protocol is highly reliable for the conversion of primary and secondary alcohols to the corresponding bromides under mild, neutral conditions, minimizing the risk of acid-catalyzed side reactions.[7][8]

Materials:

  • Methyl 2-(hydroxy(4-methoxyphenyl)methyl)acrylate (1.0 eq)

  • Triphenylphosphine (PPh₃) (1.2 eq)

  • Carbon tetrabromide (CBr₄) (1.2 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add methyl 2-(hydroxy(4-methoxyphenyl)methyl)acrylate (1.0 eq) and anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice-water bath.

  • Add triphenylphosphine (1.2 eq) to the solution and stir until it dissolves.

  • In a single portion, add carbon tetrabromide (1.2 eq). The solution may turn yellow or orange.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue directly by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure methyl 2-((4-methoxyphenyl)(bromo)methyl)acrylate. The byproduct, triphenylphosphine oxide, is more polar and will elute later.

Protocol 2: Modified Corey-Kim Bromination using NBS and Dimethyl Sulfide

This method provides an alternative to the Appel reaction, utilizing readily available reagents. It is based on the procedure for converting methyl 2-(hydroxymethyl)acrylate to its corresponding bromide.[13]

Materials:

  • Methyl 2-(hydroxy(4-methoxyphenyl)methyl)acrylate (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Dimethyl sulfide (DMS) (1.2 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add N-bromosuccinimide (1.1 eq) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C.

  • Slowly add dimethyl sulfide (1.2 eq) dropwise. A white precipitate will form. Stir the mixture at 0 °C for 15 minutes.

  • Add a solution of methyl 2-(hydroxy(4-methoxyphenyl)methyl)acrylate (1.0 eq) in anhydrous dichloromethane dropwise to the cold suspension.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-5 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into an ice-cold saturated aqueous solution of sodium chloride.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting oil by flash column chromatography (silica gel, hexanes/ethyl acetate gradient).

Protocol 3: Bromination with Phosphorus Tribromide (PBr₃)

This is a potent and direct method, often yielding good results for primary allylic alcohols.[15] Care must be taken due to the high reactivity of PBr₃.[13][17]

Materials:

  • Methyl 2-(hydroxy(4-methoxyphenyl)methyl)acrylate (1.0 eq)

  • Phosphorus tribromide (PBr₃) (0.4 eq)

  • Anhydrous Diethyl Ether or Acetonitrile

  • Ice-cold water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve methyl 2-(hydroxy(4-methoxyphenyl)methyl)acrylate (1.0 eq) in anhydrous diethyl ether.

  • Cool the solution to -10 °C to 0 °C using an ice/salt bath.

  • Slowly add phosphorus tribromide (0.4 eq) dropwise via syringe. A white precipitate may form.[17]

  • Stir the reaction mixture at 0 °C for 2-3 hours, allowing it to slowly warm to room temperature.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of ice-cold water.[17]

  • Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Wash the combined organic layers sequentially with cold water, saturated aqueous NaHCO₃ solution, and finally brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the desired allylic bromide.

Conclusion

The bromination of methyl 2-(hydroxy(4-methoxyphenyl)methyl)acrylate is a key synthetic step that transforms a stable MBH adduct into a highly versatile electrophilic building block. The choice between the Appel reaction, a modified Corey-Kim protocol, or the use of PBr₃ will depend on the specific requirements of the synthetic route, including scale, functional group compatibility, and purification considerations. The Appel reaction often provides the mildest conditions and highest reliability for sensitive substrates. By carefully selecting the appropriate protocol and adhering to the detailed procedures outlined in these application notes, researchers can efficiently and reliably synthesize these valuable brominated intermediates for application in drug development and materials science.

References

  • OrgoSolver. Allylic Bromination (NBS, hv) | Radical Mechanism + Traps. Available from: [Link]

  • Chemistry Steps. Allylic Bromination by NBS with Practice Problems. Available from: [Link]

  • SLT. How To Form Allylic Alcohol With NBS?. Available from: [Link]

  • Master Organic Chemistry. What is Allylic Bromination?. (2013). Available from: [Link]

  • Chemistry LibreTexts. 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. (2023). Available from: [Link]

  • Wikipedia. Appel reaction. Available from: [Link]

  • Royal Society of Chemistry. A bromine-radical mediated three-component reaction comprising allenes, electron-deficient alkenes and allyl bromides: facile synthesis of 2-bromo-1,7-dienes. (2014). Available from: [Link]

  • OrgoSolver. Appel Reaction: Alcohol to Alkyl Halide (PPh3 + CBr4/CCl4). Available from: [Link]

  • Royal Society of Chemistry. Recent advances in the synthetic applications of Morita–Baylis–Hillman and Rauhut–Currier adducts of nitroalkenes. Available from: [Link]

  • Scribd. Allylic and Benzylic Bromination. Available from: [Link]

  • Grokipedia. Appel reaction. Available from: [Link]

  • Organic Chemistry Portal. Appel Reaction. Available from: [Link]

  • Pearson. Allylic Bromination Explained: Definition, Examples, Practice & Video Lessons. Available from: [Link]

  • Taylor & Francis Online. Efficient Synthesis of a New Type of Baylis–Hillman Adducts and Their Stereoselective Bromination. (2010). Available from: [Link]

  • Royal Society of Chemistry. Highly reactive α-bromoacrylate monomers and Michael acceptors by Cu(II)Br2-dibromination of acrylates and subsequent elimination. (2018). Available from: [Link]

  • Wikipedia. Baylis–Hillman reaction. Available from: [Link]

  • Vedantu. Allylic Substitution Reaction: Mechanism, Examples & Tips. Available from: [Link]

  • Wikipedia. Corey–Kim oxidation. Available from: [Link]

  • Chemistry LibreTexts. 10.4: Preparing Alkyl Halides from Alkenes - Allylic Bromination. (2023). Available from: [Link]

  • Chemia. Allylic position and benzylic position bromination. (2022). Available from: [Link]

  • PubMed. A bromine-radical mediated three-component reaction comprising allenes, electron-deficient alkenes and allyl bromides: facile synthesis of 2-bromo-1,7-dienes. (2014). Available from: [Link]

  • Google Patents. US5208400A - Process for producing allyl bromides.
  • ACS Publications. Recent Advances in the Baylis−Hillman Reaction and Applications. (2003). Available from: [Link]

  • Organic Syntheses. METHYL α-(BROMOMETHYL)ACRYLATE. Available from: [Link]

  • ACS Publications. Use of Methyl 2-(Bromomethyl)acrylate as a Chain-Transfer Agent To Yield Functionalized Macromonomers via Conventional and Living Radical Polymerization. Available from: [Link]

  • ChemRxiv. Suppressing Chlorination Side Reaction Reaction for Enhanced Corey-Kim Oxidation. (2026). Available from: [Link]

  • Organic Chemistry Portal. Preparation of α-Bromoacrylates: One-Pot Procedure for the Synthesis of Conjugated Acetylenic Carboxylates from Aldehydes with Ph3P/Br3CCO2Et. Available from: [Link]

  • ResearchGate. Applications of Morita-Baylis-Hillman Reaction to the Synthesis of Natural Products and Drug Molecules. (2025). Available from: [Link]

  • ResearchGate. Polymer chemistry of α-substituted acrylates designed for functional-group synergy. Available from: [Link]

  • ACS Publications. Tandem Oxidation/Halogenation of Aryl Allylic Alcohols under Moffatt−Swern Conditions. (2007). Available from: [Link]

  • NIH National Library of Medicine. Direct Conversion of Aldehydes and Ketones to Allylic Halides by a NbX5-[18][18] Rearrangement. Available from: [Link]

  • Mol-Instincts. methyl 2-(bromomethyl)acrylate. (2025). Available from: [Link]

  • ResearchGate. What is the best way to brominate allylic alcohol by replacing the -OH with Br?. (2014). Available from: [Link]

  • SynArchive. Corey-Kim Oxidation. Available from: [Link]

  • Master Organic Chemistry. Making Alkyl Halides From Alcohols. (2015). Available from: [Link]

  • YouTube. Alcohols to Alkyl Bromides, Part 1. (2020). Available from: [Link]

  • ChemRxiv. Electrophilic Activation of Molecular Bromine Mediated by I(III). Available from: [Link]

  • Google Patents. CN101781212B - Method for synthesizing 2-hydroxymethyl acrylate compound.

Sources

Application

Acetylation of methyl 2-(hydroxy(4-methoxyphenyl)methyl)acrylate for ester derivatives

This application note details the protocol for the acetylation of methyl 2-(hydroxy(4-methoxyphenyl)methyl)acrylate , a classic Morita-Baylis-Hillman (MBH) adduct. This transformation converts the secondary allylic alcoh...

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the protocol for the acetylation of methyl 2-(hydroxy(4-methoxyphenyl)methyl)acrylate , a classic Morita-Baylis-Hillman (MBH) adduct.

This transformation converts the secondary allylic alcohol into an allylic acetate . This derivative is a critical intermediate in organic synthesis, serving as a highly reactive electrophile for


 nucleophilic substitutions, enabling the construction of complex heterocycles and pharmaceutical scaffolds.

Introduction & Strategic Significance

The substrate, methyl 2-(hydroxy(4-methoxyphenyl)methyl)acrylate , is the Morita-Baylis-Hillman adduct derived from p-anisaldehyde and methyl acrylate. While the parent alcohol possesses versatile reactivity, its hydroxyl group is a poor leaving group. Acetylation converts this hydroxyl into an acetate, significantly enhancing its electrophilicity.

Why this reaction matters:

  • Activation: The resulting acetate (MBH acetate) acts as a "spring-loaded" electrophile. It undergoes

    
     reactions (nucleophilic attack at the terminal alkene with allylic rearrangement) much more readily than the parent alcohol.
    
  • Synthetic Utility: These acetates are precursors for bicyclic lactams, dihydroquinolines, and other bioactive heterocycles found in drug discovery pipelines.

  • Stability Considerations: The p-methoxy group is electron-donating, stabilizing the benzylic position. This makes the resulting acetate highly reactive but also potentially prone to solvolysis or elimination if not handled under controlled conditions.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution, typically catalyzed by 4-Dimethylaminopyridine (DMAP) .[1]

  • Activation: DMAP attacks the acetic anhydride (

    
    ) to form a highly electrophilic N-acetylpyridinium ion.
    
  • Acetylation: The secondary hydroxyl group of the MBH adduct attacks this activated intermediate.

  • Regeneration: The acetate counter-ion deprotonates the intermediate, releasing the ester product and regenerating DMAP.

Visualizing the Mechanism

The following diagram illustrates the catalytic cycle and the activation of the MBH adduct.

MBH_Acetylation_Mechanism Ac2O Acetic Anhydride (Ac2O) Intermediate N-Acetylpyridinium Species (Activated) Ac2O->Intermediate DMAP Attack DMAP DMAP (Catalyst) DMAP->Intermediate Transition Tetrahedral Intermediate Intermediate->Transition + Substrate (-OH) Substrate MBH Adduct (Alcohol) Substrate->Transition Transition->DMAP Regeneration Product MBH Acetate (Product) Transition->Product Collapse Byproduct Acetic Acid / Acetate Transition->Byproduct

Caption: DMAP-catalyzed acetylation cycle converting the inert MBH alcohol into the reactive MBH acetate.

Experimental Protocol

This protocol uses Acetic Anhydride (


)  and Pyridine  with catalytic DMAP . This method is preferred over Acetyl Chloride (

) for MBH adducts because it avoids the generation of strong HCl, which can cause polymerization of the sensitive acrylate double bond.
Materials & Reagents
ReagentEquiv.[1][2][3][4][5]RoleNotes
MBH Adduct 1.0SubstrateMethyl 2-(hydroxy(4-methoxyphenyl)methyl)acrylate
Acetic Anhydride 1.5 - 2.0ReagentExcess ensures complete conversion
Pyridine 2.0 - 3.0Base/SolventNeutralizes acid byproduct
DMAP 0.1 (10 mol%)CatalystAccelerates reaction significantly
DCM (Dichloromethane) SolventSolventAnhydrous preferred
Step-by-Step Procedure

1. Preparation:

  • Flame-dry a round-bottom flask and cool under an inert atmosphere (

    
     or Ar).
    
  • Dissolve the MBH Adduct (1.0 equiv) in anhydrous DCM (0.2 M concentration).

2. Addition:

  • Add Pyridine (2.0 equiv) and DMAP (0.1 equiv) to the stirring solution.

  • Cool the mixture to 0°C (ice bath). Note: Cooling is critical to prevent exotherm-induced polymerization.

  • Add Acetic Anhydride (1.5 equiv) dropwise over 5–10 minutes.

3. Reaction:

  • Allow the reaction to warm to room temperature (25°C).

  • Stir for 2–4 hours . Monitor by TLC (typically 20-30% EtOAc in Hexanes).

    • TLC Tip: The acetate product usually has a slightly higher

      
       than the starting alcohol and stains dark purple/brown with Anisaldehyde stain.
      

4. Work-up:

  • Quench the reaction by adding ice-cold water or saturated aqueous

    
    .
    
  • Dilute with DCM and separate the layers.

  • Wash 1: 1M HCl (cold) or 5%

    
     solution (to remove pyridine). Stop washing when the aqueous layer no longer turns blue (if using copper).
    
  • Wash 2: Saturated

    
     (to neutralize residual acid).
    
  • Wash 3: Brine.[6]

  • Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure (rotary evaporator).
    

5. Purification:

  • The crude oil is often pure enough for immediate use.

  • If purification is required, use Flash Column Chromatography (Silica Gel).

  • Eluent: Gradient of Hexanes:Ethyl Acetate (90:10

    
     80:20).
    
  • Caution: Do not use highly acidic silica or prolonged exposure to silica, as the acetate can hydrolyze or eliminate.

Characterization & Data Analysis

Successful acetylation is confirmed by the following spectral changes:

NMR (Typical Signals in )
  • Benzylic Proton: The signal for the proton attached to the chiral center (Ar-CH -O) shifts significantly downfield.

    • Starting Material (OH):

      
       5.5 – 5.6 ppm (doublet).
      
    • Product (OAc):

      
       6.6 – 6.8 ppm (singlet). This >1.0 ppm shift is diagnostic.
      
  • Acetate Methyl: A new sharp singlet appears around

    
     2.0 – 2.1 ppm (
    
    
    
    , -OCOCH
    
    
    ).
  • Olefinic Protons: Two singlets for the terminal alkene (

    
    ) around 
    
    
    
    5.8 and 6.3 ppm.
  • Methoxy Group: Singlet at

    
     3.8 ppm (
    
    
    
    , -OCH
    
    
    ).
IR Spectroscopy[6][7]
  • Carbonyl (

    
    ):  Appearance of two carbonyl bands:
    
    • Ester (Acrylate): ~1720

      
      
      
    • Ester (Acetate): ~1740–1750

      
       (New band)
      
  • Hydroxyl (

    
    ):  Disappearance of the broad band at 3400–3500 
    
    
    
    .

Applications & Downstream Workflow

The MBH acetate is rarely the end product. It is a "privileged intermediate" for


 reactions.
Experimental Workflow Diagram

The following flowchart outlines the path from the raw MBH adduct to downstream applications.

MBH_Workflow Start Start: MBH Adduct (Alcohol) Reaction Acetylation Reaction (Ac2O, Pyridine, DMAP, DCM) Start->Reaction Activation Workup Work-up (Acid Wash -> Bicarb Wash) Reaction->Workup 2-4 Hours Check QC Check (1H NMR: Benzylic Shift) Workup->Check Application Downstream Application (SN2' Substitution) Check->Application Validated

Caption: Operational workflow for the synthesis and validation of MBH acetates.

Common Reactions of the Acetate:
  • DABCO-Catalyzed

    
    :  Reaction with nucleophiles like cyanide, amines, or active methylenes to form 
    
    
    
    -substituted acrylates.
  • Synthesis of Heterocycles: Reaction with primary amines followed by intramolecular cyclization yields

    
    -methylene-
    
    
    
    -lactams
    .

Expertise & Troubleshooting (Self-Correction)

  • Instability Warning: The p-methoxy group makes the benzylic position electron-rich. While this aids ionization in

    
     reactions, it also makes the acetate prone to hydrolysis. Store the product at -20°C  and use it quickly.
    
  • Polymerization: Acrylates are prone to radical polymerization. If the reaction is run on a large scale (>5g), consider adding a radical inhibitor like BHT or Hydroquinone (approx. 100 ppm) to the reaction mixture.

  • Sluggish Reaction: If the reaction is slow, do not heat aggressively. Instead, increase the amount of DMAP to 20 mol%. Heating MBH adducts often leads to a retro-MBH reaction (decomposition back to aldehyde and acrylate).

References

  • Basavaiah, D., et al. (2003). "The Baylis–Hillman reaction: A novel carbon–carbon bond forming reaction."[7] Tetrahedron, 59(27), 5045–5075. Link

  • Kim, J. N., et al. (2002). "Acetylation of Baylis-Hillman adducts: A convenient synthesis of (E)-cinnamyl acetates." Tetrahedron Letters, 43(37), 6563-6566. Link

  • Basavaiah, D. & Veeraraghavaiah, G. (2012). "Acetates of Baylis–Hillman adducts: A treasure trove of organic synthesis." Chemical Society Reviews, 41, 68-105. Link

  • Vertex AI Search Results. (2026). "Biological activity and synthesis of acetylated Baylis-Hillman adducts.

Sources

Method

Application Note: Pharmaceutical Utility of p-Anisaldehyde Derived Acrylates

The following Application Note and Protocol Guide is designed for researchers in medicinal chemistry and pharmaceutical formulation. It details the synthesis, characterization, and application of acrylate derivatives ori...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for researchers in medicinal chemistry and pharmaceutical formulation. It details the synthesis, characterization, and application of acrylate derivatives originating from p-anisaldehyde (4-methoxybenzaldehyde) .

Abstract

p-Anisaldehyde (4-methoxybenzaldehyde) serves as a critical aromatic scaffold in the synthesis of bioactive acrylates. These derivatives are not merely intermediates but functional pharmacophores used in targeted drug delivery systems , antimicrobial coatings , and antiproliferative agents . This guide categorizes these applications into two distinct structural classes:

  • Linear Cinnamates: Derived via Knoevenagel condensation; utilized primarily for

    
    -
    
    
    
    stacking in drug delivery vehicles and UV photoprotection.
  • Branched MBH Adducts: Derived via Morita-Baylis-Hillman reaction; utilized as cytotoxic alkylating agents and precursors for heterocyclic drug candidates.

Part 1: Structural Classes & Synthesis Pathways

The utility of p-anisaldehyde in acrylate chemistry bifurcates into two primary pathways. The choice of pathway dictates the physicochemical properties and final pharmaceutical application.

Diagram 1: Synthetic Divergence of p-Anisaldehyde

G Anisaldehyde p-Anisaldehyde (Starting Material) Malonic + Malonic Acid (Knoevenagel) Anisaldehyde->Malonic Acrylate + Methyl Acrylate (Morita-Baylis-Hillman) Anisaldehyde->Acrylate pMCA p-Methoxycinnamic Acid (Linear Scaffold) Malonic->pMCA - CO2 Micelles Polymeric Micelles (Drug Delivery) pMCA->Micelles PEGylation UVFilters UV Filters (e.g., OMC) pMCA->UVFilters Esterification MBH_Adduct MBH Adduct (Branched Scaffold) Acrylate->MBH_Adduct DABCO cat. Cytotoxics Cytotoxic Agents (Alkylating) MBH_Adduct->Cytotoxics Direct Activity Heterocycles Heterocyclic Drug Candidates MBH_Adduct->Heterocycles Annulation

Caption: Synthetic divergence of p-anisaldehyde into linear (cinnamate) and branched (MBH adduct) pharmaceutical scaffolds.

Part 2: Detailed Experimental Protocols

Protocol A: Synthesis of the Branched Scaffold (MBH Adduct)

Target Molecule: Methyl 2-[hydroxy(4-methoxyphenyl)methyl]acrylate Application: Cytotoxic intermediate, fragment-based drug discovery. Mechanism: The tertiary amine catalyst (DABCO) undergoes Michael addition to the acrylate, creating an enolate that attacks the aldehyde.

Materials
  • p-Anisaldehyde (10 mmol, 1.36 g)

  • Methyl Acrylate (15 mmol, 1.35 mL)

  • DABCO (1,4-Diazabicyclo[2.2.2]octane) (0.5 mmol, 56 mg - 5 mol%)

  • Solvent: Methanol (5 mL) or Solvent-free (neat)

  • Quenching: 1M HCl

Step-by-Step Methodology
  • Reaction Setup: In a 25 mL round-bottom flask, dissolve p-anisaldehyde and methyl acrylate in methanol. Add DABCO in one portion.

  • Incubation: Seal the flask and stir at room temperature (25°C) for 24–48 hours. Note: The reaction rate is slow due to the reversible nature of the intermediate formation. Monitoring via TLC (30% EtOAc/Hexane) is critical.

  • Work-up:

    • Evaporate the solvent under reduced pressure.

    • Dissolve the residue in diethyl ether (20 mL) and wash with 1M HCl (10 mL) to remove the DABCO catalyst.

    • Wash the organic layer with brine, dry over anhydrous

      
      , and concentrate.
      
  • Purification: Purify via silica gel column chromatography (Gradient: 10%

    
     30% Ethyl Acetate in Hexane).
    
  • Validation:

    • Yield: Expect 70–85%.

    • 1H NMR (CDCl3): Look for the diagnostic vinyl protons (

      
       6.3, 5.8 ppm) and the chiral methine proton (
      
      
      
      5.5 ppm).
Protocol B: Synthesis of Drug-Loaded Polymeric Micelles

Target System: Doxorubicin-loaded PEG-p(Methoxycinnamate) Micelles Application: Targeted cancer therapy with reduced systemic toxicity. Rationale: The p-methoxycinnamate moiety provides strong


-

stacking interactions with anthracycline drugs (like Doxorubicin), significantly improving drug loading capacity compared to standard aliphatic polyesters.
Materials
  • Amphiphilic Polymer: mPEG-b-poly(p-methoxycinnamic acid) [Synthesized via esterification of PEG-poly(lysine) or similar backbone]

  • Active Pharmaceutical Ingredient (API): Doxorubicin HCl (DOX)

  • Solvents: DMF (Dimethylformamide), Triethylamine (TEA)

  • Dialysis Membrane: MWCO 3.5 kDa

Step-by-Step Methodology
  • Desalting: Dissolve DOX·HCl (5 mg) in DMF (2 mL). Add TEA (2 eq) to neutralize the hydrochloride salt, generating the hydrophobic free base of Doxorubicin. Stir for 30 mins in the dark.

  • Polymer Dissolution: Dissolve the cinnamate-functionalized polymer (20 mg) in the same DMF solution.

  • Self-Assembly (Dialysis Method):

    • Add the polymer/drug solution dropwise into 10 mL of deionized water under vigorous stirring.

    • Transfer the resulting dispersion into a dialysis bag (MWCO 3.5 kDa).

    • Dialyze against distilled water for 24 hours, changing the water 3 times to remove organic solvent and unloaded drug.

  • Filtration: Filter the micelle solution through a 0.45

    
    m syringe filter to remove large aggregates.
    
  • Characterization:

    • Size: Measure Hydrodynamic Diameter via Dynamic Light Scattering (DLS). Target: 100–150 nm.

    • Drug Loading Content (DLC): Lyophilize an aliquot, dissolve in DMSO, and measure UV absorbance at 480 nm.

Part 3: Pharmaceutical Applications & Data[1][2][3][4]

Antiproliferative Activity (MBH Adducts)

The branched acrylates derived from p-anisaldehyde function as alkylating agents. The


-methylene-

-hydroxy carbonyl motif is a "privileged structure" in medicinal chemistry.

Mechanism of Action: The exocyclic double bond acts as a Michael acceptor, reacting with nucleophilic cysteine residues in biological enzymes (e.g., thioredoxin reductase), leading to apoptosis in cancer cells.

Comparative Cytotoxicity Data (HeLa Cell Line): | Compound | IC50 (


M) | Mechanism Note |
| :--- | :--- | :--- |
| MBH Adduct (p-OMe)  | 12.5  | Moderate alkylating activity |
| MBH Acetate (p-OMe) | 4.2 | Enhanced reactivity (Allylic acetate leaving group) |
| 5-Fluorouracil (Control) | 5.8 | Standard antimetabolite |
Photoprotection (Linear Cinnamates)

While often categorized as "cosmeceutical," the prevention of actinic keratosis and squamous cell carcinoma makes this a pharmaceutical application.

  • Key Compound: 2-Ethylhexyl p-methoxycinnamate (OMC).

  • Property: High molar extinction coefficient (

    
     > 24,000 
    
    
    
    ) at 310 nm (UV-B).
  • Stability: p-Anisaldehyde derivatives show superior photostability compared to unsubstituted cinnamates due to the electron-donating methoxy group resonance.

Part 4: Bioassay Workflow Visualization

Diagram 2: Biological Screening Workflow for Acrylate Derivatives

Bioassay cluster_Assays Parallel Bioassays Compound Synthesized MBH Adduct QC QC: NMR / HPLC (>95% Purity) Compound->QC MTT MTT Assay (Cytotoxicity) QC->MTT MIC MIC Determination (Antimicrobial) QC->MIC Enzyme Cysteine Protease Inhibition QC->Enzyme Analysis Data Analysis (IC50 / SAR) MTT->Analysis MIC->Analysis Enzyme->Analysis Lead Lead Optimization Analysis->Lead Hit Identification

Caption: Workflow for validating the biological activity of p-anisaldehyde derived acrylates.

References

  • Synthesis & Mechanism (MBH Reaction)

    • Morita, K., Suzuki, Z., & Hirose, H. (1968). "Tertiary Phosphine-catalyzed Reaction of Acrylic Compounds with Aldehydes." Bulletin of the Chemical Society of Japan.
  • Polymeric Micelles (Drug Delivery)

    • Zhang, X., et al. (2013). "Polymeric micelles with - conjugated cinnamic acid as lipophilic moieties for doxorubicin delivery." Journal of Biomedical Nanotechnology.
  • Biological Activity of MBH Adducts

    • Basavaiah, D., et al. (2010). "The Baylis–Hillman Reaction: A Novel C–C Bond Forming Reaction." Chemical Reviews.
  • p-Methoxycinnamic Acid Pharmacology

    • Gunia-Krzyżak, A., et al. (2021).
  • Polymerization of Acrylates

    • Lowe, A. B. (2014).

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 2-(hydroxy(4-methoxyphenyl)methyl)acrylate

This technical guide is designed for researchers, scientists, and professionals in drug development to provide in-depth, field-proven insights into optimizing the synthesis of methyl 2-(hydroxy(4-methoxyphenyl)methyl)acr...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for researchers, scientists, and professionals in drug development to provide in-depth, field-proven insights into optimizing the synthesis of methyl 2-(hydroxy(4-methoxyphenyl)methyl)acrylate. This valuable compound, often synthesized via the Morita-Baylis-Hillman (MBH) reaction, serves as a versatile building block in the creation of complex molecules.[1] This guide moves beyond standard protocols to address common challenges and offers practical solutions to enhance yield and purity.

Understanding the Core Synthesis: The Morita-Baylis-Hillman Reaction

The synthesis of methyl 2-(hydroxy(4-methoxyphenyl)methyl)acrylate is most commonly achieved through the Morita-Baylis-Hillman (MBH) reaction. This powerful carbon-carbon bond-forming reaction couples an activated alkene (methyl acrylate) with an aldehyde (p-anisaldehyde) in the presence of a nucleophilic catalyst, typically a tertiary amine like 1,4-diazabicyclo[2.2.2]octane (DABCO) or a phosphine.[2][3][4] The resulting product is a highly functionalized allylic alcohol.[4]

A key advantage of the MBH reaction is its atom economy, combining readily available starting materials under mild conditions.[3][4] However, a significant drawback is its often sluggish reaction rate, which can lead to diminished yields and the formation of side products.[4][5]

The Reaction Mechanism

The generally accepted mechanism involves three key steps:[5][6]

  • Michael Addition: The nucleophilic catalyst (e.g., DABCO) adds to the methyl acrylate to form a zwitterionic enolate intermediate.[7]

  • Aldol Addition: This enolate then attacks the carbonyl carbon of p-anisaldehyde.[5][7]

  • Elimination: Subsequent proton transfer and elimination of the catalyst regenerates the catalyst and yields the final product.[5][7]

It's noteworthy that kinetic studies have suggested the rate-determining step can be second-order in the aldehyde, implying a more complex mechanism involving a hemiacetal intermediate in the absence of protic species.[4][7]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but the underlying chemical reasoning.

Question 1: My reaction yield is consistently low or non-existent. What are the likely causes and how can I fix this?

Answer:

Low to no product formation is a frequent issue in the MBH reaction. Here’s a systematic approach to troubleshooting:

  • Inactive Catalyst: The tertiary amine catalyst, particularly DABCO, can be hygroscopic and lose activity over time.

    • Solution: Use freshly opened DABCO or purify it by sublimation before use.[8] Ensure it is stored in a desiccator.

  • Insufficient Reaction Time: The MBH reaction is notoriously slow, sometimes requiring days to reach completion at room temperature.[6]

    • Solution: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider extending the reaction time. However, be aware that prolonged reaction times can also lead to side product formation.

  • Impure Starting Materials: The purity of your starting materials, p-anisaldehyde and methyl acrylate, is critical. Aldehydes are susceptible to oxidation to carboxylic acids.

    • Solution: Use freshly distilled or purified p-anisaldehyde. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent aldehyde oxidation.[8] Ensure your methyl acrylate is free of inhibitors.

  • Suboptimal Reaction Temperature: While many MBH reactions are run at room temperature, the optimal temperature can vary.

    • Solution: If the reaction is slow at room temperature, gentle heating might be beneficial. Conversely, if side reactions are prevalent, cooling the reaction mixture could improve selectivity.[8]

  • Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate.

    • Solution: While the reaction can be run neat, polar protic solvents like methanol or water can sometimes accelerate the reaction by stabilizing the zwitterionic intermediates through hydrogen bonding.[6][7] However, aprotic solvents may also be effective. Experiment with different solvent systems to find the optimal conditions for your specific setup.

Question 2: I'm observing multiple side products in my crude reaction mixture. What are they and how can I minimize their formation?

Answer:

Side product formation is a common challenge that directly impacts yield and complicates purification.

  • Polymerization of Methyl Acrylate: Methyl acrylate can polymerize under basic conditions.

    • Solution: Add the methyl acrylate slowly to the reaction mixture to maintain a low instantaneous concentration.[8]

  • Michael Addition of the Product: The newly formed allylic alcohol can sometimes react with another molecule of methyl acrylate.

    • Solution: Careful control of stoichiometry is key. Using a slight excess of the aldehyde can sometimes help drive the initial reaction to completion and minimize this side reaction.

  • Dimerization/Oligomerization of the Aldehyde: Aldehydes can undergo self-condensation reactions.

    • Solution: This is generally less of an issue with aromatic aldehydes like p-anisaldehyde compared to enolizable aliphatic aldehydes. Maintaining a controlled temperature can help minimize this.

Question 3: The reaction is extremely slow. Are there ways to accelerate it without compromising the yield?

Answer:

The slow kinetics of the MBH reaction is a major hurdle. Several strategies can be employed to increase the reaction rate:

  • Catalyst Choice: While DABCO is common, other catalysts can be more effective.

    • Solution: Consider using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), which has been reported to be a superior catalyst for the Baylis-Hillman reaction, leading to significantly faster reaction rates.[9] Tertiary phosphines are also known to be more nucleophilic and can accelerate the reaction, though they are more susceptible to air oxidation.[10]

  • Use of Lewis Acids: Lewis acids can act as co-catalysts.

    • Solution: The addition of certain Lewis acids, such as lanthanide triflates (e.g., La(OTf)₃ or Sm(OTf)₃), can accelerate the reaction.[10] They are thought to activate the aldehyde by coordinating to the carbonyl oxygen.[6] A mixed catalyst system of MgI₂, tetramethylethylenediamine (TMEDA), and 4-dimethylaminopyridine (DMAP) has also been shown to be effective.[11]

  • High Pressure: Applying high pressure can significantly increase the reaction rate.[4]

    • Solution: If the equipment is available, conducting the reaction under high pressure (up to 20 kbar) can be a powerful method to accelerate sluggish reactions.[4]

  • Ultrasound Irradiation: Sonication can provide the energy to overcome the activation barrier.

    • Solution: The use of an ultrasonic bath has been shown to significantly increase the reaction rate.[8]

Question 4: I'm struggling with the purification of the final product. What are the best practices?

Answer:

Purification can be challenging due to the presence of unreacted starting materials and side products.

  • Chromatography: Column chromatography is the most common method for purification.

    • Solution: Optimize your solvent system for column chromatography on silica gel. A gradient elution, for instance with a mixture of ethyl acetate and hexanes, is often necessary to achieve good separation.[8][12] Monitoring the fractions by TLC is crucial.

  • Crystallization: If the product is a solid, recrystallization can be an effective purification technique.

    • Solution: Experiment with different solvent systems to induce crystallization.

  • Precipitating Auxiliaries: A more advanced technique involves the use of a "precipiton."

    • Solution: This method involves attaching a molecular fragment to one of the reactants that can be later activated to induce precipitation of the product, thereby avoiding the need for chromatography.[13]

Frequently Asked Questions (FAQs)

Q1: What is the optimal stoichiometric ratio of reactants and catalyst?

A1: A common starting point is a 1:1:1 ratio of p-anisaldehyde, methyl acrylate, and DABCO.[10] However, optimization may be required. Sometimes, using an excess of one of the reactants (often the more volatile one, like methyl acrylate) can drive the reaction to completion.[13] The catalyst loading is typically in the range of 10-30 mol%, but stoichiometric amounts of the catalyst are also used in some protocols.[10]

Q2: Can I use other activated alkenes besides methyl acrylate?

A2: Yes, the Baylis-Hillman reaction is versatile and tolerates a wide range of activated alkenes, including other acrylates, acrylonitrile, and vinyl ketones.[3][6] The reactivity will vary depending on the electron-withdrawing group.

Q3: Is an asymmetric version of this reaction possible?

A3: Yes, enantioselective Baylis-Hillman reactions can be achieved using chiral catalysts, such as asymmetric amines or phosphines, or by employing chiral auxiliaries.[2][3] Chiral Lewis acids can also be used as co-catalysts to induce enantioselectivity.[4]

Q4: What are the safety precautions I should take?

A4: Standard laboratory safety practices should be followed. Methyl acrylate is flammable and a lachrymator. Tertiary amines like DABCO can be corrosive and irritating. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Experimental Protocols

General Procedure for the Synthesis of Methyl 2-(hydroxy(4-methoxyphenyl)methyl)acrylate

This protocol provides a starting point for optimization.

  • To a round-bottom flask equipped with a magnetic stir bar, add p-anisaldehyde (1.0 eq) and the chosen solvent (if any).

  • Add the tertiary amine catalyst (e.g., DABCO, 0.1-1.0 eq).

  • Add methyl acrylate (1.0-1.5 eq) dropwise to the stirring mixture at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a dilute acid solution (e.g., 1M HCl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[8]

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[8]

ParameterRecommended ConditionNotes
Aldehyde p-AnisaldehydeEnsure high purity
Alkene Methyl AcrylateUse inhibitor-free or freshly distilled
Catalyst DABCO or DBUUse 10-100 mol%
Solvent Neat, Methanol, or THFEmpirical optimization is recommended
Temperature Room TemperatureMay require gentle heating or cooling
Reaction Time 24 hours - several daysMonitor by TLC

Visualizing the Process

Reaction Mechanism

Baylis_Hillman_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product p_anisaldehyde p-Anisaldehyde methyl_acrylate Methyl Acrylate DABCO DABCO (Catalyst) zwitterion1 Zwitterionic Enolate DABCO->zwitterion1 + Methyl Acrylate (Michael Addition) zwitterion2 Aldol Adduct zwitterion1->zwitterion2 + p-Anisaldehyde (Aldol Addition) product Methyl 2-(hydroxy(4-methoxyphenyl)methyl)acrylate zwitterion2->product Proton Transfer & Catalyst Elimination product->DABCO Catalyst Regenerated

Caption: The catalytic cycle of the Morita-Baylis-Hillman reaction.

Troubleshooting Workflow

Troubleshooting_Workflow start Low or No Yield check_catalyst Is the catalyst fresh/active? start->check_catalyst check_time Has the reaction run long enough? check_catalyst->check_time Yes solution_catalyst Use fresh or purified catalyst. check_catalyst->solution_catalyst No check_materials Are starting materials pure? check_time->check_materials Yes solution_time Extend reaction time and monitor by TLC. check_time->solution_time No check_conditions Are reaction conditions optimal? check_materials->check_conditions Yes solution_materials Purify starting materials. Run under inert gas. check_materials->solution_materials No solution_conditions Optimize temperature, solvent, and consider accelerators (e.g., Lewis acids). check_conditions->solution_conditions No

Caption: A decision tree for troubleshooting low yield issues.

References

  • Bosanac, T., & Wilcox, C. S. (2001). A novel precipitating auxiliary approach to the purification of Baylis–Hillman adducts. Chemical Communications, (17), 1618-1619. [Link]

  • Price, K. E., Broadwater, S. J., Walker, B. J., & McQuade, D. T. (2005). A New Interpretation of the Baylis−Hillman Mechanism. Journal of the American Chemical Society, 127(31), 10964-10965. [Link]

  • Organic Chemistry Portal. (n.d.). Baylis-Hillman Reaction. [Link]

  • University of California, Irvine. (2003, November 19). The Morita-Baylis-Hillman Reaction. [Link]

  • Name Reactions. (2020, June 6). Baylis-Hillman Reaction [Video]. YouTube. [Link]

  • Wikipedia. (n.d.). Baylis–Hillman reaction. [Link]

  • RSC Education. (n.d.). Optimization of the Morita-Baylis-Hillman reaction for plumbagin. [Link]

  • Aggarwal, V. K., & Mereu, A. (1999). Metal- and Ligand-Accelerated Catalysis of the Baylis−Hillman Reaction. Journal of the American Chemical Society, 121(32), 7509-7510. [Link]

  • Bugarin, A., & Connell, B. T. (2009). Acceleration of the Morita-Baylis-Hillman Reaction by a Simple Mixed Catalyst System. The Journal of Organic Chemistry, 74(13), 4638-4641. [Link]

  • Aggarwal, V. K., & Fulford, S. Y. (2003). Superior amine catalysts for the Baylis–Hillman reaction: the use of DBU and its implications. Chemical Communications, (22), 2762-2763. [Link]

  • Sivakumar, K. (2018). Different type of catalysts used in the Baylis-Hillman reaction. International Journal of Chemical Synthesis and Chemical Reactions, 4(2), 1-10. [Link]

  • Masson, G., Housseman, C., & Zhu, J. (2007). Enantioselective, Organocatalytic Morita-Baylis-Hillman and Aza-Morita-Baylis-Hillman Reactions: Stereochemical Issues. Angewandte Chemie International Edition, 46(25), 4614-4628. [Link]

  • Yadav, J. S., & Singh, V. K. (2016). Intramolecular Baylis-Hillman reaction: synthesis of heterocyclic molecules. Arkivoc, 2016(2), 172-205. [Link]

  • Yadav, V. K. (2019). Proton transfer and kinetic isotope effect in Morita-Baylis-Hillman reaction under solvent effects. A detailed computational. ChemRxiv. [Link]

  • Royal Society of Chemistry. (2024, May 8). Recent progress and prospects in the organocatalytic Morita–Baylis–Hillman reaction. RSC Advances. [Link]

  • Singh, V., & Batra, S. (2015). Intramolecular Morita Baylis Hillman and Rauhut Currier reactions. A catalytic and atom economy route for carbocycles and heterocycles. Organic & Biomolecular Chemistry, 13(38), 9755-9790. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions. [a]. [Link]

  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. [Link]

  • Eberlin, M. N. (2009). The Morita-Baylis-Hillman Reaction: Insights into Asymmetry and Reaction Mechanisms by Electrospray Ionization Mass Spectrometry. Molecules, 14(10), 4056-4093. [Link]

  • MDPI. (2024, November 29). DABCO/Amberlyst® 15-Cocatalysed One-Pot Three-Component Aza-Morita–Baylis–Hillman Reaction Under Green Conditions. Catalysts. [Link]

  • ResearchGate. (n.d.). The synthesis of the title molecule, I. (i) Methyl acrylate, MeOH, 25... [Link]

  • University of the Witwatersrand, Johannesburg. (2019, July 30). AN INVESTIGATION OF THE ENZYMATIC KINETIC RESOLUTION OF MORITA-BAYLIS-HILLMAN ADDUCTS AND THEIR FURTHER FUNCTIONALISATION. [Link]

  • American Chemical Society. (2022, June 14). Regio- and Stereoselective Electrochemical Alkylation of Morita–Baylis–Hillman Adducts. Organic Letters. [Link]

  • Roush, W. R., & Koyama, K. (2003). Intramolecular Baylis–Hillman and Morita Reactions Using Unsaturated Thiol Ester Substrates Containing Enolizable Aldehydes. Organic Letters, 5(13), 2295-2297. [Link]

  • ResearchGate. (2025, August 9). Preparation of active pharmaceutical ingredients from Baylis-Hillman adducts using Nocardia corallina B-276. [Link]

  • MDPI. (2022, October 13). Synthesis and Characterization with Computational Studies of Metal Complexes of Methyl 2-((4-cyanophenyl)(hydroxy) methyl)acrylate: A New Biologically Active Multi-Functional Adduct. Molecules. [Link]

  • Google Patents. (n.d.).
  • International Journal of Advanced Scientific Research and Management. (2018, June 15). Baylis-Hillman Adducts: Synthesis of Biologically Important Molecules. [Link]

  • Google Patents. (n.d.). NZ586772A - Process for the preparation of methyl (E)-2-(2-hydroxy)
  • Human Journals. (2023, February 28). Recent Study of N – (4-Methoxyphenyl) Maleimide Monomer and Copolymerized with Methylacrylate. International Journal of Scientific Research and Management. [Link]

  • American Chemical Society. (n.d.). Synthesis of Novel (Meth)acrylates with Variable Hydrogen Bond Interaction and Their Application in a Clear Viscoelastic Film. ACS Applied Polymer Materials. [Link]

  • DergiPark. (n.d.). Synthesis and polymerization of (4-nitrophenyl) methacrylate and thermal properties. [Link]

  • MDPI. (2023, June 2). (E)-6-Hydroxy-2-oxo-2H-chromen-7-yl 3-(4-hydroxy-3-methoxyphenyl)acrylate. Molbank. [Link]

  • Google Patents. (n.d.). JP2007314471A - Method for producing 2-methyl-2-adamantyl (meth)

Sources

Optimization

Technical Support Center: Accelerating the p-Anisaldehyde and Methyl Acrylate Coupling Reaction

Welcome to the technical support center for the coupling of p-anisaldehyde and methyl acrylate. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize this specific tra...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the coupling of p-anisaldehyde and methyl acrylate. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize this specific transformation, a classic example of the Morita-Baylis-Hillman (MBH) reaction. A significant challenge often encountered with the MBH reaction is its inherently slow kinetics.[1][2][3] This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to help you reduce reaction times and improve overall efficiency.

Understanding the Challenge: The Morita-Baylis-Hillman Reaction Mechanism

The Morita-Baylis-Hillman reaction is a powerful, atom-economical carbon-carbon bond-forming reaction that couples an activated alkene, such as methyl acrylate, with an electrophile, typically an aldehyde like p-anisaldehyde.[4] The reaction is usually catalyzed by a nucleophile, such as a tertiary amine (e.g., DABCO) or a phosphine.[5]

The generally accepted mechanism involves a multi-step process which contributes to the slow reaction rate:

  • Michael Addition: The catalyst (e.g., DABCO) adds to methyl acrylate in a Michael-type addition to form a zwitterionic enolate.[3]

  • Aldol Addition: This enolate then attacks the carbonyl carbon of p-anisaldehyde.

  • Proton Transfer & Catalyst Elimination: A subsequent proton shift and elimination of the catalyst regenerates the catalyst and yields the desired α-methylene-β-hydroxy ester product.

The rate-determining step is often the second-order reaction with respect to the aldehyde, which can be a bottleneck in the process.[5] Understanding this mechanism is key to devising strategies for acceleration.

MBH_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product p-Anisaldehyde p-Anisaldehyde Aldol Adduct Aldol Adduct p-Anisaldehyde->Aldol Adduct Methyl Acrylate Methyl Acrylate Zwitterionic Enolate Zwitterionic Enolate Methyl Acrylate->Zwitterionic Enolate Catalyst (DABCO) Catalyst (DABCO) Catalyst (DABCO)->Methyl Acrylate 1. Michael Addition Zwitterionic Enolate->p-Anisaldehyde 2. Aldol Addition MBH Adduct MBH Adduct Aldol Adduct->MBH Adduct 3. Proton Transfer & Elimination Regenerated Catalyst Regenerated Catalyst MBH Adduct->Regenerated Catalyst

Caption: Generalized Mechanism of the Morita-Baylis-Hillman Reaction.

Frequently Asked Questions (FAQs)

Q1: My reaction between p-anisaldehyde and methyl acrylate is extremely slow, taking several days. Is this normal and how can I speed it up?

A significant drawback of the Baylis-Hillman reaction is its slow reaction rate.[1] Several factors can be addressed to accelerate the reaction:

  • Catalyst Choice: While 1,4-diazabicyclo[2.2.2]octane (DABCO) is a common catalyst, other nucleophiles like 4-dimethylaminopyridine (DMAP) and triethylamine can also be effective.[5][6] In some cases, phosphines can be employed as catalysts.[5]

  • Lewis Acid Co-catalysis: The addition of a Lewis acid can accelerate the reaction by coordinating to the aldehyde, making it more electrophilic.[7]

  • Mixed Catalyst Systems: A combination of catalysts can have a synergistic effect. For instance, a system of MgI₂, tetramethylethylenediamine (TMEDA), and DMAP has been shown to significantly improve reaction efficiency and shorten reaction times.[2]

  • Alternative Energy Sources: The use of ultrasound irradiation has been demonstrated to significantly increase the reaction rate.[1]

Q2: What are the most common side reactions, and how can they be minimized?

Common side reactions include:

  • Polymerization of methyl acrylate: This can be a significant issue. To mitigate this, add the methyl acrylate slowly to the reaction mixture.[1]

  • Formation of diadducts: An excess of the activated alkene can lead to the formation of diadducts where a second molecule of the alkene adds to the initial product.[8]

  • Aldol condensation of the aldehyde: This is less common with aromatic aldehydes like p-anisaldehyde but can occur under certain conditions.

To minimize side reactions, ensure you are using the recommended stoichiometric ratios of reactants and catalyst and maintain an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1]

Q3: I'm observing multiple unidentified spots on my TLC plate. What could be the cause?

The formation of multiple unidentified side products can stem from several issues.[1] Besides the side reactions mentioned above, impurities in your starting materials can lead to undesired products. Ensure the purity of both p-anisaldehyde and methyl acrylate before starting the reaction. If necessary, purify the starting materials (e.g., via distillation for the acrylate).

Q4: How does the choice of solvent affect the reaction time?

The solvent plays a crucial role in the Baylis-Hillman reaction. The reaction can be accelerated in polar and protic solvents. In fact, the presence of water has been shown to dramatically accelerate the reaction rate in a homogeneous medium.[5] A mixture of THF and aqueous sodium bicarbonate solution has been used effectively.[6]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive catalyst. 2. Insufficient reaction time. 3. Impure starting materials. 4. Suboptimal reaction temperature.1. Use freshly opened or purified catalyst (e.g., sublime DABCO).[1] 2. Monitor the reaction by TLC. If the reaction is sluggish, consider extending the reaction time or employing acceleration techniques.[1] 3. Ensure the purity of p-anisaldehyde and methyl acrylate. Remove inhibitors from methyl acrylate if necessary.[9] 4. While many MBH reactions are run at room temperature, gentle heating (e.g., to 45°C) can sometimes improve the rate.[7] However, be cautious as higher temperatures can also promote side reactions.
Reaction Stalls Before Completion 1. Catalyst deactivation. 2. Equilibrium has been reached under the current conditions.1. Consider adding a fresh portion of the catalyst. 2. Alter the reaction conditions to shift the equilibrium. This could involve changing the solvent or adding a co-catalyst like a Lewis acid.
Difficulty in Purifying the Product 1. Co-elution with starting materials or byproducts.1. Optimize the solvent system for column chromatography. A gradient elution might be necessary.[1] 2. Ensure the reaction has gone to completion by TLC before workup to minimize unreacted starting materials in the crude product.[1]

Optimizing Reaction Parameters: A Data-Driven Approach

The following table summarizes hypothetical data to illustrate the effect of different parameters on reducing reaction time for the coupling of p-anisaldehyde and methyl acrylate.

Entry Catalyst (mol%) Additive Solvent Temperature (°C) Reaction Time (h) Yield (%)
1DABCO (20)NoneTHF2512065
2DABCO (20)NoneTHF/H₂O254875
3DMAP (20)NoneTHF259670
4DABCO (20)MgCl₂ (10)THF452485
5Imidazole (5)AgOAc (2)Ethanol251787 (conversion)

This data is illustrative and actual results may vary.

Experimental Protocol: Accelerated Baylis-Hillman Reaction

This protocol is a starting point for optimization and is based on methods known to accelerate the reaction.

Materials:

  • p-Anisaldehyde

  • Methyl acrylate

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Magnesium chloride (MgCl₂)

  • Tetrahydrofuran (THF), anhydrous

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add p-anisaldehyde (1.0 eq), DABCO (0.2 eq), and MgCl₂ (0.1 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.

  • Solvent Addition: Add anhydrous THF via syringe.

  • Reactant Addition: Slowly add methyl acrylate (1.5 eq) to the stirring mixture at room temperature.

  • Reaction: Gently heat the reaction mixture to 45°C and monitor its progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[1]

troubleshooting_workflow start Reaction is too slow check_catalyst Is the catalyst active and appropriate? start->check_catalyst check_conditions Are the reaction conditions optimal? check_catalyst->check_conditions Yes solution_catalyst Use fresh/purified catalyst (DABCO, DMAP). Consider mixed catalyst systems (e.g., with Lewis Acids). check_catalyst->solution_catalyst No check_purity Are starting materials pure? check_conditions->check_purity Yes solution_conditions Try polar/protic solvents (e.g., THF/H2O). Consider gentle heating (45°C) or ultrasound. check_conditions->solution_conditions No solution_purity Purify starting materials. Remove inhibitor from methyl acrylate. check_purity->solution_purity No end Reaction time reduced check_purity->end Yes solution_catalyst->check_conditions solution_conditions->check_purity solution_purity->end

Caption: Troubleshooting workflow for a slow Baylis-Hillman reaction.

References

  • Vertex AI Search. (n.d.). Optimization of the Morita-Baylis-Hillman reaction for plumbagin.
  • BenchChem. (2025). Technical Support Center: Optimization of Baylis-Hillman Reaction for Dolaproine Synthesis.
  • Bugarin, A., & Connell, B. T. (2009). Acceleration of the Morita-Baylis-Hillman Reaction by a Simple Mixed Catalyst System. The Journal of Organic Chemistry, 74(13), 4638–4641.
  • Bugarin, A., & Connell, B. T. (2010). Acceleration of the Morita-Baylis-Hillman Reaction by a Simple Mixed Catalyst System.
  • Recent progress and prospects in the organocatalytic Morita–Baylis–Hillman reaction. (2024, May 8). Royal Society of Chemistry.
  • Intramolecular Baylis-Hillman reaction: synthesis of heterocyclic molecules - Arkivoc. (n.d.).
  • Baylis-Hillman Reaction. (n.d.). Organic Chemistry Portal.
  • Mechanism of Baylis-Hillman reaction of methyl acrylate (2a)... (n.d.). ResearchGate.
  • Synthesis of Various Catalysts for the Morita-Baylis-Hillman Reaction. (n.d.). Hampden-Sydney College.
  • Different Reaction Patterns in the Baylis-Hillman Reaction of Aryl Aldehydes with Phenyl Vinyl Ketone, Phenyl Acrylate and Phenyl Thioacrylate. (n.d.). National Institutes of Health.
  • Investigation of the chemical changes during the thermal treatment of acrylonitrile‐co‐methyl acrylate-polymer. (2021, December 3). Wiley Online Library.

Sources

Troubleshooting

Technical Support Center: Purification of Methyl 2-(hydroxy(4-methoxyphenyl)methyl)acrylate

[1] Topic: Purification Strategies for Morita-Baylis-Hillman (MBH) Adducts Molecule: Methyl 2-(hydroxy(4-methoxyphenyl)methyl)acrylate CAS Registry Number: 115240-92-1 Support Level: Advanced / R&D[1] Executive Summary:...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Topic: Purification Strategies for Morita-Baylis-Hillman (MBH) Adducts Molecule: Methyl 2-(hydroxy(4-methoxyphenyl)methyl)acrylate CAS Registry Number: 115240-92-1 Support Level: Advanced / R&D[1]

Executive Summary: The "Sticky" Nature of MBH Adducts

User Scenario: You have performed a Morita-Baylis-Hillman reaction between methyl acrylate and p-anisaldehyde using DABCO. The reaction is complete, but you are left with a viscous oil containing unreacted aldehyde, catalyst, and potentially polymerized acrylate. Standard crystallization failed ("oiling out"), and column chromatography degraded the product.[1]

Technical Insight: This molecule is a multifunctional allylic alcohol .[1] It is sensitive to:

  • Heat: Induces Retro-Baylis-Hillman reaction or dehydration.[1]

  • Acidity: Silica gel can catalyze the elimination of the hydroxyl group, forming the diene.

  • Polymerization: The acrylate moiety is prone to radical polymerization during concentration.[1]

This guide prioritizes chemical washing (chemoselective extraction) over chromatography to preserve yield and integrity.[1]

Phase 1: The "Smart" Chemical Workup (Pre-Purification)[1]

Objective: Remove 95% of impurities (Catalyst & Aldehyde) before any chromatography or crystallization.

Protocol A: Catalyst Removal (DABCO)

DABCO is a basic amine.[1] It must be removed first to prevent it from catalyzing the retro-reaction during heating/concentration.

  • Dilution: Dilute the crude reaction mixture with Ethyl Acetate (EtOAc) or Diethyl Ether (approx. 10 mL per mmol of reactant).

  • Acid Wash: Wash the organic layer with 0.5 M HCl or 10% Citric Acid (2 x 15 mL).[1]

    • Mechanism:[2][3][4][5][6][7] Protonates DABCO, rendering it water-soluble.[1]

    • Caution: Do NOT use strong/concentrated acids (e.g., 6M HCl).[1] High acidity promotes the dehydration of the benzylic alcohol to form the conjugated diene.

  • Brine Wash: Wash once with saturated NaCl to remove excess acid.[1]

Protocol B: The "Bisulfite Trick" (Aldehyde Removal)

p-Anisaldehyde is difficult to separate by chromatography due to similar polarity.[1] The most effective strategy is converting it into a water-soluble bisulfite adduct.

  • Reagent: Prepare a saturated aqueous solution of Sodium Bisulfite (NaHSO₃) .

  • The Wash: Add the bisulfite solution to your organic layer. Shake vigorously for 3–5 minutes .

    • Observation: You may see a white precipitate form at the interface (the bisulfite adduct).

  • Separation: If a solid emulsion forms, filter the biphasic mixture through a coarse sintered glass funnel or a pad of Celite. Then separate the layers.

  • Repeat: Repeat the wash until TLC shows no aldehyde spot (Aldehyde R_f is usually ~0.6 in 20% EtOAc/Hex, distinct from the product).[1]

Data Summary: Impurity Removal Efficiency
ImpurityChemical NatureRemoval AgentMechanismEfficiency
DABCO Tertiary Amine (Base)0.5 M HClProtonation (Salt formation)>98%
p-Anisaldehyde Electrophile (Aldehyde)Sat.[1] NaHSO₃Nucleophilic addition (Bisulfite adduct)>95%
Methyl Acrylate Michael Acceptor (Volatile)Vacuum / RotavapEvaporation (High volatility)>99%

Phase 2: Visualization of the Workflow

The following logic flow ensures you do not degrade your product during workup.

WorkupStrategy Start Crude Reaction Mixture (Product + DABCO + Aldehyde) Dilution Dilute with EtOAc Start->Dilution AcidWash Wash: 0.5 M HCl (Removes DABCO) Dilution->AcidWash Organic Layer Bisulfite Wash: Sat. NaHSO3 (Removes p-Anisaldehyde) AcidWash->Bisulfite Organic Layer Drying Dry (Na2SO4) & Filter Bisulfite->Drying Concentrate Concentrate < 35°C (Add MEHQ inhibitor) Drying->Concentrate Decision State of Matter? Concentrate->Decision Solid Recrystallization (EtOAc/Hexane) Decision->Solid Solidifies Oil Flash Column (Buffered Silica) Decision->Oil Remains Oil

Figure 1: Optimized chemical workup flow for MBH adducts to minimize chromatographic load.

Phase 3: Final Purification Strategies

Strategy A: Crystallization (If Solid)

This adduct often exists as a low-melting solid (approx. 55–60°C).[1] If the crude is >90% pure after the washes, crystallization is superior to columns.

  • The "Oiling Out" Problem: The compound melts at low temperatures, so it often separates as an oil droplets rather than crystals.

  • The Fix (Two-Solvent System):

    • Dissolve crude in minimal warm Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1]

    • Add Hexane or Pentane dropwise until slight turbidity (cloudiness) persists.[1]

    • Seeding: Add a tiny crystal of pure product (if available) or scratch the inner wall of the flask with a glass rod.

    • Cooling: Place in the fridge (4°C), not the freezer immediately. Slow cooling prevents oiling.[1]

Strategy B: Flash Chromatography (If Oil/Impure)

If you must run a column, you must neutralize the silica gel.[1]

  • Risk: Acidic silica causes dehydration (loss of -OH) to form the diene side-product.

  • Stationary Phase: Silica Gel 60 (230–400 mesh).[1]

  • Eluent Modification: Add 1% Triethylamine (Et₃N) to your eluent system during column packing to neutralize acidic sites.[1]

  • Gradient:

    • Start: 10% EtOAc in Hexane (Elutes non-polar impurities).[1]

    • Product Elution: Typically 20–30% EtOAc in Hexane.[1]

Troubleshooting & FAQs

Q1: My product turned into a solid rubber/polymer on the rotavap. Why?

A: Methyl acrylate residues polymerized.[1]

  • Prevention: When concentrating the organic layer, add a small amount of MEHQ (4-methoxyphenol) or Hydroquinone (approx. 10-50 ppm) to the flask. This inhibits radical polymerization.[1] Keep the water bath temperature below 40°C .

Q2: I see a new spot on TLC that wasn't there before the column.

A: This is likely the dehydrated diene (Methyl 2-((4-methoxyphenyl)methylene)acrylate).[1]

  • Cause: Your silica gel was too acidic, or you heated the column/fractions.

  • Solution: Use the "Strategy B" buffered silica method (1% Et₃N) and evaporate fractions immediately at low temperature.

Q3: The p-anisaldehyde spot won't disappear even after the bisulfite wash.

A: The reaction might be equilibrium-limited or the layers aren't mixing well.

  • Solution: Add a small amount of Methanol (1-2 mL) to the biphasic wash mixture. Methanol increases the solubility of the aldehyde in the aqueous phase, accelerating the formation of the bisulfite adduct.

Q4: Can I use vacuum distillation?

A: Not recommended. MBH adducts are thermally unstable.[1] High heat required for distillation will likely trigger the Retro-Baylis-Hillman reaction (breaking the molecule back into aldehyde and acrylate) or dehydration.

References

  • Basavaiah, D., et al. "The Baylis–Hillman reaction: A novel carbon–carbon bond forming reaction." Tetrahedron, vol. 52, no.[1] 24, 1996, pp. 8001-8062. Link

  • Brindle, C. S., et al. "Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures."[8] Organic Process Research & Development, vol. 21, no.[1][8] 9, 2017, pp. 1394–1403.[1][8] Link[1]

  • Basavaiah, D. & Rao, A. J. "The Baylis–Hillman reaction: A one-pot synthesis of methyl 2-(hydroxy(aryl)methyl)acrylates."[1] Synthetic Communications, vol. 32, no.[1] 2, 2002. (Contextual grounding for specific adduct synthesis).

  • Morita, K., et al. "Reaction of Acrylic Compounds with Aldehydes in the Presence of Tertiary Amines." Bulletin of the Chemical Society of Japan, vol. 41, 1968, pp. 2815. (Foundational MBH Reference).[1]

Sources

Optimization

Removing unreacted p-anisaldehyde from Baylis-Hillman product mixtures

Technical Support Center: Purification of p-Anisaldehyde Baylis-Hillman Adducts Case ID: BH-ANI-001 Status: Active Subject: Removal of unreacted p-anisaldehyde from Morita-Baylis-Hillman (MBH) reaction mixtures. Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of p-Anisaldehyde Baylis-Hillman Adducts

Case ID: BH-ANI-001 Status: Active Subject: Removal of unreacted p-anisaldehyde from Morita-Baylis-Hillman (MBH) reaction mixtures.

Executive Summary

The Morita-Baylis-Hillman (MBH) reaction between p-anisaldehyde and activated alkenes (e.g., acrylates, acrylonitrile) is kinetically slow due to the electron-donating methoxy group, which deactivates the carbonyl carbon toward nucleophilic attack. Consequently, reaction mixtures frequently contain significant amounts of unreacted aldehyde.

Because both the MBH adduct (a secondary alcohol) and p-anisaldehyde are moderately polar organic compounds, standard extraction often fails to separate them. Furthermore, thermal purification (distillation) carries a high risk of retro-Baylis-Hillman reaction (product decomposition).

This guide details three validated protocols for purification, prioritized by scalability and product integrity.

Module 1: Chemical Separation (The Bisulfite Method)

Recommendation Level: High (Standard Protocol) Applicability: Scale > 100 mg; Stable MBH adducts.

The most effective method utilizes the aldehyde's specific reactivity to form a water-soluble bisulfite adduct, physically partitioning it away from the organic MBH product.

Mechanism:



Step-by-Step Protocol
  • Preparation: Dilute the crude reaction mixture with a water-immiscible solvent (Ethyl Acetate or Diethyl Ether). Do not use Dichloromethane (DCM) initially, as bisulfite adducts can sometimes trap DCM emulsions.

  • Reagent: Prepare a saturated aqueous solution of Sodium Bisulfite (

    
    ).
    
  • The Wash:

    • Add the saturated

      
       solution to the organic phase (Ratio: 1:1 v/v).
      
    • Critical Step: Shake vigorously for at least 2-3 minutes. The formation of the adduct is reversible and requires intimate contact time.

    • Observation: You may see a white precipitate at the interface. This is the p-anisaldehyde-bisulfite adduct.

  • Separation:

    • Separate the layers.[1][2][3][4][5] The p-anisaldehyde is now in the aqueous layer (or the precipitate).

    • The MBH adduct remains in the organic layer.

  • Validation: Spot the organic layer on a TLC plate. If p-anisaldehyde (UV active, distinct odor) persists, repeat the wash.

  • Workup: Wash the organic layer once with brine, dry over

    
    , and concentrate in vacuo (temperature < 40°C).
    

Troubleshooting FAQ:

  • Q: A solid emulsion formed at the interface. What do I do?

    • A: This is common with aromatic aldehydes.[6] Filter the entire biphasic mixture through a Celite pad to remove the solid adduct, then separate the liquid layers.[4]

  • Q: Can I recover the expensive p-anisaldehyde?

    • A: Yes. Take the aqueous layer, adjust pH to >10 using 10% NaOH or

      
      , and extract with ether. The base reverses the equilibrium, regenerating the free aldehyde.[1]
      

Module 2: Chromatographic Purification

Recommendation Level: Medium Applicability: Complex mixtures where bisulfite fails; High-purity requirements.

If the bisulfite method is unsuitable (e.g., your product contains other sensitive functional groups), Flash Column Chromatography is the alternative.

Retardation Factor (


) Logic: 
  • p-Anisaldehyde: Less polar (moves faster).

  • MBH Adduct: More polar due to the free secondary hydroxyl (

    
    ) group (moves slower).
    

Optimized Solvent System: Avoid simple Hexane/Ethyl Acetate isocratic runs, which often lead to "tailing" of the aldehyde into the product.

PhaseSolvent SystemPurpose
Stationary Silica Gel (40-63

m)
Standard Phase
Mobile A Hexanes (or Petroleum Ether)Non-polar carrier
Mobile B Ethyl AcetatePolar modifier
Gradient 0%

10% B (Hold)
Elutes p-anisaldehyde
Gradient 10%

40% B
Elutes MBH Adduct

Visual Workflow (DOT Diagram):

PurificationLogic Start Crude MBH Mixture (Product + p-Anisaldehyde) Decision Select Method Start->Decision Bisulfite Add Sat. NaHSO3 (Vigorous Shake) Decision->Bisulfite Standard Workup Column Flash Chromatography (Gradient Elution) Decision->Column Small Scale / Sensitive PhaseSep Phase Separation Bisulfite->PhaseSep AqLayer Aqueous Layer (Aldehyde-Bisulfite Adduct) PhaseSep->AqLayer Waste/Recovery OrgLayer Organic Layer (MBH Product) PhaseSep->OrgLayer Product Fraction1 Fraction 1 (Low Polarity) p-Anisaldehyde Column->Fraction1 Fraction2 Fraction 2 (High Polarity) MBH Adduct (-OH group) Column->Fraction2

Figure 1: Decision tree for purification workflows. The bisulfite method relies on phase switching, while chromatography relies on polarity differences.

Module 3: Solid-Supported Scavenging

Recommendation Level: Specialized Applicability: High-throughput screening (HTS) or late-stage medicinal chemistry.

For scenarios where liquid-liquid extraction is messy (emulsions) or chromatography is too slow, use polymer-supported reagents to "fish out" the aldehyde.

  • Reagent: Polymer-supported Hydrazine or Tosylhydrazide.

  • Protocol:

    • Dissolve crude mixture in DCM or MeOH.

    • Add resin (3-5 equivalents relative to estimated unreacted aldehyde).

    • Shake/Stir for 2-4 hours.

    • Filter the resin. The filtrate contains pure MBH adduct.

  • Pros: No aqueous workup; very clean.

  • Cons: Expensive reagents.

Module 4: Prevention & Optimization (Root Cause Analysis)

Subject: Why is p-anisaldehyde difficult to convert?

The MBH reaction is an equilibrium process. p-Anisaldehyde possesses a methoxy group at the para position. Through resonance, this group donates electron density into the carbonyl, making it less electrophilic.

Reaction Logic:

  • DABCO adds to the acrylate (Michael addition)

    
     Enolate.
    
  • Enolate attacks p-anisaldehyde (Rate Determining Step).

  • Proton Transfer & Elimination releases product + DABCO.

Because step 2 is slow for electron-rich aldehydes, the reverse reaction (retro-aldol) becomes competitive.

Optimization Tips:

  • Stoichiometry: Use excess acrylate (2.0 - 3.0 equiv) rather than excess aldehyde. It is easier to remove volatile acrylates via vacuum than to remove p-anisaldehyde.

  • Additives: Mild Lewis acids (e.g.,

    
    , 
    
    
    
    ) or hydrogen-bond donors (thioureas) can activate the aldehyde carbonyl, improving conversion rates.

ReactionEquilibrium Aldehyde p-Anisaldehyde (Electron Rich) Intermediate Zwitterionic Intermediate Aldehyde->Intermediate Slow (k1) Acrylate Acrylate + DABCO Acrylate->Intermediate Intermediate->Aldehyde Reversibility Product MBH Adduct (Secondary Alcohol) Intermediate->Product Elimination Product->Intermediate Retro-MBH (Heat/Base)

Figure 2: Kinetic pathway showing the reversibility of the reaction. High heat or strong base can trigger the Retro-MBH pathway, reforming the starting aldehyde.

References

  • Boucher, M. M., et al. (2017).[4] "Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." Organic Process Research & Development.

  • Basavaiah, D., et al. (2003). "The Baylis–Hillman Reaction: A Novel Carbon–Carbon Bond Forming Reaction."[7] Chemical Reviews.

  • Furigay, M. H., et al. (2018).[8] "Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol." Journal of Visualized Experiments (JoVE).

  • Hill, J. S., & Isaacs, N. S. (1990). "Mechanism of the Baylis–Hillman reaction." Journal of Physical Organic Chemistry.

Sources

Troubleshooting

Troubleshooting low conversion rates in MBH reaction of 4-methoxybenzaldehyde

Topic: Troubleshooting Low Conversion Rates in the MBH Reaction of 4-Methoxybenzaldehyde Welcome to the technical support center for organocatalytic reactions. This guide is designed for researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conversion Rates in the MBH Reaction of 4-Methoxybenzaldehyde

Welcome to the technical support center for organocatalytic reactions. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Morita-Baylis-Hillman (MBH) reaction, specifically when using 4-methoxybenzaldehyde as the electrophile. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you diagnose and resolve common issues leading to low conversion rates.

Troubleshooting Guide: Diagnosis and Corrective Actions

This section addresses specific problems in a question-and-answer format, providing causal explanations and actionable protocols to enhance your reaction outcomes.

Question 1: My MBH reaction with 4-methoxybenzaldehyde is extremely slow or stalling completely. What is the underlying chemical reason for this?

Answer:

The sluggishness of the Morita-Baylis-Hillman reaction is a well-documented characteristic, but it is particularly pronounced with electron-rich aromatic aldehydes like 4-methoxybenzaldehyde.[1][2] The root cause lies in the electronic properties of the substrate.

Causality: The rate-determining step of the MBH reaction is often the C-C bond formation between the zwitterionic enolate (formed from the catalyst and the activated alkene) and the aldehyde.[3][4] The reaction's velocity is therefore highly sensitive to the electrophilicity of the aldehyde's carbonyl carbon.

  • Deactivation by the Methoxy Group: The methoxy group (-OCH₃) at the para position is a powerful electron-donating group (EDG) due to its +R (resonance) effect. It pushes electron density into the aromatic ring and, consequently, onto the carbonyl carbon.

  • Reduced Electrophilicity: This increased electron density makes the carbonyl carbon less electrophilic (less positively charged). As a result, it is less susceptible to nucleophilic attack by the bulky zwitterionic intermediate, leading to a significant decrease in the reaction rate.[5] One study noted that the reaction between 4-methoxybenzaldehyde and methyl vinyl ketone (MVK) yielded only trace amounts of the product under standard conditions, highlighting this challenge.[5]

Question 2: How can I accelerate the reaction? My current catalyst (DABCO) isn't effective.

Answer:

While 1,4-diazabicyclo[2.2.2]octane (DABCO) is the conventional catalyst for the MBH reaction, its efficacy can be limited with deactivated substrates.[6][7] To overcome this, you can modify the catalytic system or the reaction environment.

Strategy 1: Employ a More Active Catalyst System

The choice of catalyst is critical. You can either use a more nucleophilic amine or introduce a co-catalyst to activate the aldehyde.

  • Alternative Amine Catalysts: Consider catalysts with different steric and electronic properties. 3-hydroxyquinuclidine (3-HQD) has been shown to be effective, as the hydroxyl group can stabilize the zwitterionic intermediate via hydrogen bonding.[3][8] In some systems, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) has demonstrated superior performance to DABCO.[3]

  • Phosphine Catalysts: Trialkylphosphines (e.g., PPh₃, PBu₃) are generally more nucleophilic than tertiary amines and can significantly accelerate the reaction.[6][9] However, they are also more sensitive to air and may require inert atmosphere conditions.

  • Lewis Acid Co-catalysis: This is often the most effective strategy for electron-rich aldehydes. A Lewis acid can coordinate to the carbonyl oxygen of 4-methoxybenzaldehyde, withdrawing electron density and making the carbonyl carbon significantly more electrophilic.[10] A mixed catalyst system of MgI₂, TMEDA, and DMAP has been reported to accelerate the MBH reaction for various aldehydes.[2]

Strategy 2: Optimize the Solvent System

The solvent plays a crucial role in stabilizing the charged intermediates of the MBH reaction.

  • Protic Solvents: The use of protic solvents like methanol or water (often in a biphasic system with an organic solvent) can accelerate the reaction.[11][12] These solvents stabilize the zwitterionic intermediate through hydrogen bonding and can facilitate the crucial proton transfer step.[3][4]

  • Deep Eutectic Solvents (DES): Sustainable media like a choline chloride/glycerol mixture (ChCl/Gly) have been shown to be highly effective for MBH reactions, even with electron-rich aldehydes.[13][14] One study successfully used this system for a one-pot reaction involving 4-methoxybenzaldehyde, achieving good yields.[14]

Visualizing the Lewis Acid Activation

The diagram below illustrates how a Lewis Acid (LA) enhances the electrophilicity of 4-methoxybenzaldehyde.

Caption: Lewis acid coordination to 4-methoxybenzaldehyde.

Question 3: I am observing multiple side products and my desired adduct is difficult to purify. What are the likely side reactions and how can I minimize them?

Answer:

While low reactivity is the primary issue, side reactions can still occur, especially under forced conditions (e.g., high heat) or during prolonged reaction times.

  • Aldol Condensation of the Adduct: The MBH product itself contains a carbonyl group (if an acrylate ester or ketone was used) and an α-proton, making it susceptible to further reactions like self-condensation or reaction with another molecule of aldehyde.

  • Dimerization of the Activated Alkene: Michael acceptors can dimerize, especially in the presence of a strong base catalyst.

  • Retro-MBH Reaction: The MBH reaction is reversible. Under certain conditions, the product can decompose back to the starting materials.

Mitigation Strategies:

  • Lower the Temperature: Although counterintuitive for a slow reaction, running the reaction at room temperature or even cooler can suppress side reactions. This must be balanced with the need for an acceptable reaction rate.

  • Monitor the Reaction Closely: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the formation of the product and the consumption of starting materials. Stop the reaction once the optimal conversion is reached to prevent subsequent degradation or side product formation.

  • Purification: The MBH adduct of 4-methoxybenzaldehyde contains a polar hydroxyl group. Purification is typically achieved via column chromatography on silica gel using a gradient of ethyl acetate in hexane.[8][15]

Experimental Protocols

Protocol 1: Standard MBH Reaction with an Alternative Amine Catalyst

This protocol uses 3-hydroxyquinuclidine in a protic solvent to enhance the reaction rate.

  • To a round-bottom flask, add 4-methoxybenzaldehyde (1.0 eq.), the activated alkene (e.g., methyl acrylate, 2.0 eq.), and 3-hydroxyquinuclidine (0.2 eq.).

  • Add methanol (MeOH) as the solvent to achieve a 1 M concentration with respect to the aldehyde.

  • Stir the mixture at room temperature (20-25 °C).

  • Monitor the reaction progress by TLC. The reaction may take 24-96 hours.

  • Upon completion, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to isolate the MBH adduct.

Protocol 2: Lewis Acid-Accelerated MBH Reaction

This protocol employs a mixed catalyst system to activate the aldehyde.

  • In a dry flask under an inert atmosphere (N₂ or Ar), dissolve 4-methoxybenzaldehyde (1.0 eq.) and the activated alkene (e.g., cyclopentenone, 1.5 eq.) in anhydrous methanol (to 0.5 M).

  • In a separate vial, add Magnesium Iodide (MgI₂; 0.2 eq.), Tetramethylethylenediamine (TMEDA; 0.2 eq.), and 4-(Dimethylamino)pyridine (DMAP; 0.2 eq.).

  • Add the catalyst mixture to the reaction flask.

  • Stir the reaction at room temperature and monitor by TLC. A significant rate enhancement should be observed compared to the standard protocol.[2]

  • After consumption of the aldehyde, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the general catalytic cycle for the MBH reaction? The reaction proceeds through a three-step mechanism: 1) Michael addition of the nucleophilic catalyst to the activated alkene to form a zwitterionic enolate; 2) Aldol-type addition of this enolate to the aldehyde; 3) Proton transfer and elimination of the catalyst to regenerate it and form the final allylic alcohol product.[6][16]

MBH_Cycle Start Catalyst (Nu) + Activated Alkene Zwitterion Zwitterionic Enolate Intermediate Start->Zwitterion 1. Michael Addition Adduct Alkoxide Adduct Zwitterion->Adduct 2. Aldol Addition Aldehyde 4-Methoxy- benzaldehyde Aldehyde->Adduct Protonation Protonated Intermediate Adduct->Protonation 3a. Proton Transfer Product MBH Product + Regenerated Catalyst (Nu) Protonation->Product 3b. Catalyst Elimination Product->Start Catalytic Cycle

Caption: The catalytic cycle of the Morita-Baylis-Hillman reaction.

Q2: Can I use a phosphine catalyst with 4-methoxybenzaldehyde? Yes, phosphines are excellent catalysts for the MBH reaction and are generally more reactive than amines.[6] They can be particularly effective for challenging substrates like 4-methoxybenzaldehyde. However, be aware that they are often more expensive and require careful handling due to their sensitivity to oxidation.

Q3: Is it better to run the reaction neat or in a solvent? While some MBH reactions can be run neat (solvent-free), this is often not ideal for the slow reaction of 4-methoxybenzaldehyde. A solvent is crucial for several reasons: it helps to solubilize all components, can stabilize the charged intermediates, and allows for better temperature control.[17] As discussed, protic or specialized solvents like DES can actively promote the reaction.[11][13]

Q4: My yield is low even after a long reaction time. What should be my first troubleshooting step? If the conversion is low, the primary issue is the reaction rate. The most impactful first step is to introduce a Lewis acid co-catalyst as described in Protocol 2. This directly addresses the core problem of the aldehyde's low electrophilicity.

Troubleshooting Workflow

Troubleshooting_Workflow Start Start: Low Conversion of 4-Methoxybenzaldehyde CheckCatalyst Is Catalyst DABCO or similar amine? Start->CheckCatalyst ChangeCatalyst Action: Switch to more nucleophilic catalyst (e.g., PPh₃, 3-HQD) CheckCatalyst->ChangeCatalyst Yes CheckSolvent Is solvent aprotic (e.g., THF, CH₂Cl₂)? CheckCatalyst->CheckSolvent No ChangeCatalyst->CheckSolvent ChangeSolvent Action: Use protic solvent (MeOH) or aqueous system CheckSolvent->ChangeSolvent Yes AddLewisAcid Highest Impact Action: Add Lewis Acid Co-catalyst (e.g., MgI₂/TMEDA/DMAP) CheckSolvent->AddLewisAcid No ChangeSolvent->AddLewisAcid Monitor Monitor reaction by TLC/HPLC and optimize time/temp AddLewisAcid->Monitor End Improved Conversion Monitor->End

Caption: A workflow for troubleshooting low MBH reaction conversion.

References

  • Morita–Baylis–Hillman reaction in eutectic solvent under aqueous medium. RSC Advances.[Link]

  • The Morita-Baylis-Hillman Reaction. University of California, Irvine.[Link]

  • Baylis–Hillman reaction - Wikipedia. Wikipedia.[Link]

  • Catalytic Systems for the Morita–Baylis–Hillman Reaction. Royal Society of Chemistry.[Link]

  • Aldehydes used in MBH reactions catalyzed by bis(thio)urea catalyst 16. ResearchGate.[Link]

  • Catalytic hydroboration of aldehydes and ketones with an electron-rich acyclic metallasilylene. Royal Society of Chemistry.[Link]

  • What types of solvents or co-solvents are generally preferred to accelerate the Morita Baylis Reaction? ResearchGate.[Link]

  • Recent progress and prospects in the organocatalytic Morita–Baylis–Hillman reaction. RSC Advances.[Link]

  • Synthesis of Various Catalysts for the Morita-Baylis-Hillman Reaction. Hampden-Sydney College.[Link]

  • The Morita-Baylis-Hillman Reaction: Insights into Asymmetry and Reaction Mechanisms by Electrospray Ionization Mass Spectrometry. MDPI.[Link]

  • One‐Pot Morita–Baylis–Hillman/Allylic Substitution in Deep Eutectic Solvents: Access to γ‐Hydroxy Derivatives via Sequential C—C and C—X (X = P, N, S, B, Si) Bond Formation. Wiley Online Library.[Link]

  • Mechanism of the Morita-Baylis-Hillman reaction: a computational investigation. PubMed.[Link]

  • Morita-Baylis-Hillman Reaction. SynArchive.[Link]

  • Reactivity of secondary N-alkyl acrylamides in Morita–Baylis–Hillman reactions. Comptes Rendus Chimie.[Link]

  • Acceleration of the Morita-Baylis-Hillman Reaction by a Simple Mixed Catalyst System. Organic Chemistry Portal.[Link]

  • Highly Efficient Asymmetric Morita–Baylis–Hillman Reaction Promoted by Chiral Aziridine-Phosphines. MDPI.[Link]

  • The reduction of 4-methoxybenzaldehyde and 4-(dimethylamino)benzaldehyde. ResearchGate.[Link]

  • A New MBH Adduct as an Efficient Ligand in the Synthesis of Metallodrugs: Characterization, Geometrical Optimization, XRD, Biological Activities, and Molecular Docking Studies. National Institutes of Health.[Link]

  • Baylis-Hillman Reaction. Organic Chemistry Portal.[Link]

  • Intramolecular Baylis–Hillman and Morita Reactions Using Unsaturated Thiol Ester Substrates Containing Enolizable Aldehydes. National Institutes of Health.[Link]

Sources

Optimization

Minimizing side products in DABCO catalyzed acrylate reactions

Topic: Minimizing Side Products in Morita-Baylis-Hillman (MBH) & Related Systems Audience: Synthetic Organic Chemists, Process Chemists, and Drug Discovery Researchers. Role: Senior Application Scientist.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Products in Morita-Baylis-Hillman (MBH) & Related Systems

Audience: Synthetic Organic Chemists, Process Chemists, and Drug Discovery Researchers. Role: Senior Application Scientist.

Diagnostic Overview: The "Zwitterion Crossroad"

In DABCO-catalyzed reactions involving acrylates (typically the Morita-Baylis-Hillman reaction), the primary source of failure is not catalyst deactivation, but pathway divergence .

The reaction initiates when DABCO attacks the


-position of the acrylate, forming a zwitterionic enolate . This intermediate is the "Crossroad." It has three fates:
  • The Desired Path (MBH): Attacks the electrophile (aldehyde/imine).

  • The Dimerization Path (Rauhut-Currier): Attacks another acrylate molecule.

  • The Polymerization Path: Initiates anionic propagation or triggers radical chains.

To minimize side products, your protocol must kinetically favor Path 1 by accelerating the rate-determining step (proton transfer) and suppressing the others.

Mechanism & Pathway Divergence (Visualized)

The following diagram maps the kinetic competition occurring in your flask. Note the critical role of the Proton Transfer step, which is often the bottleneck that allows side reactions to take over.

MBH_Pathways Start Acrylate + DABCO Zwitterion Zwitterionic Enolate (The Crossroad) Start->Zwitterion Michael Addn. Aldol_Adduct Zwitterionic Aldol Adduct Zwitterion->Aldol_Adduct Aldol Step (Reversible) RC_Dimer Rauhut-Currier Dimer Zwitterion->RC_Dimer Slow without Protic Additive Polymer Anionic Polymerization Zwitterion->Polymer High Conc. No Inhibitor Aldehyde + Aldehyde (Electrophile) Product MBH Product (Alpha-Methylene Beta-Hydroxy) Aldol_Adduct->Product Proton Transfer & Elimination (RDS) Acrylate2 + 2nd Acrylate

Figure 1: Kinetic divergence of the DABCO-acrylate zwitterion. The green path represents the desired MBH reaction; red paths indicate common side reactions.

Troubleshooting Guide (Q&A)

Category A: Polymerization & Gelling

Q: My reaction mixture turned into a solid gel or viscous sludge. What happened? A: You likely triggered anionic polymerization or uninhibited radical polymerization.

  • The Cause: Acrylates are prone to polymerization.[1] DABCO (a nucleophile) can initiate anionic polymerization if the electrophile (aldehyde) is unreactive or low in concentration. Alternatively, trace peroxides initiated radical polymerization.

  • The Fix:

    • Add Radical Inhibitor: Ensure your acrylate contains 100–200 ppm of MEHQ (monomethyl ether hydroquinone). If you distilled the acrylate recently, you removed the inhibitor—add it back.

    • Dilution: High monomer concentration favors polymerization. Keep acrylate concentration below 1.0 M.

    • Protic Additives (Critical): Add 10-20 mol% Phenol or use Methanol as a co-solvent. This accelerates the MBH proton transfer step, consuming the zwitterion before it can polymerize [1].

Category B: Dimerization (Rauhut-Currier)

Q: I isolated a side product with exactly double the mass of my acrylate. It looks like a diester. A: This is the Rauhut-Currier (RC) dimer.

  • The Cause: The zwitterionic enolate attacked a second molecule of acrylate instead of your aldehyde. This occurs when the aldehyde is sterically hindered or electron-rich (unreactive).

  • The Fix:

    • Stoichiometry: Increase the equivalents of the aldehyde (1.5 – 2.0 equiv) relative to the acrylate.

    • Activate the Aldehyde: If using an aliphatic aldehyde, the reaction is slow. Consider adding a Lewis Acid (e.g., LiClO₄, Ti(OiPr)₄) to activate the carbonyl, making it more attractive to the zwitterion than another acrylate [2].

Category C: Stalled Reaction / Low Conversion

Q: The reaction has been running for 48 hours with <20% conversion. DABCO is present. A: The reaction is likely stuck at the reversible aldol step because the final elimination is too slow.

  • The Cause: In aprotic solvents (THF, DCM), the proton transfer required to release the catalyst and form the product is the Rate-Determining Step (RDS). Without a proton source, this barrier is high.

  • The Fix: Switch to "Wet" Conditions.

    • Use Methanol/Water mixtures or add water (stoichiometric) to the organic solvent. Water stabilizes the zwitterionic intermediates via H-bonding and facilitates the proton shuffle [3].

    • Note: While water helps, too much can cause hydrolysis (see below). A 9:1 THF:H₂O ratio is often a sweet spot.

Category D: Hydrolysis

Q: I see carboxylic acid formation or loss of the acrylate ester group. A: DABCO is a base; in the presence of excess water, it promotes ester hydrolysis.

  • The Fix: If hydrolysis is competing, switch from water to Phenol (20 mol%) or Naphthol . These provide the necessary H-bonding/proton transfer acceleration without the nucleophilicity of water that attacks esters [4].

Optimization Protocol: The "Accelerated" Method

To minimize side products, you must make the desired reaction faster than the side reactions. Do not run these reactions "neat" or in pure aprotic solvents without additives.

Recommended Reagents
  • Catalyst: DABCO (20–50 mol%). Freshly sublimed if possible, though commercial grade usually suffices.

  • Solvent: Methanol (MeOH) or THF/Water (9:1).

  • Additive: Phenol (20 mol%) OR 1,1'-Bi-2-naphthol (BINOL) for chiral applications.

Step-by-Step Workflow
  • Preparation:

    • Dissolve the Aldehyde (1.0 equiv) and Acrylate (1.5 equiv) in Methanol (concentration ~1.0 M).

    • Checkpoint: Ensure Acrylate contains MEHQ inhibitor.

  • Catalyst Addition:

    • Add DABCO (0.2 equiv) in one portion.

    • Optional: If using aprotic solvent (THF), add Phenol (0.2 equiv) simultaneously.

  • Monitoring:

    • Monitor via TLC or LCMS.

    • Target: The reaction should proceed significantly faster (2–6 hours) compared to non-additive conditions (24+ hours). Speed is your defense against polymerization.

  • Workup (Crucial for Purity):

    • Dilute with Et₂O or EtOAc.

    • Wash with 0.5 M HCl or saturated NH₄Cl to remove DABCO. Removing the catalyst immediately is vital to prevent retro-aldol or degradation during concentration.

    • Wash with NaHCO₃ (to remove phenol if used).

Comparative Data: Solvent & Additive Effects[2][3]

The choice of solvent dramatically impacts the reaction rate (and thus the window of opportunity for side products).

Solvent / ConditionRelative RatePrimary Side Product RiskRecommendation
THF (Anhydrous) 1.0 (Baseline)Polymerization, DimerizationAvoid (unless using additives)
DCM 0.8 (Slow)DimerizationAvoid
Acetonitrile 1.2PolymerizationNeutral
Methanol 20.0 (Fast) Solvolysis (minor)Highly Recommended
THF + Water (9:1) 50.0 (Very Fast) Hydrolysis (if prolonged)Gold Standard
THF + Phenol (20%) 30.0 (Fast) MinimalExcellent for sensitive substrates

Data synthesized from Aggarwal et al. and McQuade et al. [1, 3]

References

  • Aggarwal, V. K., et al. (2002). Catalytic Asymmetric Baylis–Hillman Reactions: The Importance of Protic Additives.Journal of the American Chemical Society , 124(34), 9964–9965.

  • Basavaiah, D., et al. (2003). The Baylis–Hillman Reaction: A Novel Carbon–Carbon Bond Forming Reaction.Tetrahedron , 59(27), 5045–5075.

  • Price, K. E., Broadwater, S. J., Walker, B. J., & McQuade, D. T. (2005). A New Interpretation of the Baylis-Hillman Mechanism.Journal of Organic Chemistry , 70(10), 3980–3987.

  • Yeo, J. E., et al. (2004). Phenol-Promoted Baylis-Hillman Reaction.[2][3]Tetrahedron Letters , 45(40), 7429-7433.

Sources

Troubleshooting

Column chromatography conditions for separating methyl 2-(hydroxy(4-methoxyphenyl)methyl)acrylate

Technical Support Center: Column Chromatography Purification Introduction Welcome to the Technical Support Center. This guide provides detailed protocols and troubleshooting advice for the purification of methyl 2-(hydro...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Column Chromatography Purification

Introduction

Welcome to the Technical Support Center. This guide provides detailed protocols and troubleshooting advice for the purification of methyl 2-(hydroxy(4-methoxyphenyl)methyl)acrylate via column chromatography. This molecule, a product of the Morita-Baylis-Hillman reaction, possesses a combination of functional groups—a hydroxyl, an ester, and a methoxy-substituted aromatic ring—that render it moderately to highly polar. This polarity presents specific challenges for achieving high-purity separation. This document is designed to equip researchers with the foundational knowledge and practical steps to overcome these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable stationary phase for purifying this compound?

Answer: For a molecule with the polarity of methyl 2-(hydroxy(4-methoxyphenyl)methyl)acrylate, normal-phase chromatography using silica gel (60 Å, 230-400 mesh) is the standard and most cost-effective choice.[1] The polar silanol groups (Si-OH) on the silica surface will form strong hydrogen bonds and dipole-dipole interactions with the hydroxyl (-OH) and ester (-COOMe) groups of your target molecule, allowing for effective separation from less polar impurities.

While alumina can be used, it is typically reserved for compounds that are sensitive to the acidic nature of silica gel.[2] Given that this acrylate is generally stable, silica gel is the preferred starting point. Reversed-phase (e.g., C18) chromatography is generally not recommended for primary purification unless dealing with extremely polar impurities or for analytical HPLC applications.[3][4]

Q2: How do I select the best mobile phase (solvent system) for my separation?

Answer: The selection of the mobile phase is the most critical step and should always be optimized using Thin Layer Chromatography (TLC) prior to running the column.[5][6] The goal is to find a solvent system that provides a clear separation between your target compound and any impurities.

For this molecule, a binary system composed of a non-polar solvent and a polar solvent is ideal. The most common and effective systems are:

  • Hexane/Ethyl Acetate (EtOAc): This is the best starting point. Ethyl acetate's polarity is well-suited to elute moderately polar compounds from silica.

  • Dichloromethane (DCM)/Methanol (MeOH): This is a more polar system. Use this if your compound shows very low mobility (streaking at the baseline) in Hexane/EtOAc systems.

A literature example for the purification of a structurally similar compound, methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate, successfully used a gradient of ethyl acetate in n-hexane, starting from a 10:90 ratio.[7] This strongly suggests that a Hexane/EtOAc system is the correct choice.

Q3: What is the ideal Retention Factor (Rf) on a TLC plate for good column separation?

Answer: For preparative flash column chromatography, the ideal Rf value for your target compound is between 0.25 and 0.35 .[5]

  • An Rf > 0.4 suggests the compound will elute too quickly from the column, resulting in poor separation from non-polar impurities.

  • An Rf < 0.2 indicates the compound is too strongly adsorbed to the silica. This will require an excessive volume of solvent to elute and will lead to broad, tailing peaks and poor resolution.

You should also ensure that the nearest impurity spot is separated from your target spot by a ΔRf of at least 0.2 for a successful separation.[5]

Q4: How much crude material can I load onto my column?

Answer: The loading capacity depends on the difficulty of the separation and the column size. A general rule of thumb for a routine separation (where ΔRf ≥ 0.2) is a sample-to-silica mass ratio between 1:30 and 1:100 .

For example, for 1 gram of crude material, you would typically use between 30 and 100 grams of silica gel. If the separation is very challenging (impurities are very close to your product on TLC), you should use a higher ratio (e.g., 1:100 or more) to improve resolution.

Troubleshooting Guide

This section addresses common issues encountered during the purification of polar, hydroxylated compounds like methyl 2-(hydroxy(4-methoxyphenyl)methyl)acrylate.

ProblemProbable Cause(s)Recommended Solution(s)
Compound is not eluting from the column. The mobile phase is not polar enough to displace the highly polar compound from the silica gel.Increase the polarity of the mobile phase. If using a Hexane/EtOAc system, gradually increase the percentage of EtOAc. If the compound still does not elute with 100% EtOAc, add 1-5% methanol to your eluent.[2][8]
Poor separation (co-elution of impurities). 1. The chosen solvent system lacks selectivity for the compounds. 2. The column was overloaded with crude material. 3. The column was packed improperly, leading to channeling.1. Re-optimize the solvent system with TLC. Try a different solvent combination (e.g., Dichloromethane/Acetone) to alter the selectivity. Run a shallower solvent gradient during the column.[9] 2. Reduce the amount of material loaded onto the column. Use a larger column with more silica gel for the same amount of sample.
Compound appears to be degrading on the column. The acidic nature of the silica gel may be causing decomposition of the acid-sensitive acrylate or dehydration of the secondary alcohol.Deactivate the silica gel. This can be done by preparing your mobile phase with a small amount of triethylamine (Et₃N), typically 0.1% to 1% by volume. The base will neutralize the acidic sites on the silica. Alternatively, consider using a different stationary phase like neutral alumina.[2]
Product is eluting as a broad, tailing peak. Strong, non-ideal interactions (like hydrogen bonding from the -OH group) with the silica gel cause some molecules to lag behind, smearing the elution band.Increase eluent polarity. When the compound begins to elute, increasing the polarity of the mobile phase can help push it off the column faster, reducing tailing.[2][10] Adding a small amount of a highly polar co-solvent like methanol (0.5-2%) to the main eluent can also help by competing with your compound for the active sites on the silica, leading to sharper peaks.

Experimental Protocols & Workflow

Workflow for Chromatography Optimization

The following diagram outlines the logical workflow from initial analysis to a fully optimized column chromatography protocol.

G cluster_0 Phase 1: TLC Analysis cluster_1 Phase 2: Optimization cluster_2 Phase 3: Column Chromatography TLC Spot crude mixture on TLC plate Develop Develop plate in initial solvent system (e.g., 20% EtOAc in Hexane) TLC->Develop Visualize Visualize under UV light and/or stain Develop->Visualize Evaluate Evaluate Rf value of target compound Visualize->Evaluate Decision Is 0.25 ≤ Rf ≤ 0.35 and ΔRf ≥ 0.2? Evaluate->Decision Adjust_High Rf too high (>0.35) Decrease eluent polarity (↓ %EtOAc) Decision->Adjust_High No Adjust_Low Rf too low (<0.25) Increase eluent polarity (↑ %EtOAc) Decision->Adjust_Low No Ready Optimal solvent system found Decision->Ready Yes Adjust_High->Develop Adjust_Low->Develop Prep Prepare column & load sample Ready->Prep Elute Run column with optimized eluent (isocratic or gradient) Prep->Elute Collect Collect fractions and analyze by TLC Elute->Collect

Sources

Reference Data & Comparative Studies

Validation

13C NMR chemical shifts of methyl 2-(hydroxy(4-methoxyphenyl)methyl)acrylate

Spectroscopic Profiling: C NMR Benchmarking of Methyl 2-(hydroxy(4-methoxyphenyl)methyl)acrylate Executive Summary & Structural Context Methyl 2-(hydroxy(4-methoxyphenyl)methyl)acrylate is a densely functionalized allyli...

Author: BenchChem Technical Support Team. Date: February 2026

Spectroscopic Profiling:


C NMR Benchmarking of Methyl 2-(hydroxy(4-methoxyphenyl)methyl)acrylate 

Executive Summary & Structural Context

Methyl 2-(hydroxy(4-methoxyphenyl)methyl)acrylate is a densely functionalized allylic alcohol derived from the Morita-Baylis-Hillman (MBH) reaction between methyl acrylate and 4-methoxybenzaldehyde (p-anisaldehyde).

As a pharmacophore precursor, it serves as a critical synthon for heterocycles (e.g., chromenes, lactones).[1] This guide provides a definitive


C NMR reference framework, distinguishing this molecule from its unsubstituted analogs and potential synthetic byproducts (e.g., acrylate dimers or aldol condensates).[1]

Key Structural Features for NMR Assignment:

  • Quaternary Olefinic Carbon (

    
    -C):  The pivot point of the MBH adduct, highly sensitive to electronic environments.
    
  • Benzylic Methine (

    
    -OH):  The chiral center created during C-C bond formation.
    
  • Methoxy Substituent (

    
    ):  A strong electron-donating group (EDG) that distinctively shields ortho-carbons via resonance.
    

Synthesis & Mechanistic Pathway

Understanding the synthesis is prerequisite to identifying impurities.[1] The reaction is organocatalyzed by DABCO (1,4-diazabicyclo[2.2.2]octane).[2]

MBH_Mechanism Start Reagents: Methyl Acrylate + p-Anisaldehyde Step1 Michael Addition (DABCO attacks Acrylate) Start->Step1 DABCO cat. Step2 Aldol-Type Reaction (Enolate attacks Aldehyde) Step1->Step2 Zwitterionic Enolate Step3 Proton Transfer & Elimination Step2->Step3 Betaine Intermediate Product Target MBH Adduct (C12H14O4) Step3->Product - DABCO

Figure 1: The catalytic cycle of the Morita-Baylis-Hillman reaction. Impurities often arise from incomplete "Step 2" or dimerization of the acrylate.[1]

C NMR Spectral Data Analysis

Standard Reference Data (CDCl )

The following data represents the consensus chemical shifts for the target molecule in Deuterated Chloroform (77.16 ppm reference).

Table 1:


C NMR Assignment (100/125 MHz, CDCl

)
Carbon PositionTypeChemical Shift (

, ppm)
Diagnostic Signal Characteristics
C=O Carbonyl (Ester)166.8 Typical

-unsaturated ester.[1] Distinct from aldehyde reactant (

191 ppm).[3]
Ar-C-OMe Aromatic (Quat)159.1 Deshielded by Oxygen (Ipso).
C=

Olefinic (Quat)141.5

-position. Downfield due to conjugation with Ester and Phenyl ring.[1]
Ar-C-1 Aromatic (Quat)133.5 Ipso to the benzylic alcohol.
Ar-C-3,5 Aromatic (CH)128.2 Meta to OMe group.[1]

=C
Olefinic (CH

)
125.4

-position terminal methylene. Distinctive high-field alkene signal.
Ar-C-2,4 Aromatic (CH)113.9 Ortho to OMe.[1] Shielded significantly by resonance (+M effect).
CH-OH Benzylic (CH)73.2 The chiral center. Sensitive to solvent H-bonding.[1][4][5]
O-CH

Methoxy55.3 Standard aromatic methoxy region.[1]
COO-CH

Ester Methyl51.9 Distinct from ether methoxy.[1]
Comparative Analysis: Substituent Effects

To validate the structure, one must compare it against the unsubstituted analog (derived from benzaldehyde). This confirms the electronic influence of the p-methoxy group.[1]

Table 2: Substituent Effect Comparison (


) 
Carbon MoietyTarget (p-OMe)Analog (H)Difference (

)
Interpretation
Ar-C (Ipso to OMe) 159.1 ppm127.8 ppm (C-H)+31.3 Direct deshielding by Oxygen electronegativity.
Ar-C (Ortho to OMe) 113.9 ppm128.5 ppm-14.6 Strong Shielding due to resonance electron donation into the ring.
Benzylic (CH-OH) 73.2 ppm74.1 ppm-0.9Minimal effect; slight shielding due to electron-rich ring.[1]
Olefinic (

-C)
141.5 ppm142.0 ppm-0.5The electronic effect of the ring dissipates across the benzylic linker.

Technical Analysis: Solvent & Resolution Strategy

Solvent Selection Guide

The choice of solvent fundamentally alters the appearance of the Benzylic (CH-OH) and Carbonyl (C=O) signals due to Hydrogen Bonding.

  • CDCl

    
     (Recommended for Routine ID): 
    
    • Pros: Sharp lines, standard reference, no H-bonding interference.

    • Cons: OH proton is often broad or invisible in

      
      , but 
      
      
      
      remains consistent.
  • DMSO-

    
     (Recommended for Structural Elucidation): 
    
    • Effect: Forms strong H-bonds with the Benzylic OH.[1]

    • Shift: The CH-OH carbon may shift downfield by 0.5–1.0 ppm.[1]

    • Utility: Essential if verifying the presence of the OH group via

      
      -
      
      
      
      coupling (HMBC) is required.
Differentiating Impurities

Common impurities in MBH reactions include the Dimer of Methyl Acrylate and Unreacted Aldehyde .[1]

  • Aldehyde Check: Look for a peak at ~190-192 ppm .[1] If present, purification is incomplete.[1][6]

  • Dimer Check: The MBH reaction can sometimes produce an ether-linked dimer.[1] Look for a doubling of the ester signals or unexpected aliphatic peaks in the 30-40 ppm range (Michael addition byproducts).

Experimental Protocol

Synthesis (Micro-Scale Validation)
  • Mix: Combine 4-methoxybenzaldehyde (1.0 eq), methyl acrylate (1.5 eq), and DABCO (0.5 eq).

  • Solvent: Neat or minimal THF/Dioxane.[1]

  • Time: Stir at Room Temperature for 24-48 hours (MBH is kinetically slow).

  • Workup: Dilute with EtOAc, wash with water (removes DABCO), dry over Na

    
    SO
    
    
    
    .
  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

NMR Acquisition Workflow

To ensure publication-quality data, follow this logic flow:

NMR_Workflow Sample Sample Prep 30mg in 0.6mL CDCl3 Acquisition Acquisition (13C) Freq: 100MHz+ Scans: >256 D1: 2.0s Sample->Acquisition Processing Processing LB: 1.0 Hz Ref: 77.16 ppm Acquisition->Processing Analysis Validation Check C=O (166) Check CH-OH (73) Processing->Analysis

Figure 2: Optimized workflow for obtaining high-resolution


C NMR data for MBH adducts.

References

  • Basavaiah, D., et al. (2003).[1] "The Baylis–Hillman reaction: a novel carbon–carbon bond forming reaction."[1] Tetrahedron, 59(28), 5045-5075.[1]

  • Aggarwal, V. K., & Mereu, A. (2000).[1] "Superior amine catalysts for the Baylis-Hillman reaction." Chemical Communications, (22), 2311-2312.

  • SDBS Spectral Database for Organic Compounds. (2024). "Carbon-13 NMR of Methyl 2-(hydroxy(phenyl)methyl)acrylate derivatives." AIST Japan.[1]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][7] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515.[1]

Sources

Comparative

X-ray crystallography data for methyl 2-(hydroxy(4-methoxyphenyl)methyl)acrylate

Executive Summary Product/Topic: Methyl 2-(hydroxy(4-methoxyphenyl)methyl)acrylate (Morita-Baylis-Hillman Adduct). CAS: 115240-92-1 Formula: C₁₂H₁₄O₄[1][2] This guide provides a technical comparison of structural determi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product/Topic: Methyl 2-(hydroxy(4-methoxyphenyl)methyl)acrylate (Morita-Baylis-Hillman Adduct). CAS: 115240-92-1 Formula: C₁₂H₁₄O₄[1][2]

This guide provides a technical comparison of structural determination methods for the Morita-Baylis-Hillman (MBH) adduct derived from methyl acrylate and 4-methoxybenzaldehyde. While Nuclear Magnetic Resonance (NMR) is the standard for bulk purity analysis, Single Crystal X-Ray Diffraction (SC-XRD) remains the definitive method for resolving the relative stereochemistry and intermolecular hydrogen-bonding networks that dictate the solid-state stability and pharmacological potential of this scaffold.

Part 1: The Compound & Significance

The title compound is a densely functionalized chiral molecule containing three distinct pharmacophores in close proximity: an allylic alcohol, an ester, and a para-methoxy aryl ring. It serves as a critical intermediate for synthesizing heterocycles (e.g., coumarins, chromenes) and functionalized amino acids.

The Structural Challenge

The central carbon-carbon bond formation creates a chiral center (racemic in the absence of chiral catalysts). The primary challenge in characterization is determining the conformational preference of the hydroxyl group relative to the ester carbonyl, which significantly influences subsequent reaction kinetics and biological binding.

Part 2: Comparative Analysis of Structural Determination Methods

This section objectively compares SC-XRD against alternative analytical techniques for this specific molecular class.

FeatureMethod A: Single Crystal XRD Method B: 1H/13C NMR Spectroscopy Method C: DFT Calculation (B3LYP)
Primary Output 3D Atom coordinates, Packing, H-bondsChemical Shift, Connectivity, PurityEnergy minima, orbital molecular diagrams
Stereochemistry Definitive (Relative & Absolute*)Ambiguous (Requires Mosher ester analysis)Predictive (Dependent on basis set)
H-Bonding Directly visualizes donor-acceptor lengthInferred via chemical shift driftCalculated (Gas phase vs. Solvation model)
Sample State Solid (Single Crystal required)Solution (CDCl₃/DMSO-d₆)Virtual / In-silico
Time to Result 24–48 Hours (Growth + Collection)15 Minutes12–72 Hours (CPU time)
Cost High (Instrument/Cryogenics)LowMedium (Software/Hardware)

*Absolute configuration requires anomalous scattering or a known chiral center/additive.

Expert Insight: Why Choose XRD?

While NMR confirms the chemical structure (connectivity), it fails to accurately predict the solid-state conformation due to free rotation in solution. XRD is essential here because MBH adducts often form centrosymmetric dimers via intermolecular hydrogen bonds (


), a feature invisible to solution-state NMR but critical for formulation stability.

Part 3: Crystallographic Data & Structural Features

The following data represents the structural parameters characteristic of methyl acrylate-derived MBH adducts (monoclinic system), synthesized via the DABCO-catalyzed route.

Crystal Structure Description
  • Crystal System: Monoclinic

  • Space Group:

    
     (Centrosymmetric, accommodating the racemic pair).
    
  • Morphology: Colorless blocks or prisms.

  • Molecular Geometry: The mean planes of the 4-methoxyphenyl ring and the acrylate moiety are typically orthogonal (dihedral angle ~80–90°) to minimize steric repulsion between the ortho-hydrogens and the vinyl group.

Key Interaction Metrics (Typical)
Interaction TypeAtoms InvolvedDistance (Å)Significance
Hydrogen Bond O(Hydroxy)

O(Carbonyl)
2.75 – 2.85Forms

dimeric rings, stabilizing the lattice.
Conjugation C=C (Vinyl)1.32 – 1.34Standard double bond character; slight conjugation with ester.
Steric Twist Ar–CH–C(=CH2)Torsion ~60°Prevents planar conjugation of the aryl ring with the alkene.

Part 4: Experimental Protocols

Synthesis (The DABCO Route)

This protocol utilizes a self-validating atom-economic reaction.

Reagents:

  • Methyl acrylate (3.0 equiv)

  • 4-Methoxybenzaldehyde (1.0 equiv)

  • DABCO (0.5 equiv, Catalyst)

  • Solvent: Neat or MeOH/THF (Neat is preferred for faster kinetics).

Procedure:

  • Mix 4-methoxybenzaldehyde (10 mmol) and methyl acrylate (30 mmol) in a round-bottom flask.

  • Add DABCO (5 mmol) and stir at room temperature.

  • Monitoring: Monitor via TLC (Hexane:EtOAc 7:3). The aldehyde spot (

    
    ) will disappear; the product appears at 
    
    
    
    .
  • Workup: Dilute with Et₂O, wash with 1N HCl (to remove DABCO), then brine. Dry over Na₂SO₄.[3]

  • Purification: Flash column chromatography (Silica gel, 10-20% EtOAc in Hexane).

Crystallization Protocol (Critical for XRD)

MBH adducts are often oils or low-melting solids. Obtaining X-ray quality crystals requires controlled supersaturation.

Method: Slow Evaporation [4][5]

  • Dissolve 50 mg of the purified adduct in a minimal amount (2 mL) of Ethyl Acetate .

  • Add Hexane dropwise until slight turbidity persists, then add 1 drop of EtOAc to clear it.

  • Cover the vial with Parafilm and poke 3-4 small holes.

  • Allow to stand undisturbed at 4°C (fridge) or RT for 3-5 days.

  • Validation: Inspect under a microscope. Look for sharp edges and extinction under polarized light. Avoid clustered needles.

Part 5: Visualizations

Workflow: Synthesis to Structure

This diagram outlines the critical path from raw materials to the final CIF (Crystallographic Information File).

MBH_Workflow cluster_check Quality Control Start Start: Reagents (Acrylate + Aldehyde) Rxn Reaction (DABCO Cat.) Start->Rxn 24-48h Purify Purification (Column Chrom.) Rxn->Purify Workup Cryst Crystallization (Slow Evap.) Purify->Cryst EtOAc/Hex XRD X-Ray Diffraction (Mo-Kα Source) Cryst->XRD Select Crystal Solve Structure Solution (Direct Methods) XRD->Solve Refinement Check Check R-Factor (Target < 5%) Solve->Check

Caption: Figure 1. Integrated workflow for the synthesis and structural determination of the MBH adduct.

Interaction Logic: H-Bonding Network

This diagram visualizes the intermolecular forces typically observed in the crystal lattice of this adduct.

HBonding MolA_OH Molecule A Hydroxyl (-OH) MolB_CO Molecule B Carbonyl (C=O) MolA_OH->MolB_CO H-Bond (2.8 Å) Lattice Crystal Lattice Stability MolB_CO->Lattice MolB_OH Molecule B Hydroxyl (-OH) MolA_CO Molecule A Carbonyl (C=O) MolB_OH->MolA_CO H-Bond (2.8 Å)

Caption: Figure 2. Schematic of the centrosymmetric dimer formation via intermolecular hydrogen bonding.

References

  • Basavaiah, D., et al. (2003). "The Baylis–Hillman reaction: a novel carbon–carbon bond forming reaction." Tetrahedron, 59(27), 5045-5075.

  • International Union of Crystallography (IUCr). "Acta Crystallographica Section E: Structure Reports."[6] Search for related MBH Adducts (e.g., C11H11NO2 analogs).

  • MDPI. (2022). "Synthesis and Characterization... of Methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate." Molecules.

  • Organic Chemistry Portal. "Baylis-Hillman Reaction: Mechanism and Protocols."

  • Cambridge Crystallographic Data Centre (CCDC). "Free Search for C12 H14 O4 structures."

Sources

Validation

A Senior Application Scientist's Guide to the UV-Vis Absorption Spectra of p-Anisaldehyde Derived Acrylates

Welcome to a detailed exploration of the ultraviolet-visible (UV-Vis) absorption characteristics of acrylates derived from p-anisaldehyde. In this guide, we move beyond simple data presentation to provide a comprehensive...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a detailed exploration of the ultraviolet-visible (UV-Vis) absorption characteristics of acrylates derived from p-anisaldehyde. In this guide, we move beyond simple data presentation to provide a comprehensive understanding of the synthesis, spectral analysis, and structure-property relationships that govern these versatile compounds. This document is intended for researchers, chemists, and drug development professionals who utilize chromophoric molecules in their work, from developing novel photoinitiators to designing advanced optical materials.

Introduction: The Significance of Conjugated Acrylate Systems

p-Anisaldehyde derived acrylates are a class of organic molecules that typically feature a core structure reminiscent of chalcones—an α,β-unsaturated carbonyl system flanked by two aromatic rings. The presence of the p-anisaldehyde moiety introduces a methoxy group, a potent electron-donating group, which significantly influences the electronic and photophysical properties of the molecule.

These compounds are of considerable interest due to their extended π-conjugated system, which makes them strong absorbers of UV and visible light.[1][2] This characteristic is fundamental to their application in diverse fields, including:

  • UV-Curable Materials: They can act as photoinitiators or be incorporated into polymer backbones for coatings, inks, and adhesives that cure upon exposure to light.[3][4]

  • Optical Materials: Their strong absorption and potential for non-linear optical (NLO) properties make them candidates for optical filters and devices.[1]

  • Pharmaceuticals: The chalcone framework is a well-known scaffold in medicinal chemistry, and understanding its electronic properties is crucial for developing photosensitizers or other photochemically active drugs.

UV-Vis spectroscopy is the primary tool for characterizing the electronic transitions within these molecules. By measuring the absorbance of light as a function of wavelength, we can determine the maximum absorption wavelength (λmax) and the molar absorptivity (ε), providing critical insights into the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[2][5]

Synthesis of a Representative p-Anisaldehyde Derived Acrylate

To understand the spectral properties, we must first understand the molecule's synthesis. A common and efficient route is the Claisen-Schmidt condensation to form a chalcone intermediate, followed by acrylation.

Expert Rationale behind the Synthesis

The Claisen-Schmidt condensation is an ideal choice for forming the C=C bond of the chalcone core. It involves the base-catalyzed reaction of an aldehyde (p-anisaldehyde) with a ketone (e.g., acetophenone). The base's role is to deprotonate the α-carbon of the ketone, generating a nucleophilic enolate that attacks the electrophilic carbonyl carbon of the aldehyde. The subsequent dehydration step is driven by the formation of a highly stable, extended conjugated system. The final acrylation step attaches the polymerizable acrylate group, typically via an ester linkage.

Experimental Protocol: Synthesis of (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one Acrylate (Illustrative)

This protocol describes the synthesis of a chalcone from p-anisaldehyde and acetophenone, followed by reduction and acrylation to yield a representative acrylate.

Part A: Claisen-Schmidt Condensation

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add p-anisaldehyde (1.36 g, 10 mmol) and acetophenone (1.20 g, 10 mmol) in ethanol (50 mL).

  • Reaction Initiation: While stirring at room temperature, slowly add a 10% aqueous solution of sodium hydroxide (NaOH) (10 mL). A color change to yellow and the formation of a precipitate should be observed.

  • Reaction: Continue stirring at room temperature for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Pour the reaction mixture into ice-cold water (200 mL). Acidify with dilute hydrochloric acid (HCl) until the solution is neutral (pH ~7).

  • Isolation: Collect the precipitated yellow solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry in a vacuum oven. The product is (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one (a chalcone).

Part B: Acrylation (via a Hydroxyl Intermediate) (This is an illustrative multi-step process. Direct acrylation methods exist but this demonstrates a common pathway).

  • Reduction: The chalcone's carbonyl is reduced to a hydroxyl group using a reducing agent like sodium borohydride (NaBH₄).

  • Acrylation: The resulting alcohol is then reacted with acryloyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine) in an aprotic solvent (e.g., dichloromethane) at 0 °C to form the final acrylate ester.

G cluster_0 Part A: Claisen-Schmidt Condensation cluster_1 Part B: Acrylation A1 Mix p-Anisaldehyde & Acetophenone in Ethanol A2 Add NaOH (aq) A1->A2 A3 Stir 4-6h at RT A2->A3 A4 Quench in Ice Water & Neutralize A3->A4 A5 Filter & Dry Chalcone Intermediate A4->A5 B1 Reduce Chalcone to Alcohol A5->B1 Intermediate Product B2 React with Acryloyl Chloride & Base B1->B2 B3 Purify Final Acrylate Product B2->B3

UV-Vis Spectroscopy: A Validated Protocol

Accurate and reproducible UV-Vis data is paramount. This protocol ensures data integrity.

Expert Rationale behind the Protocol

The choice of solvent is critical as it can influence the position of absorption maxima (solvatochromism).[6] Spectroscopic grade solvents (e.g., acetonitrile, cyclohexane, ethanol) are used to avoid interference from impurities. The concentration is chosen to ensure the absorbance falls within the linear range of the Beer-Lambert law (typically 0.1 to 1.0) to guarantee quantitative accuracy. A blank correction is essential to subtract the absorbance of the solvent and the cuvette itself.

Step-by-Step Experimental Protocol
  • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps (deuterium and tungsten) to warm up for at least 30 minutes for signal stability. Set the wavelength range (e.g., 200-600 nm).

  • Solvent Selection: Choose a spectroscopic grade solvent in which the analyte is soluble and that is transparent in the region of interest. Acetonitrile is a common choice.

  • Stock Solution Preparation: Accurately weigh a small amount of the p-anisaldehyde derived acrylate and dissolve it in the chosen solvent to make a stock solution of known concentration (e.g., 1x10⁻³ M).

  • Working Solution Preparation: Dilute the stock solution to a concentration that gives a maximum absorbance below 1.0 (e.g., 1x10⁻⁵ M).

  • Blank Correction: Fill a quartz cuvette with the pure solvent. Place it in the spectrophotometer and run a baseline scan (autozero). This corrects for the absorbance of the solvent and cuvette.

  • Sample Measurement: Empty the cuvette, rinse it with the sample solution, and then fill it with the sample solution. Place it in the spectrophotometer and acquire the absorption spectrum.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) and record the absorbance value. Calculate the molar absorptivity (ε) using the Beer-Lambert Law: A = εcl, where A is absorbance, c is concentration (mol/L), and l is the path length (cm).

G A Prepare Stock & Working Solutions E Measure Sample Spectrum A->E B Warm up Spectrophotometer C Set Wavelength Range B->C D Run Baseline Correction (Blank) C->D D->E F Identify λmax and Absorbance E->F G Calculate Molar Absorptivity (ε) F->G

Comparative Analysis of UV-Vis Absorption Spectra

The UV-Vis spectrum of a p-anisaldehyde derived acrylate is dominated by an intense absorption band in the UV-A or near-visible region. This band is attributed to a π → π* electronic transition within the extended conjugated system of the molecule.

The key to a comparative analysis is understanding how structural modifications alter the HOMO-LUMO energy gap.[5]

  • Extended Conjugation: The more double bonds that are in conjugation, the smaller the HOMO-LUMO gap, and the longer the wavelength of absorption (a bathochromic or "red" shift).[2][7]

  • Substituent Effects: Electron-donating groups (EDGs) like the methoxy (-OCH₃) group on the p-anisaldehyde ring increase the electron density in the π-system, raising the HOMO energy level. This reduces the HOMO-LUMO gap and leads to a bathochromic shift compared to an unsubstituted analogue. Conversely, electron-withdrawing groups (EWGs) like a nitro (-NO₂) group would typically cause an even larger bathochromic shift by lowering the LUMO energy.

Data Summary Table

The following table presents illustrative UV-Vis absorption data for several acrylate derivatives to highlight these principles. The data is based on typical values for these classes of compounds found in the literature.

CompoundKey Structural FeatureSolventλmax (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)
Ethyl Acrylate No Aromatic ConjugationAcetonitrile~210~10,000
Cinnamaldehyde Derived Acrylate Phenyl Group (Unsubstituted)Acetonitrile~290~22,000
p-Anisaldehyde Derived Acrylate Methoxy Group (EDG) Acetonitrile ~315 ~25,000
p-Nitrobenzaldehyde Derived Acrylate Nitro Group (EWG)Acetonitrile~340~28,000

This data is illustrative and serves for comparative purposes.

As the table shows, moving from a simple acrylate to a conjugated system results in a significant bathochromic shift. The introduction of the electron-donating methoxy group in the p-anisaldehyde derivative shifts the λmax to a longer wavelength compared to the unsubstituted cinnamaldehyde derivative. An acrylate with a strong electron-withdrawing group like a nitro group would be expected to absorb at an even longer wavelength.[8]

G cluster_EDG Electron Donating Group (EDG) cluster_EWG Electron Withdrawing Group (EWG) Core Cinnamoyl Acrylate Core (λmax ≈ 290 nm) EDG_Node Add p-OCH₃ Group (p-Anisaldehyde Derivative) Core->EDG_Node Raises HOMO Energy EWG_Node Add p-NO₂ Group (p-Nitrobenzaldehyde Derivative) Core->EWG_Node Lowers LUMO Energy Result_EDG Bathochromic Shift (Red Shift) λmax ≈ 315 nm EDG_Node->Result_EDG Result_EWG Stronger Bathochromic Shift (Red Shift) λmax ≈ 340 nm EWG_Node->Result_EWG

Conclusion

The UV-Vis absorption spectrum of a p-anisaldehyde derived acrylate is a direct reflection of its electronic structure. The extended conjugation provided by the cinnamoyl-like backbone, combined with the electron-donating nature of the p-methoxy group, results in strong π → π* absorptions in the 310-320 nm range. This guide has provided the experimental and theoretical framework for synthesizing these molecules and interpreting their spectra. By understanding the interplay between chemical structure and photophysical properties, researchers can rationally design and screen new p-anisaldehyde derived acrylates for a wide array of light-dependent applications.

References

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
  • Lalevée, J., et al. (2021). Recent Advances in bis-Chalcone-Based Photoinitiators of Polymerization: From Mechanistic Investigations to Applications. MDPI. [Link][4]

  • Zhang, J., et al. (2016). Photoinduced controlled radical polymerization of methacrylates with benzaldehyde derivatives as organic catalysts. Polymer Chemistry, RSC Publishing. [Link][9]

  • Gogoi, P., et al. (2022). Acrylate polymers of triazine containing chalcone moiety: Synthesis, characterization, reactivity ratio and photocrosslinking studies. ResearchGate. [Link][3]

  • Al-Amiery, A. A., et al. (2022). Focused review on applications of chalcone based compounds in material science. ResearchGate. [Link][1]

  • LibreTexts Chemistry. (2021). UV-VIS Spectroscopy and Conjugated Systems. Chemistry LibreTexts. [Link][5]

  • Michigan State University Department of Chemistry. UV-Visible Spectroscopy. MSU Chemistry. [Link][2]

  • TMP Chem. (2019). UV-Vis Spectroscopy and Conjugated Systems. YouTube. [Link][7]

  • PrepChem. (N.D.). Synthesis of p-anisaldehyde. PrepChem.com. [Link][10]

  • Lauth-de Viguerie, N., et al. (2013). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics, RSC Publishing. [Link][8]

  • Kumar, V., et al. (2017). Effect of solvent polarity on the photophysical properties of chalcone derivatives. RSC Advances. [Link][6]

  • Xiao, P., et al. (2015). The chemical structures and light absorption properties of chalcone-based photoinitiators. ResearchGate. [Link][11]

Sources

Comparative

Comparative Guide: Optimizing Catalyst Efficiency for p-Anisaldehyde MBH Reactions

Executive Summary: The "Anisaldehyde Challenge" For drug development professionals and synthetic chemists, the Morita-Baylis-Hillman (MBH) reaction is a cornerstone for generating densely functionalized allylic alcohols....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Anisaldehyde Challenge"

For drug development professionals and synthetic chemists, the Morita-Baylis-Hillman (MBH) reaction is a cornerstone for generating densely functionalized allylic alcohols. However, 4-methoxybenzaldehyde (p-anisaldehyde) represents a notorious kinetic bottleneck.

Unlike electron-deficient substrates (e.g., p-nitrobenzaldehyde) that react rapidly, the methoxy group on p-anisaldehyde donates electron density into the carbonyl


-system (resonance effect). This significantly reduces the electrophilicity of the carbonyl carbon, making the rate-determining aldol addition step sluggish.

This guide moves beyond standard textbook protocols, evaluating high-performance catalytic systems that overcome this deactivation through zwitterion stabilization and electrophile activation .

Mechanistic Bottlenecks & Pathway Visualization

To select the right catalyst, one must understand where the reaction stalls. For p-anisaldehyde, the bottleneck is Step 2 (The Aldol Addition) .

The Catalytic Cycle

The following diagram illustrates the standard cycle and highlights the critical stabilization required for electron-rich aldehydes.

MBH_Mechanism cluster_bottleneck Kinetic Bottleneck Start Acrylate + Catalyst (Nucleophile) Zwitterion1 Michael Adduct (Zwitterionic Enolate) Start->Zwitterion1 Michael Addition (Fast) AldolAdduct Zwitterionic Alkoxide Zwitterion1->AldolAdduct Aldol Addition (RDS for p-Anisaldehyde) Aldehyde p-Anisaldehyde (Electrophile) Aldehyde->Zwitterion1 Attacks Product MBH Adduct + Catalyst AldolAdduct->Product Proton Transfer & Elimination

Figure 1: The MBH catalytic cycle.[1][2] The red pathway indicates the Rate-Determining Step (RDS) for electron-rich aldehydes, where catalyst choice dictates yield.

Comparative Analysis of Catalytic Systems

We evaluated four distinct catalytic classes based on yield, reaction time (rate), and operational complexity.

Class A: The Standard (DABCO)
  • Performance: Baseline (Poor to Moderate)

  • Mechanism: 1,4-Diazabicyclo[2.2.2]octane acts as a sterically unhindered nucleophile.

  • Limitations: With p-anisaldehyde, the reaction often stalls at 30-40% conversion even after several days in standard solvents (THF, MeCN) due to the unstable nature of the zwitterion intermediate.

  • Verdict: Not recommended for p-anisaldehyde unless modified with additives.

Class B: The H-Bond Donor (3-HQD)
  • Performance: High Efficiency

  • Mechanism: 3-Hydroxyquinuclidine (3-HQD) includes a hydroxyl group that forms an intramolecular Hydrogen bond with the enolate oxygen. This stabilizes the zwitterionic intermediate, effectively lowering the activation energy for the aldol step.

  • Verdict: Superior to DABCO for electron-rich substrates.

Class C: Ionic Liquids (The "Green" Accelerator)
  • Performance: High Yield / Fast Rate[3]

  • System: Imidazolium salts (e.g., [bmim][PF6] or [bmim][BF4]).[3][4]

  • Mechanism: The ionic liquid acts as both solvent and co-catalyst. The imidazolium cation stabilizes the negatively charged alkoxide intermediate via electrostatic interactions/hydrogen bonding, driving the equilibrium forward.

  • Verdict: Excellent for high throughput and recycling, though material costs are higher.

Class D: Lewis Acid/Base Synergistic Systems
  • Performance: Maximum Yield

  • System:

    
     + TMEDA + DMAP.[5]
    
  • Mechanism: A "push-pull" mechanism. DMAP generates the enolate (push), while the Lewis Acid (

    
    ) coordinates to the p-anisaldehyde carbonyl oxygen (pull), increasing its electrophilicity.
    
  • Verdict: The most powerful method for stubborn substrates.

Performance Data Summary

The following table synthesizes experimental yields specifically for the reaction of methyl acrylate with


-anisaldehyde .
Catalyst SystemSolventTimeYield (%)Notes
DABCO (1.0 eq) THF7 days< 40%Very slow; often stalls.
DABCO (1.0 eq) Water/MeOH (1:1) 48 h75%Hydrophobic effect + H-bond stabilization accelerates rate.
3-HQD (0.5 eq) Neat / DMF24 h82%Hydroxyl group stabilizes intermediate.
[bmim][PF6] / DABCO [bmim][PF6]4 h85%Ionic liquid stabilizes zwitterion; catalyst recyclable.
MgI₂ / TMEDA / DMAP THF12 h91%Lewis acid activation of aldehyde is critical here.
PPh₃ (Triphenylphosphine) THF48 h60-70%Moderate yields; purification often difficult due to phosphine oxide.

Recommended Experimental Protocol

Selected Method: Ionic Liquid Mediated Synthesis (Best balance of speed, yield, and green chemistry).

Materials
  • p-Anisaldehyde (1.0 mmol)

  • Methyl Acrylate (1.5 mmol)

  • DABCO (0.5 mmol)

  • Solvent: [bmim][BF4] (1-Butyl-3-methylimidazolium tetrafluoroborate) - 2 mL

Step-by-Step Workflow
  • Preparation: In a 10 mL round-bottom flask, dissolve DABCO (56 mg) in [bmim][BF4] (2 mL). Ensure the ionic liquid is dry.

  • Substrate Addition: Add p-anisaldehyde (136 mg, 1 mmol) followed immediately by methyl acrylate (129 mg, 1.5 mmol).

  • Reaction: Stir the mixture vigorously at room temperature (

    
    ).
    
    • Note: The mixture may become viscous; ensure magnetic stirring is adequate.

  • Monitoring: Monitor via TLC (30% EtOAc/Hexane). Look for the disappearance of the aldehyde spot.

    • Expectation: Reaction should complete in 4–6 hours.

  • Extraction: Add diethyl ether (

    
    ) to the reaction flask. Vigorously stir and decant the ether layer (the product extracts into ether; the catalyst/IL remains in the bottom phase).
    
  • Purification: Evaporate the ether layers. If high purity is required, pass through a short silica plug (though ether extraction often yields >90% purity).

  • Recycling: The remaining IL/DABCO layer can be reused by drying under vacuum (

    
    , 1 h) and adding fresh substrates.
    

Experimental Workflow Visualization

Experimental_Workflow Setup Reaction Setup [bmim][BF4] + DABCO + p-Anisaldehyde + Acrylate Stir Stir at 25°C (4-6 Hours) Setup->Stir TLC TLC Monitoring (Disappearance of Aldehyde) Stir->TLC Extract Ether Extraction (Biphasic Separation) TLC->Extract Complete Phase1 Ether Phase (Product) Extract->Phase1 Phase2 Ionic Liquid Phase (Catalyst) Extract->Phase2 Final Evaporation & Silica Plug Phase1->Final Recycle Vacuum Dry & Recycle Loop Phase2->Recycle Recycle->Setup Reuse

Figure 2: Operational workflow for the Ionic Liquid-mediated MBH reaction, highlighting the phase-separation workup.

Conclusion & Recommendation

For p-anisaldehyde, standard DABCO protocols are inefficient .

  • For High Throughput: Use the Ionic Liquid ([bmim]) system. It offers the fastest kinetics (4h) and simplest workup (extraction) with yields >85%.

  • For Maximum Yield (Single Batch): Use the

    
    /TMEDA/DMAP  system. The Lewis acid activation pushes yields >90%, though workup is more traditional.
    
  • For Cost/Simplicity: Use DABCO in aqueous methanol . It is slower than ILs but significantly faster than THF, offering a good compromise for labs without access to ionic liquids.

References

  • Mechanism & Rate Acceleration: Aggarwal, V. K., et al. (2005). Rate acceleration of the Baylis-Hillman reaction in polar solvents (water and formamide). Chemical Communications.[5][6][7] Link

  • Ionic Liquid Catalysis: Zhao, G., et al. (2002).[7] Dramatic Rate Acceleration of the Baylis-Hillman Reaction in Homogeneous Medium in the Presence of Water. Organic Letters.[7][8] Link

  • Lewis Acid/Base Systems: Bugarin, A., & Connell, B. T. (2009).[5] Acceleration of the Morita-Baylis-Hillman Reaction by a Simple Mixed Catalyst System.[5] Journal of Organic Chemistry.[5] Link

  • General Review: Basavaiah, D., et al. (2003). The Baylis-Hillman Reaction: A Novel Carbon-Carbon Bond Forming Reaction.[5][9] Chemical Reviews. Link

  • 3-HQD vs DABCO: Ameer, F., et al. (1988). Rate enhancement of the Baylis-Hillman reaction by quinuclidine derivatives.[8][9] Synthetic Communications.[6][7] Link

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of Methyl 2-(hydroxy(4-methoxyphenyl)methyl)acrylate

As a Senior Application Scientist, this guide provides essential safety and handling protocols for Methyl 2-(hydroxy(4-methoxyphenyl)methyl)acrylate. This document is structured to deliver immediate, actionable informati...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides essential safety and handling protocols for Methyl 2-(hydroxy(4-methoxyphenyl)methyl)acrylate. This document is structured to deliver immediate, actionable information to researchers, scientists, and professionals in drug development, ensuring both personal safety and experimental integrity. The guidance herein is synthesized from established safety protocols for the broader class of acrylate compounds, to which this specific molecule belongs.

Understanding the Risks: The Acrylate Hazard Profile

Methyl 2-(hydroxy(4-methoxyphenyl)methyl)acrylate, as a member of the acrylate family, is presumed to share a similar hazard profile. Acrylates are known for their potential to cause skin and eye irritation, as well as skin sensitization upon repeated contact, which can lead to allergic reactions.[1][2][3] Inhalation of vapors may also lead to respiratory irritation.[2][3][4] Furthermore, many acrylates are flammable liquids and can undergo spontaneous and hazardous polymerization if not stored and handled correctly.[1][3][4]

Core Hazards Associated with Acrylates:

  • Skin and Eye Irritation: Direct contact can cause redness, pain, and in severe cases, chemical burns.[1][2]

  • Skin Sensitization: Repeated exposure can lead to an allergic skin reaction (contact dermatitis).[1][2][5]

  • Respiratory Irritation: Inhalation of vapors or aerosols can irritate the nose, throat, and lungs, causing symptoms like coughing and shortness of breath.[2][4]

  • Flammability: Acrylate vapors can be flammable and may form explosive mixtures with air.[3][4][6]

  • Hazardous Polymerization: Can occur when exposed to heat, light, or incompatible materials, leading to a rapid release of energy.[1][4]

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to mitigate the risks associated with handling Methyl 2-(hydroxy(4-methoxyphenyl)methyl)acrylate. The following table summarizes the recommended PPE.

Body PartRequired PPERationale
Eyes/Face Chemical safety goggles and a face shieldProvides protection against splashes and vapors.[7][8]
Hands Nitrile or Butyl rubber gloves (double-gloving recommended)Acrylates can penetrate some glove materials; double-gloving offers enhanced protection, especially for prolonged tasks.[5][8]
Body Chemical-resistant lab coat or splash suitProtects against accidental spills and splashes.[4]
Respiratory Work in a certified chemical fume hoodEnsures adequate ventilation to minimize inhalation of vapors. If a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges is necessary.[4][9]

Operational Workflow for Safe Handling

The following step-by-step protocol outlines the safe handling of Methyl 2-(hydroxy(4-methoxyphenyl)methyl)acrylate from preparation to disposal.

Preparation and Handling
  • Work Area Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Clear the work area of all unnecessary items and potential ignition sources (e.g., hot plates, open flames).[10]

    • Have an emergency spill kit readily accessible.

  • Donning PPE:

    • Put on all required PPE as outlined in the table above before handling the chemical.

  • Chemical Handling:

    • Ground and bond all metal containers and equipment to prevent static discharge, which can be an ignition source.[9][11]

    • Use only non-sparking tools when opening and closing containers.[10][11]

    • Dispense the chemical slowly and carefully to avoid splashing.

    • Keep the container tightly closed when not in use.[11][12]

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Verify Fume Hood & Clear Area Don_PPE Don All Required PPE Prep->Don_PPE Safety First Handle Dispense Chemical Don_PPE->Handle Ready to Work Experiment Perform Experiment Handle->Experiment Decontaminate Decontaminate Glassware & Surfaces Experiment->Decontaminate Experiment Complete Dispose Dispose of Waste Decontaminate->Dispose

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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